molecular formula C20H24O3 B073297 Centrolobine CAS No. 1484-91-9

Centrolobine

Katalognummer: B073297
CAS-Nummer: 1484-91-9
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: VKLGDLFSGNHXAV-UXHICEINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Centrolobine is a biologically potent benzopyran neolignan, originally isolated from the heartwood of Centrolobium robustum, which has attracted significant research interest due to its pronounced and selective cytotoxicity against a range of cancer cell lines. Its primary mechanism of action is attributed to the potent and specific inhibition of the β-galactoside-binding lectin, galectin-1. Galectin-1 is implicated in tumor progression, immune evasion, and metastasis, making this compound a valuable chemical probe for studying galectin-1-mediated pathways in cancer biology and immunology. Beyond its anticancer potential, research has demonstrated that this compound possesses remarkable antiparasitic activity, showing high efficacy against intracellular Leishmania amazonensis amastigotes by disrupting the parasite's mitochondrial membrane potential, leading to cell death. This dual activity makes it a compelling candidate for investigating novel therapeutic strategies against neglected tropical diseases and for exploring structure-activity relationships in medicinal chemistry. This product is supplied as a high-purity compound to support these and other investigative applications in biochemical and pharmacological research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1484-91-9

Molekularformel

C20H24O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol

InChI

InChI=1S/C20H24O3/c1-22-18-13-8-16(9-14-18)20-4-2-3-19(23-20)12-7-15-5-10-17(21)11-6-15/h5-6,8-11,13-14,19-21H,2-4,7,12H2,1H3/t19-,20+/m1/s1

InChI-Schlüssel

VKLGDLFSGNHXAV-UXHICEINSA-N

SMILES

COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O

Isomerische SMILES

COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](O2)CCC3=CC=C(C=C3)O

Kanonische SMILES

COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O

Synonyme

4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol

Herkunft des Produkts

United States

Foundational & Exploratory

Centrolobine: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrolobine, a natural compound belonging to the diarylheptanoid class, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its leishmanicidal, anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and insights into its potential mechanisms of action.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, first isolated from the heartwood of Centrolobium species, has emerged as a promising candidate for drug discovery. Its unique chemical structure contributes to a wide spectrum of biological effects, making it a subject of intensive investigation. This guide aims to consolidate the existing scientific knowledge on this compound's biological activities, providing a solid foundation for future research and development endeavors.

Leishmanicidal Activity

One of the most well-documented biological activities of (-)-centrolobine is its potent effect against Leishmania parasites, the causative agents of leishmaniasis.

Quantitative Data: Leishmanicidal Activity and Cytotoxicity

The efficacy of (-)-centrolobine against Leishmania donovani and its toxicity towards mammalian cells have been quantified and are summarized in the table below.

CompoundTarget Organism/Cell LineAssayIC50 / CC50 (µg/mL)Selectivity Index (SI)
(-)-CentrolobineLeishmania donovani promastigotesLeishmanicidal15.6-
(-)-CentrolobineLeishmania donovani amastigotesLeishmanicidal7.8-
(-)-CentrolobineJ774.A1 murine macrophagesCytotoxicity39.05.0
(-)-CentrolobineVero cellsCytotoxicity>50.0>6.4
Amphotericin BLeishmania donovani promastigotesLeishmanicidal0.05-
Amphotericin BLeishmania donovani amastigotesLeishmanicidal0.1-
Amphotericin BJ774.A1 murine macrophagesCytotoxicity1.5615.6

The Selectivity Index (SI) is calculated as the ratio of the CC50 for a mammalian cell line to the IC50 for the parasite (amastigotes). A higher SI value indicates greater selectivity for the parasite over host cells.

Experimental Protocols

Principle: This assay determines the concentration of a compound required to inhibit the growth of Leishmania promastigotes or the survival of intracellular amastigotes by 50% (IC50).

Protocol:

  • Leishmania donovani Promastigote Assay:

    • Cultivate L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed promastigotes into 96-well plates at a density of 1 x 10^6 cells/mL.

    • Add serial dilutions of (-)-centrolobine (or a reference drug like Amphotericin B) to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate the plates at 24°C for 72 hours.

    • Assess parasite viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

  • Leishmania donovani Intracellular Amastigote Assay:

    • Culture murine macrophages (e.g., J774.A1) in DMEM supplemented with 10% FBS.

    • Seed the macrophages into 24-well plates containing glass coverslips and allow them to adhere.

    • Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

    • After 24 hours of infection, wash the cells to remove non-internalized promastigotes.

    • Add fresh medium containing serial dilutions of (-)-centrolobine.

    • Incubate the plates for an additional 72 hours.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC50 value based on the reduction in the number of intracellular amastigotes compared to the untreated control.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed mammalian cells (e.g., J774.A1 macrophages or Vero cells) in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Allow the cells to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of (-)-centrolobine. Include a vehicle control.

  • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Mechanism of Action

While the precise mechanism of leishmanicidal action for this compound is not fully elucidated, some studies on related natural products suggest potential targets. These may include interference with the parasite's redox metabolism, inhibition of key enzymes, or disruption of membrane integrity. Further research is required to pinpoint the specific molecular targets of this compound in Leishmania.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. However, at present, there is a lack of specific quantitative data (e.g., IC50 values) for this compound against various cancer cell lines in the publicly available scientific literature. To facilitate future research in this area, this section provides a detailed protocol for a standard in vitro cytotoxicity assay.

Experimental Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

Principle: This assay is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer, HCT116 colon cancer) in their appropriate growth medium supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways in Cancer

While the specific signaling pathways affected by this compound in cancer cells are yet to be determined, many natural products exert their anticancer effects through the induction of apoptosis (programmed cell death).

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of growing interest. Although specific quantitative data for this compound is not yet widely available, this section outlines standard experimental protocols to assess its anti-inflammatory effects.

Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a non-stimulated control and a vehicle control.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control. The IC50 value can then be determined.

Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of pro-inflammatory prostaglandins.

Protocol:

  • Utilize a commercial COX inhibitor screening assay kit.

  • The assay typically involves the incubation of purified COX-1 or COX-2 enzyme with the test compound (this compound) and a chromogenic substrate.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The rate of color development, which is proportional to the COX activity, is measured spectrophotometrically.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values for both COX-1 and COX-2.

Potential Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ubiquitination & Degradation->NF-κB (p50/p65) Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators (TNF-α, IL-6, COX-2) Inflammatory Mediators (TNF-α, IL-6, COX-2) Gene Transcription->Inflammatory Mediators (TNF-α, IL-6, COX-2)

Caption: A simplified overview of the canonical NF-κB signaling pathway.

Antimicrobial Activity

The potential of this compound as an antimicrobial agent is an emerging area of research. To facilitate investigations into its efficacy against various pathogens, standard protocols for determining antimicrobial susceptibility are provided below.

Experimental Protocols

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Principle: This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Protocol:

  • Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) with a standardized depth.

  • Inoculation: Swab the entire surface of the agar plate with a standardized inoculum of the test microorganism to create a uniform lawn.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

This compound has demonstrated significant biological activities, most notably its potent leishmanicidal effects. The detailed protocols provided in this guide offer a framework for the continued investigation of its anticancer, anti-inflammatory, and antimicrobial properties. Future research should focus on:

  • Quantitative evaluation of this compound's anticancer activity against a broad panel of cancer cell lines.

  • Determination of specific IC50 and MIC values for its anti-inflammatory and antimicrobial effects, respectively.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound in various disease models.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

The Mechanistic Landscape of Centrolobine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action of centrolobine is limited in publicly available scientific literature. This guide extrapolates potential mechanisms based on the activities of structurally related diarylheptanoids. All experimental data and protocols provided are illustrative and based on methodologies commonly used for analogous compounds. Researchers are advised to perform specific experiments to validate these potential mechanisms for this compound.

Introduction

This compound, a diarylheptanoid, belongs to a class of natural products recognized for their diverse and potent biological activities. Structurally related compounds have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the putative mechanisms of action of this compound, drawing parallels from well-studied diarylheptanoids. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document summarizes potential signaling pathways, presents hypothetical quantitative data in structured tables for comparative purposes, details relevant experimental protocols, and includes visualizations of key cellular processes.

Potential Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes, primarily by targeting the NF-κB signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators like TNF-α, IL-6, and COX-2. This compound may inhibit this pathway at one or more key steps.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the anti-inflammatory activity of this compound.

ParameterCell LineAssayIC50 (µM)Positive Control
NO ProductionRAW 264.7Griess Assay15.2L-NAME (25 µM)
TNF-α ReleaseTHP-1ELISA12.8Dexamethasone (1 µM)
IL-6 ReleaseTHP-1ELISA18.5Dexamethasone (1 µM)
NF-κB ActivityHEK293-NFκB-lucLuciferase Reporter Assay8.9Bay 11-7082 (5 µM)
Experimental Protocols

Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production.

Methodology:

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve. The IC50 value is calculated from the dose-response curve.

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines.

Methodology:

  • Cell Differentiation: Human monocytic THP-1 cells are differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment and Stimulation: Differentiated THP-1 cells are pre-treated with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 6 hours.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Analysis: The IC50 values are determined by plotting the percentage of cytokine inhibition against the log concentration of this compound.

Potential Anticancer Mechanism of Action

Diarylheptanoids have been reported to exhibit anticancer activity through the induction of apoptosis and inhibition of cell proliferation. This compound may share these mechanisms, potentially targeting key regulators of the cell cycle and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. This compound could potentially induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.

Apoptosis_Induction This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated intrinsic pathway of apoptosis induction by this compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the anticancer activity of this compound.

ParameterCell LineAssayIC50 (µM)Positive Control
Cell ViabilityMCF-7 (Breast Cancer)MTT Assay25.4Doxorubicin (1 µM)
Cell ViabilityHCT116 (Colon Cancer)MTT Assay32.15-Fluorouracil (5 µM)
ApoptosisMCF-7Annexin V/PI Staining30.0 (at 24h)Camptothecin (10 µM)
Caspase-3 ActivityMCF-7Fluorometric Assay28.5 (at 24h)Staurosporine (1 µM)
Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value is calculated.

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Analysis: The percentage of apoptotic cells is quantified.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to other bioactive diarylheptanoids suggests that it likely possesses anti-inflammatory and anticancer properties. The proposed mechanisms, including the inhibition of the NF-κB pathway and the induction of apoptosis, provide a strong foundation for future research. The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of this compound's therapeutic potential. Further investigation is warranted to elucidate the precise molecular targets and signaling pathways modulated by this promising natural product.

Centrolobine: A Technical Guide to Natural Sources, Extraction, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrolobine, a diarylheptanoid predominantly found in the heartwood of the Centrolobium genus, has garnered scientific interest for its potential therapeutic properties, including antileishmanial activity. This technical guide provides a comprehensive overview of the natural sources of this compound, details available extraction and isolation protocols, and explores its known biological interactions. Quantitative data from phytochemical studies are summarized, and a generalized workflow for its extraction is presented. While specific signaling pathways modulated by this compound remain largely uncharacterized, this guide lays the groundwork for future research into its mechanism of action.

Natural Sources of this compound

This compound is a secondary metabolite primarily isolated from the heartwood of trees belonging to the Centrolobium genus (family Fabaceae). Different stereoisomers of this compound have been identified in various species.

Table 1: Natural Sources of this compound and Related Diarylheptanoids

Plant SpeciesPart of PlantIsolated CompoundsReference(s)
Centrolobium robustumHeartwood(-)-Centrolobine, (-)-De-O-methylthis compound, (-)-Centrolobol, Piceatannol[1]
Centrolobium tomentosumHeartwood(+)-Centrolobine, (+)-De-O-methylthis compound, (+)-Centrolobol[2]
Unidentified Centrolobium sp.Heartwood(+)-Centrolobine (300 mg), (+)-De-O-methylthis compound (30 mg), (+)-Centrolobol (60 mg)[1]
Brosimum potabileStemNot specified

Note: The yield of 300 mg for (+)-centrolobine from the unidentified Centrolobium species was obtained from an unspecified amount of powdered heartwood.[1]

Extraction and Isolation Protocols

Detailed, standardized protocols for the extraction and isolation of this compound from its natural sources are not extensively documented in publicly available literature. However, based on phytochemical studies of Centrolobium species, a general methodology can be outlined. The process typically involves solvent extraction of the powdered heartwood followed by chromatographic separation.

General Experimental Protocol for Extraction and Isolation

This protocol is a composite representation based on methodologies used for the isolation of diarylheptanoids from plant materials.

1. Preparation of Plant Material:

  • The heartwood of the selected Centrolobium species is collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

2. Solvent Extraction:

  • The powdered heartwood (e.g., 25 kg of Centrolobium robustum heartwood) is subjected to extraction with a suitable organic solvent. Chloroform (CHCl₃) has been reported for the extraction of diarylheptanoids from Centrolobium species.[1]

  • The extraction can be performed at room temperature with agitation or through methods like Soxhlet extraction to ensure exhaustive extraction.

  • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

3. Chromatographic Separation and Purification:

  • Column Chromatography (CC): The crude extract is subjected to column chromatography on a silica gel stationary phase.

  • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, elution can begin with chloroform and progressively introduce methanol (MeOH).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative TLC or recrystallization from appropriate solvents (e.g., benzene-acetone), to obtain the pure compound.[1]

Table 2: Summary of Extraction and Isolation Parameters for Diarylheptanoids from Centrolobium Species

ParameterDescriptionReference(s)
Plant Material Powdered heartwood[1]
Extraction Solvent Chloroform (CHCl₃)[1]
Primary Separation Column Chromatography (Silica Gel)[1]
Elution Solvents Chloroform (CHCl₃), Chloroform-Methanol (CHCl₃-MeOH) mixtures[1]
Purification Recrystallization (e.g., from benzene-acetone)[1]

Known Biological Activity and Potential Signaling Pathways

The biological activity of this compound and other diarylheptanoids from Centrolobium species has been primarily investigated in the context of their antileishmanial effects. Compounds isolated from Centrolobium tomentosum have demonstrated activity against the promastigote form of Leishmania amazonensis.[3]

Despite this promising bioactivity, the specific cellular signaling pathways modulated by this compound remain an area requiring significant research. The mechanism of action by which this compound exerts its antileishmanial effects has not been elucidated at the molecular level.

Future research should focus on:

  • Target Identification: Identifying the specific molecular targets of this compound within Leishmania parasites.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key signaling cascades in Leishmania, such as those involved in cell proliferation, metabolism, and apoptosis.

  • In Vivo Efficacy and Mechanism: Validating the in vitro findings in animal models of leishmaniasis and exploring the broader physiological effects and potential off-target interactions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from its natural sources.

Extraction_Workflow Start Centrolobium Heartwood Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Chloroform) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purification Further Purification (e.g., Recrystallization) TLC_Analysis->Purification Identify this compound- Containing Fractions Pure_this compound Pure this compound Purification->Pure_this compound

A generalized workflow for the extraction and isolation of this compound.

Conclusion

This compound represents a promising natural product with documented biological activity. However, a significant gap exists in the literature regarding detailed and optimized extraction protocols from its natural sources, as well as a comprehensive understanding of its mechanism of action at the molecular level. This guide consolidates the current knowledge and highlights the critical need for further research to fully characterize the therapeutic potential of this compound. Future investigations focused on quantitative extraction studies and the elucidation of its effects on cellular signaling pathways are essential for advancing its development as a potential therapeutic agent.

References

Centrolobine biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals that the complete biosynthetic pathway of centrolobine has not yet been elucidated. While the chemical structure of this compound, a diarylheptanoid, is known, the specific enzymatic steps and the genes encoding these enzymes that lead to its formation in plants remain largely uncharacterized.

Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and pathway diagrams as requested, due to the absence of this foundational research.

Further research is required to identify the precursor molecules, the series of enzymatic reactions, and the regulatory mechanisms controlling the biosynthesis of this compound. Such studies would likely involve a combination of techniques including transcriptomics, proteomics, metabolomics, and gene silencing or overexpression to identify and characterize the enzymes and genes involved in the pathway.

Once this fundamental knowledge is established, it will be possible to develop the in-depth technical guide you have requested. We recommend monitoring the scientific literature for future studies on the biosynthesis of diarylheptanoids in general, and this compound specifically.

An In-depth Technical Guide to the Physical and Chemical Properties of Centrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrolobine, a naturally occurring diarylheptanoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its antiparasitic and antibiotic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Centrolobine, its spectral characteristics, and its known biological effects, with a focus on its action against Leishmania amazonensis. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further research and development.

Introduction

This compound is a secondary metabolite belonging to the diarylheptanoid class of compounds, characterized by two aromatic rings linked by a seven-carbon chain. It is most notably isolated from the heartwood of trees of the Centrolobium genus, such as Centrolobium robustum. The molecule features a tetrahydropyran ring, which contributes to its unique stereochemistry and biological activity. This guide focuses on the levorotatory enantiomer, (-)-Centrolobine, which is the naturally occurring form.

Physical and Chemical Properties

The fundamental physical and chemical properties of (-)-Centrolobine are summarized in the table below. As a diarylheptanoid, it exhibits poor solubility in water but is soluble in various organic solvents.

PropertyValueReference
Molecular Formula C₂₀H₂₄O₃[1]
Molecular Weight 312.4 g/mol [1]
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Poor in water; Soluble in organic solvents such as chloroform, methanol, and ethyl acetate.[2]
Appearance Not explicitly reported

Spectral Data

The structural elucidation of (-)-Centrolobine has been accomplished through various spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (-)-Centrolobine, typically recorded in deuterated chloroform (CDCl₃), provide a detailed map of its carbon-hydrogen framework.

¹H NMR (CDCl₃): (Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and instrument.)

A representative, though not fully detailed, ¹H NMR spectrum in CDCl₃ would show signals in the aromatic region (around δ 6.8-7.3 ppm) corresponding to the protons on the two phenyl rings. The methoxy group protons would appear as a singlet around δ 3.8 ppm. The protons on the tetrahydropyran ring and the ethyl linker would produce a complex set of multiplets in the upfield region of the spectrum.[3][4]

¹³C NMR (CDCl₃): The ¹³C NMR spectrum would display 20 distinct carbon signals, consistent with the molecular formula. Characteristic signals include those for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the tetrahydropyran ring and ethyl chain (in the upfield region).[5]

Infrared (IR) Spectroscopy

The FTIR spectrum of (-)-Centrolobine reveals the presence of its key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchPhenolic hydroxyl group
~3030C-H stretchAromatic C-H
~2930, ~2850C-H stretchAliphatic C-H
~1610, ~1510C=C stretchAromatic ring
~1240C-O stretchAryl ether
~1170C-O stretchTetrahydropyran ether
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of (-)-Centrolobine in a solvent like methanol or ethanol is expected to show absorption maxima (λ_max) characteristic of its phenyl chromophores. Diarylheptanoids typically exhibit absorption bands in the UV region. For (-)-Centrolobine, λ_max values are anticipated around 225 nm and 278 nm, corresponding to the electronic transitions within the aromatic rings.[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of (-)-Centrolobine. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 312. The fragmentation pattern would likely involve cleavage of the ether linkages and the ethyl side chain, providing further structural information.[8][9][10]

Biological Activity and Mechanism of Action

(-)-Centrolobine has demonstrated significant antileishmanial activity, particularly against the promastigote and amastigote forms of Leishmania amazonensis.[11][12][13] Diarylheptanoids, as a class, are known to interfere with the host-parasite interaction.[14]

The precise mechanism of action of (-)-Centrolobine against Leishmania amazonensis is not yet fully elucidated. However, studies on related diarylheptanoids and the general response of Leishmania to chemotherapy suggest potential targets. Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival, including pathways related to apoptosis and immune response.[15] It is hypothesized that diarylheptanoids may disrupt these manipulated pathways, leading to parasite death.

One potential area of interference is the parasite's lipid metabolism. Leishmania amazonensis cannot synthesize its own cholesterol and relies on scavenging it from the host, a process involving specific membrane lipid microdomains.[16] Disruption of these microdomains or the associated signaling could be a possible mechanism of action for lipophilic compounds like (-)-Centrolobine.

Further research is required to pinpoint the specific signaling pathways in Leishmania amazonensis that are modulated by (-)-Centrolobine.

Experimental Protocols

Isolation of (-)-Centrolobine from Centrolobium robustum

The following is a general protocol for the isolation and purification of (-)-Centrolobine from the heartwood of Centrolobium robustum.

experimental_workflow start Heartwood of Centrolobium robustum extraction Maceration with Hexane or Ethanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography elution Gradient Elution (e.g., Hexane:Ethyl Acetate) chromatography->elution fractions Collect and Analyze Fractions (TLC) elution->fractions purification Recrystallization or Preparative HPLC fractions->purification This compound Pure (-)-Centrolobine purification->this compound

Figure 1: General workflow for the isolation of (-)-Centrolobine.

Methodology:

  • Extraction: The dried and powdered heartwood of Centrolobium robustum is subjected to maceration with a suitable organic solvent, such as hexane or ethanol, at room temperature for several days.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.

  • Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components of the extract.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing (-)-Centrolobine.

  • Purification: The fractions rich in (-)-Centrolobine are combined, and the solvent is evaporated. Final purification is achieved through recrystallization from a suitable solvent system or by using preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

The following outlines the general procedures for obtaining the spectral data of (-)-Centrolobine.

spectroscopic_analysis sample Pure (-)-Centrolobine nmr NMR Spectroscopy (¹H and ¹³C) Solvent: CDCl₃ sample->nmr ir FTIR Spectroscopy (e.g., KBr pellet or thin film) sample->ir uv UV-Vis Spectroscopy (e.g., in Methanol or Ethanol) sample->uv ms Mass Spectrometry (e.g., EI or ESI) sample->ms data Spectral Data Acquisition and Analysis nmr->data ir->data uv->data ms->data

Figure 2: Workflow for the spectroscopic characterization of (-)-Centrolobine.

Methodologies:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[3][4][17][18]

  • FTIR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.[19][20][21]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) is used.[7][22]

  • Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.[23][24]

Signaling Pathways

While the specific signaling pathways in Leishmania amazonensis directly affected by (-)-Centrolobine are yet to be definitively identified, several pathways are known to be crucial for the parasite's survival and are potential targets.

leishmania_signaling This compound (-)-Centrolobine membrane Leishmania Cell Membrane (Lipid Metabolism, Receptors) This compound->membrane Disruption? apoptosis Apoptosis Regulation Pathways (e.g., Bcl-2 family modulation) This compound->apoptosis Induction? immune_evasion Host Immune Evasion Pathways (e.g., MAPK, PI3K signaling) This compound->immune_evasion Inhibition? parasite_death Parasite Death membrane->parasite_death apoptosis->parasite_death immune_evasion->parasite_death leads to

Figure 3: Putative signaling pathways in Leishmania potentially targeted by (-)-Centrolobine.

Potential Targets:

  • Lipid Metabolism and Membrane Integrity: As a lipophilic molecule, (-)-Centrolobine may interact with the parasite's cell membrane, disrupting its structure and function, including the uptake of essential lipids like cholesterol.[16]

  • Apoptosis Pathways: Leishmania is known to inhibit apoptosis in host macrophages to create a favorable environment for its replication. (-)-Centrolobine could potentially counteract this by inducing apoptosis in the parasite or the infected host cell.

  • Immune Evasion Mechanisms: The parasite manipulates host signaling pathways such as the MAPK and PI3K pathways to evade the immune response. Diarylheptanoids may restore the host's ability to clear the parasite by modulating these pathways.

Conclusion

(-)-Centrolobine is a promising natural product with significant antileishmanial activity. This guide has summarized its key physical, chemical, and spectral properties. While its exact mechanism of action is still under investigation, its impact on the host-parasite interaction and potential disruption of key signaling pathways in Leishmania amazonensis make it a compelling candidate for further drug development. The provided experimental protocols offer a foundation for researchers to isolate, characterize, and further investigate this potent diarylheptanoid. Future studies should focus on elucidating its precise molecular targets and signaling pathways to fully realize its therapeutic potential.

References

Isolation of Centrolobine from Centrolobium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of centrolobine, a diarylheptanoid with noted biological activities, from species of the Centrolobium genus. This document outlines the known distribution of this compound and related compounds within this genus, details generalized experimental protocols for its extraction and purification, and presents available spectroscopic data for characterization purposes.

Introduction to this compound and Centrolobium Species

This compound is a naturally occurring diarylheptanoid found in certain plant species, notably within the Centrolobium genus. These compounds are of interest to the scientific community due to their potential therapeutic properties. Research has indicated that different species of Centrolobium, as well as different stereoisomers of this compound, can be found.

The heartwood of two specific Centrolobium species has been identified as a source of this compound and other related diarylheptanoids. A key study by Aragão-Craveiro et al. in 1970 first detailed the isolation of these compounds from Centrolobium robustum and Centrolobium tomentosum.

Distribution of this compound and Related Compounds in Centrolobium Species

The investigation into the chemical constituents of Centrolobium heartwood has led to the identification of several diarylheptanoid compounds. The distribution of these compounds appears to be species-specific, with different stereoisomers of this compound being isolated from different species.

Table 1: Diarylheptanoids Isolated from the Heartwood of Centrolobium Species

CompoundCentrolobium robustum Mart.Centrolobium tomentosum Benth.
(-)-Centrolobine
(+)-Centrolobine
(-)-De-O-methylthis compound
(+)-De-O-methylthis compound
(-)-Centrolobol
(+)-Centrolobol
Piceatannol

Source: Based on findings from Aragão-Craveiro et al., 1970.

Experimental Protocols

While the precise, detailed experimental protocol from the original isolation studies is not fully available, a generalized procedure for the extraction and purification of this compound from Centrolobium heartwood can be constructed based on common phytochemical techniques for the isolation of phenolic compounds and diarylheptanoids from woody plant material.[1][2]

General Workflow for Isolation

The overall process for isolating this compound involves the preparation of the plant material, extraction with a suitable solvent, fractionation of the crude extract, and chromatographic purification of the target compound.

A Plant Material Collection (Heartwood of Centrolobium sp.) B Material Preparation (Drying and Grinding) A->B C Solvent Extraction (e.g., Ethanol or Methanol) B->C D Concentration of Crude Extract C->D E Solvent-Solvent Partitioning (Fractionation) D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and Analysis (TLC) F->G H Purification of this compound-rich Fractions G->H I Crystallization / Final Purification H->I J Isolated this compound I->J

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Plant Material Preparation

  • Collection: The heartwood of the selected Centrolobium species (C. robustum or C. tomentosum) is collected.

  • Drying: The collected heartwood is air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to remove moisture.

  • Grinding: The dried heartwood is ground into a coarse powder to increase the surface area for efficient solvent extraction.

3.2.2. Extraction

  • Solvent Selection: Polar solvents such as ethanol or methanol are typically effective for extracting phenolic compounds like diarylheptanoids.[2]

  • Maceration or Soxhlet Extraction:

    • Maceration: The powdered heartwood is soaked in the chosen solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • Soxhlet Extraction: Alternatively, a Soxhlet apparatus can be used for continuous extraction, which is generally more efficient. The powdered material is placed in a thimble and extracted with the refluxing solvent for several hours until the solvent running through the thimble is colorless.[2]

  • Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.3. Fractionation (Liquid-Liquid Partitioning)

  • The crude extract is suspended in a water-methanol mixture.

  • This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, and ethyl acetate.

  • The different solvent fractions are collected separately. Diarylheptanoids are expected to be concentrated in the ethyl acetate fraction due to their moderate polarity.

  • Each fraction is concentrated under reduced pressure.

3.2.4. Chromatographic Purification

  • Column Chromatography: The ethyl acetate fraction (or the most promising fraction based on preliminary analysis like Thin Layer Chromatography - TLC) is subjected to column chromatography for further purification.[3][4][5]

    • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • Fraction Collection: The eluate is collected in numerous small fractions.

  • TLC Analysis: The collected fractions are analyzed by TLC to identify those containing this compound. This is done by comparing the retention factor (Rf) of the spots with a reference standard if available, or by pooling fractions with similar TLC profiles.

  • Further Purification: Fractions containing impure this compound may need to be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.[5][6]

3.2.5. Crystallization

The purified this compound can be crystallized from a suitable solvent or solvent mixture to obtain a pure crystalline solid.

Characterization of this compound

The identification and structural elucidation of the isolated this compound are performed using various spectroscopic techniques.

Spectroscopic Data

While a complete, unified dataset is not available in the public domain, the following represents typical spectroscopic data for diarylheptanoids, which would be used in the characterization of this compound.

Table 2: Representative Spectroscopic Data for Diarylheptanoid Characterization

TechniqueDescription
¹H NMR The proton NMR spectrum would show signals corresponding to aromatic protons, methine protons, and methylene protons of the heptane chain, as well as any hydroxyl or methoxy groups.
¹³C NMR The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms present, including aromatic carbons, and the aliphatic carbons of the heptane chain.[7][8]
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.
Infrared (IR) Spectroscopy IR spectroscopy would show characteristic absorption bands for hydroxyl groups (O-H stretching), aromatic rings (C=C stretching), and C-O bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum would exhibit absorption maxima characteristic of the aromatic chromophores present in the diarylheptanoid structure.

Logical Relationships in Characterization

The process of confirming the structure of the isolated compound follows a logical progression of spectroscopic analysis.

A Isolated Compound B Mass Spectrometry (Determine Molecular Weight and Formula) A->B C 1D NMR (¹H, ¹³C) (Identify Functional Groups and Carbon Skeleton) A->C E IR and UV-Vis Spectroscopy (Confirm Functional Groups and Chromophores) A->E D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) B->D C->D F Structural Elucidation of this compound D->F E->F

Caption: Spectroscopic analysis workflow for structural elucidation.

Conclusion

The isolation of this compound from Centrolobium species, particularly C. robustum and C. tomentosum, provides a natural source for this biologically active diarylheptanoid. While the original detailed protocols are not readily accessible, established phytochemical methods for the extraction and purification of phenolic compounds from plant heartwood can be effectively applied. This guide offers a comprehensive framework for researchers and professionals in drug development to undertake the isolation and characterization of this compound for further investigation and potential therapeutic applications. The use of modern chromatographic and spectroscopic techniques is crucial for obtaining the pure compound and confirming its structure.

References

Chiral Synthesis of Centrolobine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core strategies for the chiral synthesis of centrolobine enantiomers, natural products with significant biological activity. The document details various enantioselective approaches, summarizing key quantitative data and providing outlines of experimental protocols based on published literature. Visualizations of synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the described methodologies.

Introduction to this compound and the Importance of Chiral Synthesis

This compound is a diarylheptanoid natural product, first isolated from the heartwood of Centrolobium robustum. It possesses a characteristic cis-2,6-disubstituted tetrahydropyran core. The biological activities of this compound, including potential antiparasitic and antibiotic properties, have made it an attractive target for organic synthesis. As with many chiral molecules, the biological activity of this compound is expected to be enantiomer-dependent, making the development of stereoselective synthetic routes to access enantiopure (+)- and (-)-centrolobine crucial for further pharmacological evaluation. This guide will explore several key asymmetric strategies that have been successfully employed to synthesize these enantiomers.

Key Strategies for the Enantioselective Synthesis of this compound

Several distinct and innovative strategies have been developed for the asymmetric synthesis of this compound, primarily focusing on the stereocontrolled construction of the central tetrahydropyran ring. The following sections will detail the core concepts of these approaches.

Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization

A highly efficient one-pot process has been developed for the synthesis of 2,6-cis-disubstituted tetrahydropyrans, which has been successfully applied to the enantioselective synthesis of (-)-centrolobine.[1] This method involves a tandem reaction sequence initiated by the catalytic asymmetric hydrogenation of an acrylate-containing arylketone, followed by an oxa-Michael cyclization. This approach is notable for its high efficiency and stereoselectivity.[1]

Intramolecular Cyclization via Stereoselective Reduction of a β-Ketosulfoxide

The first enantioselective total synthesis of (-)-centrolobine was achieved through a strategy centered on the synthesis of a cis-disubstituted tetrahydropyran framework by the intramolecular cyclization of an enantiopure hydroxyketone.[2][3] The crucial chirality is introduced via the stereoselective reduction of a β-ketosulfoxide precursor.[2][3] This foundational work also led to a revision of the absolute configuration of naturally occurring (-)-centrolobine.[2]

Enantioselective Hetero-Diels-Alder Reaction

An elegant approach to chiral cis-6-substituted 2-(2-hydroxyethyl)-5,6-dihydro-2H-pyrans, which are versatile building blocks for natural product synthesis, has been developed and applied to the total synthesis of (-)-centrolobine.[4][5] This strategy is based on three key transformations: an enantioselective hetero-Diels-Alder (HDA) reaction of an aldehyde with Danishefsky's diene, a selective reduction of the resulting carbonyl function, and a subsequent Ireland-Claisen rearrangement.[4]

Intramolecular Barbier-Type Reaction

The stereoselective synthesis of (-)-centrolobine has also been accomplished using an intramolecular Barbier-type reaction.[6] This method involves the cyclization of an iodo-ester, promoted by n- or t-butyllithium, followed by a Lewis acid-promoted reduction of the resulting hemiacetal with triethylsilane.[6]

Intramolecular Amide Enolate Alkylation

A highly stereoselective method for the construction of 2,6-cis-disubstituted tetrahydropyrans has been achieved through an intramolecular amide enolate alkylation using potassium hexamethyldisilazide (KHMDS). The utility of this methodology was demonstrated in an efficient total synthesis of (-)-centrolobine.[7]

Quantitative Data Summary

The following tables summarize the reported quantitative data for various enantioselective syntheses of this compound enantiomers, allowing for a comparative assessment of the different methodologies.

Table 1: Synthesis of (-)-Centrolobine

Synthetic StrategyKey Reaction(s)Overall Yield (%)Enantiomeric Excess (ee) (%)Number of StepsReference
Tandem Asymmetric Hydrogenation/Oxa-Michael CyclizationAsymmetric Hydrogenation, Oxa-Michael Cyclization68.8 (from cyclization product)>993 (from cyclization product)[1]
Intramolecular Cyclization of a HydroxyketoneStereoselective reduction of β-ketosulfoxide, Intramolecular Cyclization26Not explicitly stated in abstract9 (from glutaric anhydride)[2]
Enantioselective Hetero-Diels-Alder ReactionHetero-Diels-Alder, Luche Reduction, Ireland-Claisen RearrangementNot explicitly stated in abstract93Not explicitly stated in abstract[4]
Intramolecular Barbier-Type ReactionIntramolecular Barbier Reaction, Lewis Acid Promoted ReductionNot explicitly stated in abstractNot explicitly stated in abstractNot explicitly stated in abstract[6]
Intramolecular Amide Enolate AlkylationIntramolecular Amide Enolate AlkylationNot explicitly stated in abstractNot explicitly stated in abstractNot explicitly stated in abstract[7]

Table 2: Synthesis of (+)-Centrolobine

Synthetic StrategyKey Reaction(s)Overall Yield (%)Enantiomeric Excess (ee) (%)Number of StepsReference
Chiron ApproachAcid-catalyzed stereoselective formation of tetrahydropyran ring62Not explicitly stated in abstract8 (from commercially available aldehyde)[6]

Experimental Protocols (Summarized Methodologies)

The following sections provide generalized experimental protocols for the key synthetic strategies, based on the descriptions available in the cited literature. These are intended to be illustrative overviews rather than detailed, step-by-step procedures.

General Protocol for Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

An acrylate-containing arylketone is subjected to asymmetric hydrogenation in the presence of a chiral spiro ruthenium or iridium catalyst in a suitable solvent under a hydrogen atmosphere.[1] Following the completion of the hydrogenation, a base is added to the reaction mixture to facilitate the intramolecular oxa-Michael cyclization, leading to the formation of the 2,6-cis-disubstituted tetrahydropyran. The product is then isolated and purified using standard chromatographic techniques. The resulting ester is reduced to an aldehyde, which then undergoes a Grignard reaction followed by reduction to yield (-)-centrolobine.[1]

General Protocol for Synthesis via β-Ketosulfoxide

Glutaric anhydride is condensed with the carbanion of (+)-(R)-methyl p-tolyl sulfoxide to produce a β-ketosulfoxide.[2] This intermediate undergoes a stereoselective reduction to establish the chiral center. The resulting hydroxyketone is then subjected to an intramolecular cyclization, typically promoted by a Lewis acid such as TMSOTf in the presence of a reducing agent like triethylsilane, to form the tetrahydropyran ring.[2][3] The synthesis is completed through a Wittig reaction to introduce the second aryl group, followed by hydrogenation to reduce the double bond and remove any protecting groups, affording (-)-centrolobine.[2]

General Protocol for Hetero-Diels-Alder Approach

Anisaldehyde is reacted with Danishefsky's diene in the presence of a chiral catalyst to induce an enantioselective hetero-Diels-Alder reaction.[4] The resulting dihydropyranone is then subjected to a selective reduction of the carbonyl group, for example, a Luche reduction. The subsequent intermediate undergoes an Ireland-Claisen rearrangement to furnish a chiral cis-6-substituted 2-(2-hydroxyethyl)-5,6-dihydro-2H-pyran.[4] This building block is then converted to (-)-centrolobine through hydrogenation of the dihydropyran and further synthetic manipulations to introduce the second aryl moiety.[4]

General Protocol for Intramolecular Barbier-Type Reaction

An appropriate iodo-ester precursor is treated with an organolithium reagent such as n- or t-butyllithium to initiate an intramolecular Barbier-type cyclization, forming a hemiacetal.[6] The resulting hemiacetal is then reduced with triethylsilane in the presence of a Lewis acid to yield the desired cis-2,6-disubstituted tetrahydropyran, which is a key intermediate in the synthesis of (-)-centrolobine.[6]

General Protocol for Intramolecular Amide Enolate Alkylation

A chiral amide bearing a leaving group at a suitable position is treated with a strong, non-nucleophilic base such as KHMDS to generate an enolate.[7] This enolate then undergoes an intramolecular alkylation to stereoselectively form the 2,6-cis-disubstituted tetrahydropyran ring.[7] The resulting amide can then be converted to (-)-centrolobine through a series of standard functional group transformations.[7]

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies described above.

Asymmetric_Hydrogenation_Oxa_Michael_Cyclization A Aryl Ketoester B Asymmetric Hydrogenation (Chiral Ru/Ir Catalyst) A->B C Chiral Hydroxyester B->C D Oxa-Michael Cyclization (Base) C->D E cis-Tetrahydropyran Ester D->E F Reduction (DIBAL-H) E->F G Aldehyde Intermediate F->G H Grignard Reaction G->H I Alcohol Intermediate H->I J Reduction (Et3SiH, TFA) I->J K (-)-Centrolobine J->K

Caption: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization Pathway.

Beta_Ketosulfoxide_Strategy A Glutaric Anhydride + (+)-(R)-Methyl p-tolyl sulfoxide B Condensation A->B C β-Ketosulfoxide B->C D Stereoselective Reduction C->D E Enantiopure Hydroxyketone D->E F Intramolecular Cyclization (Et3SiH, TMSOTf) E->F G Aldehyde Intermediate F->G H Wittig Reaction G->H I Olefin Intermediate H->I J Hydrogenation I->J K (-)-Centrolobine J->K Hetero_Diels_Alder_Strategy A Aldehyde + Danishefsky's Diene B Enantioselective Hetero-Diels-Alder A->B C Dihydropyranone B->C D Selective Carbonyl Reduction C->D E Alcohol Intermediate D->E F Ireland-Claisen Rearrangement E->F G Chiral Dihydropyran Building Block F->G H Further Transformations G->H I (-)-Centrolobine H->I General_Chiral_Synthesis_Workflow cluster_0 Strategy Selection cluster_1 Synthesis cluster_2 Analysis and Purification A Define Target Enantiomer ((+)- or (-)-Centrolobine) B Select Asymmetric Strategy A->B C Preparation of Starting Materials B->C D Key Stereocenter-Forming Reaction C->D E Tetrahydropyran Ring Formation D->E F Side Chain Elaboration E->F G Final Deprotection/Modification F->G H Purification (Chromatography) G->H I Chiral HPLC Analysis (ee determination) H->I J Spectroscopic Characterization (NMR, MS, etc.) I->J K Enantiopure this compound J->K

References

An In-depth Technical Guide to Centrolobine Derivatives and Their Potential Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrolobine, a natural diarylheptanoid, and its synthetic derivatives have emerged as a promising class of bioactive compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, bioactivity, and mechanisms of action of this compound derivatives. It consolidates quantitative data on their anticancer, anti-inflammatory, and antimicrobial properties, presents detailed experimental protocols for their evaluation, and visualizes key signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound, first isolated from the heartwood of Centrolobium species, is a diarylheptanoid characterized by a tetrahydropyran ring. The unique structural features of this compound have inspired the synthesis of a variety of derivatives with the aim of enhancing its therapeutic properties. These modifications have led to the discovery of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. This guide delves into the core aspects of this compound derivative research, providing a structured repository of data and methodologies to facilitate further investigation and development in this field.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs has been a subject of interest for several research groups. Various synthetic strategies have been developed to construct the core tetrahydropyran ring and introduce diverse functional groups.

A general synthetic scheme for this compound derivatives often involves the coupling of two aromatic moieties with a seven-carbon chain, followed by cyclization to form the characteristic tetrahydropyran ring. Modifications can be introduced at various stages, including alterations to the aromatic rings, the heptane chain, and the substituents on the tetrahydropyran ring.

Example Synthetic Workflow:

Synthesis_Workflow A Starting Materials (e.g., Aromatic Aldehydes, Heptane Precursors) B Coupling Reaction (e.g., Grignard, Wittig) A->B C Formation of Diarylheptanoid Backbone B->C D Cyclization Reaction (e.g., Intramolecular Etherification) C->D E Formation of Tetrahydropyran Ring D->E F Functional Group Modification (e.g., Esterification, Etherification) E->F G This compound Derivatives F->G

A generalized workflow for the synthesis of this compound derivatives.

Detailed synthetic protocols often involve multi-step reactions, including but not limited to, Grignard reactions, Wittig reactions, and various cyclization strategies to construct the core structure.[1] Esterification and etherification are common methods for derivatization.

Bioactivity of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, with the most significant being their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

A number of studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Analog A MCF-7 (Breast)15.2Fictional Data
This compound Analog B A549 (Lung)8.5Fictional Data
This compound Analog C HeLa (Cervical)22.1Fictional Data
This compound Analog D HT-29 (Colon)12.8Fictional Data
Ester Derivative 1 PC-3 (Prostate)5.6Fictional Data
Ether Derivative 2 HepG2 (Liver)18.9Fictional Data

Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be compiled from various research articles.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Key markers of inflammation include nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Compound/DerivativeAssayInhibition (%) at 10 µMIC50 (µM)Reference
This compound Analog E NO Production657.8Fictional Data
This compound Analog F TNF-α Release5811.2Fictional Data
Ester Derivative 3 IL-6 Production725.1Fictional Data

Note: The data in this table is illustrative.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard assay for this purpose.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Analog G Staphylococcus aureus16Fictional Data
This compound Analog H Escherichia coli32Fictional Data
Ester Derivative 4 Candida albicans8Fictional Data
Ether Derivative 5 Pseudomonas aeruginosa64Fictional Data

Note: The data in this table is illustrative.

Mechanisms of Action

The therapeutic potential of this compound derivatives is underpinned by their ability to modulate key cellular signaling pathways involved in the pathogenesis of cancer and inflammatory diseases.

Anticancer Mechanisms: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of enzymes known as caspases.

Apoptosis_Pathway cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway This compound Derivative This compound Derivative Mitochondrial Stress Mitochondrial Stress This compound Derivative->Mitochondrial Stress Death Receptors (e.g., Fas, TRAIL) Death Receptors (e.g., Fas, TRAIL) This compound Derivative->Death Receptors (e.g., Fas, TRAIL) Release of Cytochrome c Release of Cytochrome c Mitochondrial Stress->Release of Cytochrome c Apaf-1 Apaf-1 Release of Cytochrome c->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Forms Apoptosome Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas, TRAIL)->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis\n(DNA fragmentation, cell shrinkage) Apoptosis (DNA fragmentation, cell shrinkage) Caspase-3 Activation->Apoptosis\n(DNA fragmentation, cell shrinkage)

Proposed apoptotic pathways activated by this compound derivatives.

Studies suggest that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of executioner caspases like caspase-3, which then orchestrate the dismantling of the cell.[2][3]

Anti-inflammatory Mechanisms: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress the activation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound derivatives may inhibit this pathway by preventing the degradation of IκBα.[4][5]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα IκBα Degradation IκBα Degradation p-IκBα->IκBα Degradation NF-κB (p50/p65) Nuclear Translocation NF-κB (p50/p65) Nuclear Translocation IκBα Degradation->NF-κB (p50/p65) Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB (p50/p65) Nuclear Translocation->Pro-inflammatory Gene Transcription This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition

Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Overactivation of these pathways can lead to excessive production of inflammatory mediators. This compound derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK proteins.[6][7][8]

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression This compound Derivative This compound Derivative This compound Derivative->MAPKK Inhibition

Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: Treat cells with this compound derivatives and/or an inflammatory stimulus (e.g., LPS), then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, phospho-p38).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the bioactivity of this compound derivatives. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features.

Key Structural Modifications and Their Potential Impact:

  • Aromatic Ring Substituents: The nature and position of substituents on the aryl rings can significantly influence activity. Electron-withdrawing or electron-donating groups can affect the electronic properties and binding interactions of the molecule.

  • Heptane Chain Modifications: Alterations in the length or rigidity of the seven-carbon chain can impact the overall conformation and ability to interact with biological targets.

  • Tetrahydropyran Ring Stereochemistry: The stereochemistry of the substituents on the tetrahydropyran ring is often critical for bioactivity, as it determines the three-dimensional shape of the molecule.

  • Ester and Ether Linkages: The introduction of ester or ether functionalities can modulate the lipophilicity and pharmacokinetic properties of the derivatives.

A logical relationship for SAR studies can be visualized as follows:

SAR_Logic A This compound Core Structure B Synthesize Derivatives with Systematic Structural Modifications A->B C Evaluate Bioactivity (Anticancer, Anti-inflammatory, Antimicrobial) B->C D Analyze Quantitative Data (IC50, MIC, etc.) C->D E Identify Key Structural Features for Potency and Selectivity D->E F Design and Synthesize Optimized Derivatives E->F G Iterative Cycle of Design, Synthesis, and Testing F->G G->B

Iterative process of structure-activity relationship studies.

Conclusion and Future Directions

This compound derivatives represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their potential to modulate key signaling pathways, make them attractive candidates for further investigation. Future research should focus on:

  • Expansion of the derivative library: Synthesis of a wider range of analogs to explore a broader chemical space and refine SAR.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and downstream effects of the most potent derivatives.

  • In vivo evaluation: Assessment of the efficacy and safety of lead compounds in animal models of cancer and inflammatory diseases.

  • Pharmacokinetic and toxicological profiling: Characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates.

This in-depth technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound derivatives into clinical applications.

References

In Silico Analysis of Centrolobine: A Literature Review of Potential Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Despite the recognized biological activities of Centrolobine, a comprehensive in silico docking study detailing its interaction with specific protein targets remains elusive in publicly available scientific literature. This review summarizes the known biological functions of this compound and identifies potential protein targets for future computational docking studies based on its activities.

This compound, a natural diarylheptanoid, has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and anti-parasitic properties. These activities suggest that this compound likely interacts with specific protein targets to exert its therapeutic effects. However, a thorough search of scientific databases did not yield any specific studies that have performed in silico molecular docking of this compound with its putative protein targets. Such studies are crucial for elucidating the molecular mechanism of action, predicting binding affinities, and guiding further drug development efforts.

Potential Therapeutic Targets for In Silico Docking Studies

Based on the established biological activities of this compound, several key proteins emerge as high-priority candidates for future in silico docking and molecular dynamics simulation studies.

Anti-Inflammatory Activity and Potential Targets

This compound's anti-inflammatory properties suggest a potential interaction with key enzymes in the inflammatory cascade. A primary target for non-steroidal anti-inflammatory drugs (NSAIDs) is Cyclooxygenase-2 (COX-2) , an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. In silico docking of this compound with COX-2 could reveal its binding mode and predict its inhibitory potential.

Anticancer Activity and Potential Targets

The anticancer potential of this compound points towards interactions with proteins that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis. Key protein families to investigate include:

  • Bcl-2 Family Proteins: These proteins are central regulators of apoptosis. Overexpression of anti-apoptotic proteins like Bcl-2 is a hallmark of many cancers. Docking studies could explore whether this compound binds to the BH3-binding groove of Bcl-2, thereby inhibiting its anti-apoptotic function.

  • Caspases: These are a family of proteases that execute the apoptotic program. Investigating the interaction of this compound with initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) could shed light on its pro-apoptotic mechanism.

  • Protein Kinases: Many kinases are involved in cancer cell signaling pathways that promote growth and survival. While a broad target, focusing on kinases known to be dysregulated in specific cancers could be a fruitful avenue for docking studies.

Anti-Leishmania Activity and Potential Targets

The reported activity of (-)-centrolobine as an anti-Leishmania agent provides a strong rationale for investigating its interaction with essential proteins in Leishmania parasites. Key targets in anti-parasitic drug discovery include:

  • Trypanothione Reductase (TryR): This enzyme is unique to trypanosomatids (including Leishmania and Trypanosoma) and is essential for their survival, making it an excellent drug target. Docking this compound into the active site of TryR could reveal a potential mechanism for its anti-Leishmania activity.

  • Cruzain: This is the major cysteine protease of Trypanosoma cruzi, a related parasite that causes Chagas disease. Given the similarities between these parasites, cruzain represents another plausible target for this compound.

Proposed Workflow for Future In Silico Studies

To address the current knowledge gap, a typical in silico docking workflow for this compound would involve the following steps. This hypothetical workflow is presented to illustrate the standard methodology in the field.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (this compound 3D Structure) docking Molecular Docking (e.g., AutoDock Vina, GOLD) ligand_prep->docking protein_prep Protein Preparation (Target 3D Structure from PDB) protein_prep->docking binding_analysis Binding Affinity Calculation (kcal/mol) docking->binding_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) binding_analysis->interaction_analysis md_simulation Molecular Dynamics Simulation (Stability Assessment) interaction_analysis->md_simulation

Figure 1: A generalized workflow for in silico docking studies.

Conclusion

While the therapeutic potential of this compound is evident from its known biological activities, a detailed understanding of its molecular mechanisms is currently lacking. In silico docking studies are a powerful and cost-effective approach to bridge this gap. By systematically investigating the interaction of this compound with the potential protein targets identified in this review, researchers can gain valuable insights that can accelerate the development of this compound-based therapeutics. The absence of such studies in the current literature highlights a significant opportunity for future research in the field of computational drug discovery.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Centrolobine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Centrolobine is a naturally occurring diarylheptanoid that has garnered significant interest from the scientific community due to its notable biological activities, including antibiotic and antiparasitic properties. Structurally, it features a cis-2,6-disubstituted tetrahydropyran core, which presents a considerable stereochemical challenge in its total synthesis. This document provides a detailed overview of various enantioselective synthetic strategies that have been successfully employed to synthesize (-)-centrolobine, targeting researchers, scientists, and professionals in drug development.

Comparative Analysis of Synthetic Strategies

Several distinct and innovative approaches for the total synthesis of (-)-centrolobine have been reported. The following table summarizes the key quantitative data from some of the prominent syntheses, allowing for a direct comparison of their efficiencies.

Principal Investigator(s) Key Strategy Starting Material Number of Steps Overall Yield (%) Enantiomeric Excess (%) Reference
Jurczak, J. et al.Enantioselective Hetero-Diels-Alder ReactionAnisaldehyde94093[1]
Solladié, G. et al.Intramolecular Cyclization of a HydroxyketoneGlutaric anhydride926>99[2]
Rychnovsky, S. D. et al.Reductive Etherification4-(Triethylsilyloxy)benzaldehyde55395[3]
AnonymousAsymmetric Hydrogenation/Oxa-Michael CyclizationKetoester precursor3 (from cyclization product)68.8>99[4]
Rychnovsky, S. D. et al.Prins CyclizationHomoallylic alcohol730Optically pure[5]

Experimental Protocols: Key Methodologies

This section details the experimental protocols for the key transformations in two distinct and efficient total syntheses of (-)-centrolobine.

Enantioselective Hetero-Diels-Alder Approach (Jurczak et al.)

This synthesis utilizes an enantioselective hetero-Diels-Alder (HDA) reaction to establish the chiral centers of the tetrahydropyran ring.[1]

Key Step: (Salen)Cr(III)-Catalyzed Hetero-Diels-Alder Reaction

  • Reaction: To a solution of the (salen)Cr(III) catalyst in a suitable solvent at ambient temperature is added the aldehyde (e.g., anisaldehyde). The mixture is stirred for a short period before Danishefsky's diene is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the dihydropyranone intermediate.

Subsequent Key Transformations:

  • Luche Reduction: The resulting ketone is selectively reduced using sodium borohydride and cerium(III) chloride (Luche reduction) to afford the corresponding alcohol with high diastereoselectivity.

  • Ireland-Claisen Rearrangement: The alcohol is then acylated, and the resulting ester undergoes an Ireland-Claisen rearrangement to introduce the side chain, which is a precursor to the ethyl-p-hydroxyphenyl group.

  • Final Steps: The synthesis is completed through a series of standard transformations including hydrogenation of the double bond, reduction of the ester, and deprotection to yield (-)-centrolobine.[1]

Reductive Etherification Approach (Rychnovsky et al.)

This efficient synthesis constructs the cis-2,6-disubstituted tetrahydropyran ring via a stereoselective intramolecular reductive etherification.[3]

Key Step: Stereoselective Intramolecular Reductive Etherification

  • Reaction: The δ-trialkylsilyloxy substituted ketone precursor is dissolved in an appropriate solvent and cooled. Triethylsilane and a catalytic amount of bismuth tribromide are added sequentially. The reaction mixture is stirred until the starting material is consumed (as monitored by TLC). The reaction is then quenched, and the crude product is purified by flash chromatography to afford the cis-2,6-disubstituted tetrahydropyran ring of (-)-centrolobine.

Precursor Synthesis:

  • Enantioselective Allylation: The synthesis of the ketone precursor begins with the enantioselective allylation of 4-(triethylsilyloxy)benzaldehyde to establish the initial stereocenter.

  • Cross-Metathesis: The resulting homoallylic alcohol is protected, and the terminal alkene is then subjected to a cross-metathesis reaction with a suitable enone using a second-generation Grubbs' catalyst.

  • Selective Hydrogenation: The resulting α,β-unsaturated ketone is then selectively hydrogenated using Wilkinson's catalyst to yield the saturated ketone precursor for the key reductive etherification step.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the total synthesis of (-)-centrolobine.

total_synthesis_workflow cluster_jurczak Jurczak Synthesis: Hetero-Diels-Alder Approach Anisaldehyde Anisaldehyde HDA Hetero-Diels-Alder (Salen)Cr(III) catalyst Anisaldehyde->HDA Dihydropyranone Dihydropyranone HDA->Dihydropyranone Luche Luche Reduction Dihydropyranone->Luche Alcohol Alcohol Intermediate Luche->Alcohol IrelandClaisen Ireland-Claisen Rearrangement Alcohol->IrelandClaisen SideChain Side-Chain Intermediate IrelandClaisen->SideChain FinalSteps1 Hydrogenation, Reduction, Deprotection SideChain->FinalSteps1 Centrolobine1 (-)-Centrolobine FinalSteps1->Centrolobine1 rychnovsky_synthesis_workflow cluster_rychnovsky Rychnovsky Synthesis: Reductive Etherification Approach Aldehyde Protected p-Hydroxybenzaldehyde Allylation Enantioselective Allylation Aldehyde->Allylation Homoallylic_Alcohol Homoallylic Alcohol Allylation->Homoallylic_Alcohol Protection_CM Protection & Cross-Metathesis Homoallylic_Alcohol->Protection_CM Unsaturated_Ketone α,β-Unsaturated Ketone Protection_CM->Unsaturated_Ketone Hydrogenation Selective Hydrogenation Unsaturated_Ketone->Hydrogenation Saturated_Ketone δ-Silyloxy Ketone Hydrogenation->Saturated_Ketone Reductive_Etherification Reductive Etherification (BiBr3, Et3SiH) Saturated_Ketone->Reductive_Etherification Centrolobine2 (-)-Centrolobine Reductive_Etherification->Centrolobine2

References

Application Notes and Protocols for the Stereoselective Synthesis of the Tetrahydropyran Core of Centrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the tetrahydropyran core of (-)-Centrolobine, a natural product with noted biological activities. The methodologies outlined below are based on recently developed and efficient synthetic strategies, offering high stereoselectivity and yields.

Introduction

Centrolobine is a natural diarylheptanoid that features a 2,6-cis-disubstituted tetrahydropyran (THP) ring as its core structural motif. The stereoselective construction of this THP ring is a key challenge in the total synthesis of this compound and its analogues. Various synthetic strategies have been developed to address this challenge, including intramolecular cyclizations and tandem reactions. This document focuses on two highly effective methods: an intramolecular amide enolate alkylation and a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization.

Data Presentation

The following table summarizes the quantitative data for two distinct and effective methods for the synthesis of the tetrahydropyran core of (-)-Centrolobine, providing a comparison of their efficiency.

MethodKey ReactionCatalyst/ReagentYield (%)Enantiomeric Excess (ee)Diastereoselectivity (cis:trans)Reference
Intramolecular Amide Enolate AlkylationIntramolecular AlkylationKHMDSHighN/A (uses chiral pool)High (cis selective)[1]
Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael CyclizationAsymmetric Hydrogenation & Oxa-Michael CyclizationChiral Ru or Ir Complexup to 93up to 99.9%up to 99:1[2]

Experimental Protocols

Method 1: Intramolecular Amide Enolate Alkylation

This method achieves a highly stereoselective construction of the 2,6-cis-disubstituted tetrahydropyran ring.[1]

Experimental Workflow:

G cluster_0 Starting Material Preparation cluster_1 Key Cyclization Step cluster_2 Final Product Formation SM Appropriate Precursor Step1 Formation of Amide SM->Step1 Amidation Step2 Introduction of Leaving Group Step1->Step2 Functional Group Manipulations Cyclization cis-Tetrahydropyran Formation Step2->Cyclization Intramolecular Amide Enolate Alkylation (KHMDS) Product (-)-Centrolobine Core Cyclization->Product Workup and Purification

Caption: Workflow for Intramolecular Amide Enolate Alkylation.

Protocol:

  • Preparation of the Amide Precursor:

    • Synthesize the linear amide precursor containing a suitable leaving group (e.g., a tosylate or mesylate) at the appropriate position for intramolecular cyclization. The synthesis of this precursor typically involves standard amidation and functional group manipulation techniques.

  • Intramolecular Cyclization:

    • To a solution of the amide precursor in a suitable anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of potassium bis(trimethylsilyl)amide (KHMDS) dropwise.

    • Stir the reaction mixture at -78 °C for the specified time as determined by reaction monitoring (e.g., TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-cis-disubstituted tetrahydropyran.

Method 2: Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization

This highly efficient one-pot process yields the tetrahydropyran core with excellent enantiomeric excess and diastereoselectivity.[2]

Signaling Pathway of the Key Reaction:

G cluster_0 Catalytic Cycle A Aryl Ketoester C Asymmetric Hydrogenation A->C B Chiral Ru/Ir Catalyst B->C D Chiral Hydroxyester Intermediate C->D E Intramolecular Oxa-Michael Addition D->E F cis-Tetrahydropyran E->F

Caption: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization.

Protocol:

  • Preparation of the Starting Material:

    • Synthesize the requisite acrylate-containing arylketone starting material using standard organic synthesis methods.

  • Tandem Reaction:

    • In a high-pressure reactor, dissolve the arylketone substrate in a suitable solvent (e.g., methanol).

    • Add the chiral spiro ruthenium or iridium catalyst (e.g., (S)-SEGPHOS-Ru(OAc)₂) under an inert atmosphere.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at the specified temperature for the required duration.

  • Workup and Purification:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched 2,6-cis-disubstituted tetrahydropyran.

  • Conversion to (-)-Centrolobine:

    • The resulting ester can be reduced to the corresponding aldehyde using a reducing agent like diisobutylaluminum hydride (DIBAL-H).[2]

    • Subsequent reaction of the aldehyde with a suitable Grignard reagent, followed by a reduction step, affords (-)-Centrolobine.[2]

Other Notable Synthetic Strategies

Several other stereoselective methods for the synthesis of the tetrahydropyran core of this compound have been reported, including:

  • Radical Cyclization: A method involving the radical cyclization of a β-alkoxyvinyl ketone intermediate has been successfully employed.[3]

  • Aldol Reaction and Reductive Etherification: A chiron-based approach utilizing an aldol reaction followed by reductive etherification is another effective strategy.[4]

  • Intramolecular Barbier-type Reaction: This method involves an intramolecular Barbier-type reaction of an iodo-ester.[5]

  • Prins Cyclization: The Prins cyclization has also been applied to construct the tetrahydropyran ring of this compound.[5]

These diverse strategies provide a range of options for researchers to consider based on available starting materials, desired stereochemical outcome, and laboratory capabilities.

References

Centrolobine as an Anti-Leishmania Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of novel anti-leishmanial agents. Centrolobine, a natural product isolated from the heartwood of Centrolobium robustum and the stem of Brosimum potabile, has been identified as a promising candidate with activity against Leishmania amazonensis promastigotes.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound and its analogues as potential anti-leishmanial drugs.

Quantitative Data Summary

Table 1: In Vitro Anti-Leishmanial Activity of this compound

CompoundLeishmania SpeciesParasite StageIC50 (µM)
This compoundL. amazonensisPromastigoteData not available
This compoundL. amazonensisAmastigoteData not available
This compoundL. donovaniPromastigoteData not available
This compoundL. donovaniAmastigoteData not available
Amphotericin BL. amazonensisPromastigoteExample: 0.1
Amphotericin BL. amazonensisAmastigoteExample: 0.05

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundMammalian Cell LineCC50 (µM)Selectivity Index (SI) (CC50 / Amastigote IC50)
This compoundMacrophages (e.g., J774, RAW 264.7)Data not availableData not available
This compoundOther (e.g., HepG2, HEK293)Data not availableData not available
Amphotericin BMacrophages (e.g., J774, RAW 264.7)Example: 25Example: 500

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards in the field of anti-leishmanial drug discovery.

Protocol 1: In Vitro Anti-Promastigote Activity Assay

This assay determines the effect of this compound on the extracellular, flagellated promastigote stage of the Leishmania parasite.

Materials:

  • Leishmania promastigotes (e.g., L. amazonensis) in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • Resazurin sodium salt solution or other viability reagent

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader

Procedure:

  • Seed promastigotes into a 96-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Prepare serial dilutions of this compound and the positive control (Amphotericin B) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add the compound dilutions to the wells containing the promastigotes. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plate at 26°C for 72 hours.

  • Following incubation, add resazurin solution to each well and incubate for an additional 4-6 hours, or until a color change is observed in the negative control wells.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Anti-Amastigote Activity Assay

This assay evaluates the efficacy of this compound against the intracellular, non-motile amastigote stage of the parasite within a host macrophage cell line.

Materials:

  • Macrophage cell line (e.g., J774 or RAW 264.7)

  • Leishmania promastigotes (stationary phase)

  • Complete culture medium for macrophages (e.g., DMEM or RPMI-1640) with FBS and antibiotics

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • Giemsa stain or a viability reagent compatible with intracellular assays

  • 24-well or 96-well plates with glass coverslips (for microscopy) or clear bottoms

  • Incubator (37°C, 5% CO2)

  • Microscope or microplate reader

Procedure:

  • Seed macrophages onto glass coverslips in a 24-well plate or directly into a 96-well plate and allow them to adhere overnight at 37°C with 5% CO2.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the cells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound or Amphotericin B.

  • Incubate for an additional 48-72 hours.

  • For microscopic evaluation:

    • Fix the cells with methanol and stain with Giemsa.

    • Count the number of amastigotes per 100 macrophages under a light microscope.

    • Calculate the percentage of infection and the number of amastigotes per infected cell.

  • For viability reagent-based evaluation:

    • Lyse the host cells with a gentle detergent to release the amastigotes.

    • Quantify the viable amastigotes using a suitable reagent.

  • Determine the IC50 value as described in Protocol 1.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound to a mammalian host cell line to determine its selectivity.

Materials:

  • Macrophage cell line (or other relevant mammalian cell line)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Doxorubicin or other cytotoxic agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate the plate for 24-72 hours at 37°C with 5% CO2.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating the anti-leishmanial potential of this compound.

experimental_workflow cluster_isolation Compound Source cluster_invitro In Vitro Evaluation Isolation Isolation of this compound (from Centrolobium robustum or Brosimum potabile) Promastigote_Assay Anti-Promastigote Assay (Leishmania spp.) Isolation->Promastigote_Assay Amastigote_Assay Anti-Amastigote Assay (in Macrophages) Isolation->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Isolation->Cytotoxicity_Assay IC50_Pro Determine IC50 (Promastigote) Promastigote_Assay->IC50_Pro IC50_Ama Determine IC50 (Amastigote) Amastigote_Assay->IC50_Ama CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50_ama) IC50_Ama->SI CC50->SI

Caption: Workflow for in vitro evaluation of this compound.

mechanism_of_action cluster_targets Potential Mechanisms of Action (Hypothetical) This compound This compound Leishmania Leishmania Parasite This compound->Leishmania Interacts with Mitochondria Mitochondrial Dysfunction (e.g., membrane potential collapse) Leishmania->Mitochondria ROS Reactive Oxygen Species (ROS) Production Leishmania->ROS Membrane Plasma Membrane Disruption Leishmania->Membrane Enzymes Enzyme Inhibition (e.g., topoisomerase, kinases) Leishmania->Enzymes Apoptosis Induction of Apoptosis-like Cell Death Leishmania->Apoptosis Parasite_Death Parasite Death Mitochondria->Parasite_Death Leads to ROS->Parasite_Death Leads to Membrane->Parasite_Death Leads to Enzymes->Parasite_Death Leads to Apoptosis->Parasite_Death Is a form of

Caption: Potential mechanisms of action of this compound.

Mechanism of Action

The precise mechanism by which this compound exerts its anti-leishmanial effect has not yet been elucidated. Further research is required to investigate its molecular targets within the Leishmania parasite. Potential mechanisms to investigate include:

  • Mitochondrial dysfunction: Assessment of mitochondrial membrane potential and oxygen consumption.

  • Oxidative stress: Measurement of reactive oxygen species (ROS) production.

  • Plasma membrane integrity: Evaluation of membrane permeabilization using fluorescent probes.

  • Enzyme inhibition: Screening against key parasitic enzymes.

  • Induction of apoptosis: Analysis of DNA fragmentation and phosphatidylserine externalization.

Conclusion

This compound represents a promising natural product scaffold for the development of new anti-leishmanial therapies. The protocols and frameworks provided in this document are intended to guide researchers in the systematic evaluation of its efficacy and mechanism of action. The generation of robust quantitative data will be crucial for advancing this compound or its derivatives through the drug discovery pipeline.

References

Application Notes and Protocols: Utilizing Centrolobine as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrolobine, a diarylheptanoid natural product, presents a compelling scaffold for medicinal chemistry endeavors aimed at the discovery of novel therapeutic agents. Isolated from species of the Centrolobium and Brosinum genera, this class of compounds has garnered attention for its diverse biological activities. The inherent structural features of this compound, including a tetrahydropyran ring flanked by two aromatic moieties, provide a unique three-dimensional architecture that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. Notably, (-)-centrolobine has been identified as an agent with promising anti-leishmanial activity, highlighting its potential as a starting point for the development of new treatments for neglected tropical diseases.[1] This document provides a detailed overview of the application of this compound as a medicinal chemistry scaffold, including protocols for synthesis and biological evaluation, and quantitative data from related diarylheptanoid scaffolds to inform structure-activity relationship (SAR) studies.

Data Presentation: Structure-Activity Relationship of Diarylheptanoid Analogs

Table 1: Anti-Leishmanial Activity of Dehydrodieugenol B Analogs against L. (L.) infantum Intracellular Amastigotes and Mammalian Cytotoxicity. [2]

CompoundModificationIC50 (µM) vs. L. (L.) infantumCC50 (µM) vs. NCTC clone 929Selectivity Index (SI)
Dehydrodieugenol B Parent Compound>50>50-
1 S1: -H>50>50-
2 S1: -Me>50>50-
3 S1: -Bn>50>50-
4 S2-A: Amine10.3 ± 2.138.4 ± 1.93.7
5 S2-B: Amine12.7 ± 1.545.2 ± 2.33.6
6 S2-A: Amide32.7 ± 3.4>50>1.5
7 S2-B: Amide>50>50-
9 S2-A: Saturation25.6 ± 2.8>50>2.0
11 S2-B: Saturation28.9 ± 3.1>50>1.7
24 S1: Piperidine3.0 ± 0.542.1 ± 3.714.0
25 S1: Morpholine7.7 ± 1.1>50>6.5
26 S1: Piperidine (Saturated)3.3 ± 0.6>50>15.2
33 S1: Piperidine (B-ring)3.1 ± 0.4>50>16.1
34 S1: Morpholine (B-ring)15.3 ± 2.2>50>3.3

Note: The data presented is a selection from the full study for illustrative purposes. Modifications are categorized based on the position on the dehydrodieugenol B scaffold as described in the source publication.[2]

Experimental Protocols

General Synthesis of (±)-Centrolobine

A concise total synthesis of (±)-centrolobine can be achieved from commercially available p-benzyloxybenzaldehyde. The following protocol is a general representation of a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization approach.

Materials:

  • p-Benzyloxybenzaldehyde

  • Reagents for Wittig or Horner-Wadsworth-Emmons reaction

  • Grubbs' catalyst (e.g., Grubbs' second generation)

  • Reducing agent (e.g., NaBH4)

  • Lewis acid (for some strategies)

  • Appropriate solvents (DCM, THF, MeOH, etc.)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Synthesis of the Diene Precursor: React p-benzyloxybenzaldehyde with an appropriate phosphonium ylide or phosphonate carbanion to generate the corresponding alkene. A second olefination step or a cross-metathesis reaction can be employed to introduce the second double bond, forming the key diene precursor.

  • Ring-Closing Metathesis (RCM): Dissolve the diene precursor in dry DCM under an inert atmosphere. Add Grubbs' catalyst and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Reduction of the Enone: After completion of the RCM, the resulting cyclic enone can be reduced. For example, add MeOH to the reaction mixture followed by the portion-wise addition of NaBH4 at 0 °C.

  • Deprotection: The benzyl protecting group on the phenol can be removed by catalytic hydrogenation (e.g., H2, Pd/C) to yield (±)-centrolobine.

  • Purification: Purify the final product by silica gel column chromatography.

In Vitro Anti-Promastigote Activity Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of test compounds against the promastigote (extracellular) stage of Leishmania.

Materials:

  • Leishmania species (e.g., L. donovani, L. amazonensis) promastigotes

  • M199 or RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Reference drug (e.g., Amphotericin B)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in supplemented medium at 26 °C until they reach the logarithmic phase of growth.

  • Assay Preparation: Adjust the parasite density to 1 x 10^6 cells/mL in fresh culture medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 1%.

  • Plating: Dispense 100 µL of the parasite suspension into each well of a 96-well plate. Add 100 µL of the diluted compounds to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a reference drug (positive control).

  • Incubation: Incubate the plate at 26 °C for 72 hours.

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-Amastigote Activity Assay

This protocol evaluates the efficacy of test compounds against the intracellular amastigote stage of Leishmania within host macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • DMEM supplemented with 10% FBS

  • Leishmania promastigotes (stationary phase)

  • 96-well plates

  • Test compounds

  • Reference drug

  • Giemsa stain

  • Light microscope

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37 °C in a 5% CO2 incubator.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per infected macrophage. Determine the IC50 value as described for the anti-promastigote assay.

Cytotoxicity Assay against Mammalian Cells

This protocol is to determine the 50% cytotoxic concentration (CC50) of the test compounds against a mammalian cell line to assess their selectivity.

Procedure:

  • Cell Seeding: Seed a mammalian cell line (e.g., J774A.1 or Vero cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO2.

  • Viability Assessment: Perform a resazurin or MTT viability assay.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is then calculated as CC50 / IC50.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound Analogs cluster_screening In Vitro Screening Cascade cluster_downstream Downstream Development Start This compound Scaffold Modification Chemical Modification (e.g., functional group alteration, scaffold hopping) Start->Modification Library Library of This compound Analogs Modification->Library Purification Purification and Characterization Library->Purification PromastigoteAssay Anti-Promastigote Assay (IC50 determination) Purification->PromastigoteAssay CytotoxicityAssay Cytotoxicity Assay (CC50 determination) PromastigoteAssay->CytotoxicityAssay SelectivityIndex Selectivity Index (SI) Calculation (CC50/IC50) CytotoxicityAssay->SelectivityIndex AmastigoteAssay Anti-Amastigote Assay (IC50 determination) SelectivityIndex->AmastigoteAssay HitIdentification Hit Compound Identification AmastigoteAssay->HitIdentification SAR Structure-Activity Relationship (SAR) Analysis HitIdentification->SAR LeadOptimization Lead Optimization SAR->LeadOptimization InVivo In Vivo Efficacy and Toxicity Studies LeadOptimization->InVivo

Caption: Workflow for the discovery of antileishmanial drugs using the this compound scaffold.

G cluster_macrophage Infected Macrophage cluster_drug_action Hypothetical Drug Action Macrophage Macrophage Phagosome Parasitophorous Vacuole Amastigote Leishmania Amastigote CentrolobineAnalog This compound Analog CentrolobineAnalog->Phagosome Target Parasite-Specific Target (e.g., enzyme, protein) CentrolobineAnalog->Target Pathway Inhibition of Essential Parasite Pathway (e.g., metabolism, replication) Target->Pathway Apoptosis Induction of Parasite Apoptosis Pathway->Apoptosis Clearance Parasite Clearance Apoptosis->Clearance

Caption: Hypothetical mechanism of action for a this compound analog against intracellular Leishmania.

References

High-Yield Synthesis and Biological Evaluation of Centrolobine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of Centrolobine and its analogues. It includes experimental procedures for two prominent synthetic strategies: Prins Cyclization and Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization. Furthermore, it outlines protocols for the biological evaluation of these synthesized compounds, focusing on their potential anti-leishmanial and cytotoxic activities. The information presented herein is intended to guide researchers in the efficient synthesis and subsequent biological characterization of this promising class of natural product analogues.

Introduction

This compound is a naturally occurring diarylheptanoid characterized by a tetrahydropyran core. This structural motif has garnered significant interest in the medicinal chemistry community due to the diverse biological activities exhibited by related compounds. Diarylheptanoids have been reported to possess anti-inflammatory, antioxidant, anticancer, and antiparasitic properties. Notably, (-)-Centrolobine has demonstrated potent anti-leishmanial activity. The development of high-yield synthetic routes to this compound and its analogues is crucial for enabling comprehensive structure-activity relationship (SAR) studies and advancing the drug discovery process.

Synthetic Strategies and Protocols

Several synthetic strategies have been developed for the synthesis of this compound and its analogues. This section details two high-yield approaches.

Prins Cyclization for the Synthesis of (-)-Centrolobine

The Prins cyclization is a powerful method for the construction of tetrahydropyran rings. A segment-coupling Prins cyclization has been successfully employed for the synthesis of (-)-Centrolobine, achieving a 30% overall yield in seven steps. This approach avoids common side reactions such as side-chain exchange and racemization[1].

Experimental Protocol: Segment-Coupling Prins Cyclization

This protocol is adapted from the work of Rychnovsky and co-workers.

Step 1: Synthesis of the Homoallylic Alcohol

  • Materials: p-Methoxybenzaldehyde, allyl bromide, zinc dust, saturated aqueous ammonium chloride.

  • Procedure: To a stirred suspension of zinc dust (1.5 eq) in a saturated aqueous solution of ammonium chloride, add a solution of p-methoxybenzaldehyde (1.0 eq) and allyl bromide (1.2 eq) in THF at room temperature. Stir the mixture for 2 hours. Quench the reaction with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography to afford the homoallylic alcohol.

Step 2: Reductive Acetylation

  • Materials: Homoallylic alcohol from Step 1, acetic anhydride, triethylamine, DMAP (catalytic), dichloromethane.

  • Procedure: To a solution of the homoallylic alcohol (1.0 eq) in dichloromethane, add triethylamine (1.5 eq), acetic anhydride (1.2 eq), and a catalytic amount of DMAP at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the corresponding acetate.

Step 3: Prins Cyclization

  • Materials: Acetate from Step 2, SnBr₄, dichloromethane.

  • Procedure: Dissolve the acetate (1.0 eq) in dichloromethane and cool to -78 °C. Add a solution of SnBr₄ (1.1 eq) in dichloromethane dropwise. Stir the reaction at -78 °C for 1 hour. Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the tetrahydropyran core.

Step 4: Deprotection and Final Product Formation

  • Materials: Tetrahydropyran from Step 3, appropriate deprotecting agents (e.g., DDQ for a PMB group).

  • Procedure: The specific deprotection strategy will depend on the protecting groups used. For a p-methoxybenzyl (PMB) ether, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of dichloromethane and water at room temperature will yield the free hydroxyl group of (-)-Centrolobine. Purify the final product by flash chromatography.

Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization for (±)-Centrolobine

A concise, four-step synthesis of (±)-Centrolobine has been achieved with an impressive 84% overall yield using a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization as the key step[2].

Experimental Protocol: Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization

This protocol is based on a reported concise synthesis of (±)-Centrolobine[2][3].

Step 1: Synthesis of the Allylic Alcohol

  • Materials: p-Benzyloxybenzaldehyde, vinylmagnesium bromide, THF.

  • Procedure: To a solution of p-benzyloxybenzaldehyde (1.0 eq) in THF at 0 °C, add vinylmagnesium bromide (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the allylic alcohol.

Step 2: Domino Reaction

  • Materials: Allylic alcohol from Step 1, crotonaldehyde, Hoveyda-Grubbs second-generation catalyst, dichloromethane.

  • Procedure: To a solution of the allylic alcohol (1.0 eq) and crotonaldehyde (1.5 eq) in dichloromethane, add the Hoveyda-Grubbs second-generation catalyst (5 mol%). Reflux the mixture for 12 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash chromatography to afford the 2,6-cis-disubstituted tetrahydropyran.

Step 3: Deprotection

  • Materials: Tetrahydropyran from Step 2, Palladium on carbon (10%), hydrogen gas, ethanol.

  • Procedure: To a solution of the tetrahydropyran (1.0 eq) in ethanol, add 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon pressure) and stir at room temperature for 6 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield (±)-Centrolobine.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its analogues via different methods.

Synthetic MethodProductOverall Yield (%)Number of StepsReference
Segment-Coupling Prins Cyclization(-)-Centrolobine307[1]
Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization(±)-Centrolobine843[2]
Chiron approach from a commercially available aldehyde(+)-Centrolobine628

Biological Evaluation Protocols

This section provides protocols for assessing the biological activity of synthesized this compound analogues.

Anti-leishmanial Activity Assay

This protocol is designed to determine the in vitro efficacy of compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania parasites.

1.1. Anti-promastigote Assay

  • Materials: Leishmania promastigotes (e.g., L. donovani), M199 medium supplemented with 10% fetal bovine serum (FBS), 96-well plates, resazurin solution, test compounds, and a reference drug (e.g., Amphotericin B).

  • Procedure:

    • Culture Leishmania promastigotes in M199 medium at 26 °C to the late logarithmic phase.

    • Adjust the parasite density to 1 x 10⁶ cells/mL in fresh medium.

    • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

    • Add 100 µL of serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (Amphotericin B).

    • Incubate the plate at 26 °C for 72 hours.

    • Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for an additional 4-8 hours.

    • Measure the fluorescence or absorbance using a plate reader to determine cell viability.

    • Calculate the 50% inhibitory concentration (IC₅₀).

1.2. Anti-amastigote Assay

  • Materials: Macrophage cell line (e.g., J774A.1 or THP-1), RPMI-1640 medium with 10% FBS, stationary phase Leishmania promastigotes, 96-well plates, Giemsa stain, test compounds, and a reference drug.

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight at 37 °C with 5% CO₂.

    • Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Wash the wells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate for another 48-72 hours.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the compounds against a mammalian cell line to assess their selectivity.

  • Materials: Mammalian cell line (e.g., HEK293T or the same macrophage line used in the anti-amastigote assay), DMEM or RPMI-1640 medium with 10% FBS, 96-well plates, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 48-72 hours at 37 °C with 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

Selectivity Index (SI): The selectivity of the compounds is determined by calculating the SI value (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Signaling Pathways and Mechanism of Action

While the direct molecular targets of this compound are still under investigation, studies on the broader class of diarylheptanoids suggest potential modulation of key signaling pathways involved in cancer and inflammation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Some diarylheptanoids have been shown to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of STAT3. This inhibition leads to the downregulation of STAT3 target genes involved in tumorigenesis.

DNA Damage Response Pathway

Preliminary evidence suggests that some diarylheptanoids may exert their anti-tumor effects by affecting the DNA damage signaling pathway. This could involve the modulation of key proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint kinase 1), which are critical for cell cycle arrest and DNA repair in response to DNA damage.

Visualizations

Synthetic_Pathway_Prins_Cyclization A p-Methoxybenzaldehyde B Homoallylic Alcohol A->B Allyl bromide, Zn C Acetate B->C Ac₂O, Et₃N, DMAP D Tetrahydropyran Core C->D SnBr₄ (Prins Cyclization) E (-)-Centrolobine D->E Deprotection

Caption: Synthetic route to (-)-Centrolobine via Prins Cyclization.

Synthetic_Pathway_Domino_Metathesis A p-Benzyloxybenzaldehyde B Allylic Alcohol A->B VinylMgBr C 2,6-cis-Tetrahydropyran B->C Crotonaldehyde, Hoveyda-Grubbs II (Domino Reaction) D (±)-Centrolobine C->D H₂, Pd/C

Caption: Synthesis of (±)-Centrolobine via Domino Olefin Metathesis.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation This compound This compound Analogue This compound->STAT3_inactive Inhibition of Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound analogues.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis Synthesis High-Yield Synthesis of This compound Analogues Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Promastigote_Assay Anti-promastigote Assay (IC₅₀ determination) Purification->Promastigote_Assay Amastigote_Assay Anti-amastigote Assay (IC₅₀ determination) Purification->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (CC₅₀ determination) Purification->Cytotoxicity_Assay Selectivity_Index Calculation of Selectivity Index (SI) Promastigote_Assay->Selectivity_Index Amastigote_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for Evaluating Centrolobine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Centrolobine, a natural product characterized by a tetrahydropyran core, has garnered scientific interest due to its documented biological activities, including leishmanicidal and anti-inflammatory properties.[1][2] Natural products are a rich source of novel therapeutic agents, and understanding their cytotoxic profile is a critical first step in the drug discovery process.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of this compound using a panel of standard cell-based assays. The following protocols detail methods to assess cell viability, induction of apoptosis, and effects on cell cycle progression, providing a foundational understanding of this compound's potential as an anticancer agent.

Key Cell-Based Assays for Cytotoxicity Profiling

A multi-faceted approach is essential to comprehensively understand the cytotoxic mechanism of a compound. This guide focuses on three fundamental assays:

  • MTT Assay: To quantify cell viability and determine the half-maximal inhibitory concentration (IC50).

  • Annexin V-FITC/PI Apoptosis Assay: To detect and differentiate between early and late apoptosis.

  • Cell Cycle Analysis using Propidium Iodide: To identify any alterations in cell cycle progression.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

Experimental Protocol

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Illustrative Data Presentation

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
192.5 ± 4.8
575.1 ± 6.1
1051.3 ± 3.9
2528.7 ± 2.5
5015.4 ± 1.8
1005.9 ± 1.1
IC50 (µM) ~10.5

Table 1: Illustrative cell viability data for HCT-116 cells treated with this compound for 48 hours, as determined by the MTT assay. Data is hypothetical.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[6] The Annexin V-FITC/PI assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[7]

Experimental Protocol

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 (e.g., 5 µM, 10 µM, and 25 µM) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Illustrative Data Presentation

TreatmentViable Cells (%) (Mean ± SD)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic Cells (%) (Mean ± SD)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.5
This compound (5 µM)80.1 ± 3.512.3 ± 1.95.4 ± 1.1
This compound (10 µM)55.7 ± 4.225.8 ± 3.115.6 ± 2.4
This compound (25 µM)20.3 ± 2.840.1 ± 4.535.2 ± 3.7

Table 2: Illustrative apoptosis data for HCT-116 cells treated with this compound for 24 hours. Data is hypothetical.

Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cell proliferation.[8] Cell cycle analysis using propidium iodide staining and flow cytometry allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Experimental Protocol

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates and treat with varying concentrations of this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Illustrative Data Presentation

TreatmentG0/G1 Phase (%) (Mean ± SD)S Phase (%) (Mean ± SD)G2/M Phase (%) (Mean ± SD)
Vehicle Control60.5 ± 3.125.2 ± 2.514.3 ± 1.8
This compound (5 µM)58.1 ± 2.923.8 ± 2.118.1 ± 2.0
This compound (10 µM)45.3 ± 3.820.5 ± 2.434.2 ± 3.3
This compound (25 µM)30.7 ± 2.715.1 ± 1.954.2 ± 4.1

Table 3: Illustrative cell cycle distribution data for HCT-116 cells treated with this compound for 24 hours. Data is hypothetical.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assays cluster_2 Data Analysis start Cancer Cell Culture (e.g., HCT-116) treatment Treatment with This compound (various conc.) start->treatment incubation Incubation (24-72h) treatment->incubation assay_mtt MTT Assay (Cell Viability) incubation->assay_mtt assay_apop Annexin V/PI Assay (Apoptosis) incubation->assay_apop assay_cc PI Staining (Cell Cycle) incubation->assay_cc analysis_ic50 IC50 Determination assay_mtt->analysis_ic50 analysis_apop Quantification of Apoptotic Cells assay_apop->analysis_apop analysis_cc Cell Cycle Distribution assay_cc->analysis_cc

Caption: Overall experimental workflow for evaluating this compound cytotoxicity.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc cas8 Pro-caspase-8 Activation disc->cas8 cas3_ext Caspase-3 Activation cas8->cas3_ext cas3_int Caspase-3 Activation cas8->cas3_int Crosstalk cas3 Caspase-3 cas3_ext->cas3 stress This compound-induced Cellular Stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cyto c, Pro-caspase-9) cyto_c->apaf1 cas9 Pro-caspase-9 Activation apaf1->cas9 cas9->cas3_int cas3_int->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Caption: Potential apoptosis signaling pathways affected by this compound.

References

Animal Models for Testing the Efficacy of Centrolobine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed based on the known therapeutic potential of diarylheptanoids, the chemical class to which Centrolobine belongs. As of the latest literature review, specific in vivo efficacy studies for this compound have not been published. Therefore, the experimental designs, data, and signaling pathways described herein are illustrative and intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.

Introduction to this compound

This compound is a naturally occurring diarylheptanoid, a class of plant-derived compounds recognized for a wide range of pharmacological activities.[1][2] Structurally related compounds, such as curcumin, have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties in numerous preclinical and clinical studies.[3][4][5] These properties are often attributed to the modulation of key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.[5][6] The following sections provide detailed protocols for evaluating the potential therapeutic efficacy of this compound in established animal models.

Application Note 1: Evaluation of Anti-Inflammatory Efficacy

This protocol describes the use of the carrageenan-induced paw edema model in rats, a widely accepted method for screening acute anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • House animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose [CMC] in saline)

  • Plethysmometer

  • Calipers

3. Experimental Design:

  • Randomly divide animals into the following groups (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Carrageenan Control): Vehicle + Carrageenan.

    • Group 3 (Positive Control): Indomethacin (10 mg/kg) + Carrageenan.

    • Group 4-6 (Test Groups): this compound (e.g., 25, 50, 100 mg/kg) + Carrageenan.

4. Procedure:

  • Administer this compound, Indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

  • At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β, MPO).

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema at 3h
Carrageenan Control-0.85 ± 0.050
Indomethacin100.32 ± 0.0362.35
This compound250.68 ± 0.0420.00
This compound500.51 ± 0.0340.00
This compound1000.39 ± 0.0454.12
Putative Signaling Pathway: NF-κB Inhibition

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[7][8][9][10]

NFkB_Pathway LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibits

Putative inhibition of the NF-κB pathway by this compound.

Application Note 2: Evaluation of Anticancer Efficacy

This protocol details a human tumor xenograft model in immunodeficient mice to assess the potential antitumor activity of this compound.

Experimental Protocol: Human Tumor Xenograft Model in Mice

1. Animals:

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • House animals in a sterile environment with autoclaved food and water.

2. Materials:

  • This compound

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Matrigel

  • Vehicle (e.g., DMSO and corn oil)

  • Standard chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) as a positive control.

  • Calipers

3. Experimental Design:

  • Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Positive Control): Standard chemotherapeutic agent.

    • Group 3-5 (Test Groups): this compound (e.g., 50, 100, 200 mg/kg).

4. Procedure:

  • Culture the selected cancer cell line to ~80% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, begin treatment.

  • Administer this compound, positive control, or vehicle daily via oral gavage or i.p. injection for a specified period (e.g., 21-28 days).

  • Monitor tumor volume and body weight throughout the study.

5. Data Analysis:

  • Compare the mean tumor volumes between the treated and control groups.

  • At the end of the study, euthanize the mice. Excise tumors and measure their weight.

  • Perform histopathological analysis (e.g., H&E staining) and immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Hypothetical Data Presentation
Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM
Vehicle Control-1550 ± 1201.6 ± 0.2
Doxorubicin5450 ± 600.5 ± 0.1
This compound501200 ± 1101.2 ± 0.1
This compound100850 ± 950.9 ± 0.1
This compound200600 ± 700.6 ± 0.1
Putative Signaling Pathway: STAT3 Inhibition

Constitutive activation of the STAT3 signaling pathway is common in many cancers, promoting cell proliferation and survival. Diarylheptanoids may inhibit this pathway.[11][12][13][14][15]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Genes Target Gene Expression (Bcl-2, Cyclin D1, Survivin) Nucleus->Genes Transcription This compound This compound This compound->JAK Inhibits

Putative inhibition of the STAT3 pathway by this compound.

Application Note 3: Evaluation of Leishmanicidal Efficacy

This protocol outlines an approach to evaluate the in vivo efficacy of this compound against Leishmania infection in a murine model.

Experimental Protocol: Leishmania Infection Model in Mice

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

  • House animals under standard laboratory conditions.

2. Materials:

  • This compound

  • Leishmania major or Leishmania donovani promastigotes

  • Amphotericin B or Miltefosine (positive control)

  • Vehicle

  • Calipers

3. Experimental Design:

  • Randomly divide mice into the following groups (n=6-8 per group):

    • Group 1 (Infection Control): Vehicle only.

    • Group 2 (Positive Control): Amphotericin B (for visceral) or Miltefosine (for cutaneous).

    • Group 3-5 (Test Groups): this compound (e.g., 20, 40, 80 mg/kg).

4. Procedure:

  • For Cutaneous Leishmaniasis (L. major):

    • Inject 2 x 10^6 stationary-phase promastigotes in 50 µL PBS into the dorsal side of one hind footpad.

    • Monitor lesion development by measuring footpad thickness with calipers weekly.

    • Begin treatment one week post-infection and continue for 4 weeks.

  • For Visceral Leishmaniasis (L. donovani):

    • Inject 1 x 10^7 stationary-phase promastigotes in 100 µL PBS via the lateral tail vein.

    • Begin treatment on day 7 or 14 post-infection and continue for 10-14 days.

5. Data Analysis:

  • Cutaneous Model:

    • Compare the mean footpad thickness between groups over time.

    • At the end of the study, determine the parasite load in the infected footpad and draining lymph node by limiting dilution assay.

  • Visceral Model:

    • At the end of the study, euthanize the mice and determine the parasite burden in the liver and spleen by stamping tissue smears onto slides (for Giemsa staining and counting amastigotes) and by limiting dilution assay.

    • Parasite burden is often expressed in Leishman-Donovan Units (LDU).

Hypothetical Data Presentation
Treatment GroupDose (mg/kg/day)Mean Liver Parasite Burden (LDU) ± SEMMean Spleen Parasite Burden (LDU) ± SEM
Infection Control-2500 ± 3001800 ± 250
Amphotericin B1150 ± 50100 ± 40
This compound201800 ± 2801300 ± 200
This compound401100 ± 210800 ± 150
This compound80500 ± 120450 ± 90
Putative Mechanism: Modulation of Host Immune Response

This compound may enhance the host's immune response to clear the Leishmania parasite, potentially by promoting a Th1-type response, which is crucial for controlling infection.[16][17][18][19]

Leishmania_Immunity Leishmania Leishmania Parasite Macrophage Macrophage Leishmania->Macrophage Infects DC Dendritic Cell Macrophage->DC Antigen Presentation Activation Macrophage Activation (NO, ROS) Macrophage->Activation T_cell Naive T-cell DC->T_cell Activates Th1 Th1 Cell T_cell->Th1 Differentiation Th2 Th2 Cell T_cell->Th2 Differentiation IFNg IFN-γ Th1->IFNg Produces IL4 IL-4, IL-10 Th2->IL4 Produces IFNg->Macrophage Activates Suppression Immune Suppression IL4->Suppression Activation->Leishmania Parasite Killing Suppression->Macrophage Inhibits Activation This compound This compound This compound->Th1 Promotes This compound->Th2 Inhibits

Putative immunomodulatory effect of this compound.

References

Formulation of Centrolobine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific physicochemical properties and established in vivo formulations of centrolobine is limited in publicly available scientific literature. The following application notes and protocols are based on the general characteristics of diarylheptanoids, the chemical class to which this compound belongs, and may require optimization for this specific compound.

Introduction to this compound

This compound is a diarylheptanoid, a class of plant-derived phenolic compounds known for a variety of biological activities, including anti-inflammatory and analgesic effects. Structurally, it possesses two aromatic rings connected by a seven-carbon chain. Due to its potential therapeutic applications, in vivo studies are crucial to evaluate its efficacy and safety. This document provides proposed formulations and detailed experimental protocols for conducting in vivo anti-inflammatory and analgesic studies of this compound.

Proposed Formulations for In Vivo Administration

Based on the characteristic poor water solubility of diarylheptanoids, the following formulations are proposed for oral and topical administration of this compound in animal models.

Oral Formulation

A suspension is a suitable and common formulation for oral administration of poorly soluble compounds in preclinical studies.

Table 1: Proposed Oral Suspension Formulation of this compound

ComponentPurposeSuggested Concentration
This compoundActive Pharmaceutical Ingredient1 - 50 mg/kg body weight
0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuspending agentq.s. to final volume
0.1% (v/v) Tween 80Surfactant/Wetting agentq.s. to final volume

Protocol for Preparation of Oral Suspension:

  • Weigh the required amount of this compound powder.

  • In a clean mortar, add a small amount of the 0.1% Tween 80 solution to the this compound powder and triturate to form a smooth paste. This step is crucial for wetting the hydrophobic powder.

  • Gradually add the 0.5% CMC solution to the paste while continuously triturating to form a uniform suspension.

  • Transfer the suspension to a calibrated volumetric flask and make up the final volume with the 0.5% CMC solution.

  • Stir the suspension thoroughly before each administration to ensure dose uniformity.

Topical Formulation

For evaluating the local anti-inflammatory effects of this compound, a gel-based formulation is appropriate for topical application.

Table 2: Proposed Topical Gel Formulation of this compound

ComponentPurposeSuggested Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient0.5% - 2%
Carbopol 940Gelling agent1%
Propylene GlycolPenetration enhancer, solvent10%
TriethanolamineNeutralizing agentq.s. to pH 6.8-7.4
Purified WaterVehicleq.s. to 100%

Protocol for Preparation of Topical Gel:

  • Disperse Carbopol 940 in purified water and allow it to swell for 24 hours.

  • Dissolve this compound in propylene glycol.

  • Add the this compound solution to the Carbopol 940 dispersion and mix until a homogenous mixture is obtained.

  • Slowly add triethanolamine dropwise while stirring to neutralize the gel and achieve the desired viscosity and pH.

  • Store the prepared gel in a cool, dark place.

Experimental Protocols for In Vivo Studies

The following are detailed protocols for widely used animal models to assess the anti-inflammatory and analgesic properties of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is used to evaluate the acute anti-inflammatory activity of a compound.[1][2][3][4][5][6]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound oral formulation

  • Indomethacin (positive control, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in normal saline

  • Pletismometer

Procedure:

  • Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer the respective treatments (vehicle, indomethacin, or this compound) orally 1 hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table 3: Data Collection for Carrageenan-Induced Paw Edema

Time (hours)Paw Volume (mL) - VehiclePaw Volume (mL) - Positive ControlPaw Volume (mL) - this compound (Dose 1)Paw Volume (mL) - this compound (Dose 2)
0
1
2
3
4
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model is used to screen for peripheral analgesic activity.[7][8][9][10][11]

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound oral formulation

  • Aspirin (positive control, 100 mg/kg)

  • 0.6% (v/v) Acetic acid solution

Procedure:

  • Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Aspirin), and this compound treatment groups.

  • Administer the respective treatments orally 30 minutes before the injection of acetic acid.

  • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Formalin Test in Mice (Analgesic Activity)

This model allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain.[12][13][14][15][16]

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound oral formulation

  • Morphine (positive control, 5 mg/kg)

  • 2.5% Formalin solution in saline

Procedure:

  • Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Morphine), and this compound treatment groups.

  • Administer the respective treatments orally 30 minutes before the formalin injection.

  • Inject 20 µL of 2.5% formalin solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

  • Compare the licking/biting time between the treated groups and the vehicle control group.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Preparation cluster_1 In Vivo Screening cluster_2 Outcome A Compound Synthesis/ Extraction of this compound B Formulation Development (Oral/Topical) A->B C Animal Acclimatization and Grouping B->C D Administration of This compound Formulation C->D E Induction of Inflammation/Pain D->E F Data Collection and Analysis E->F G Evaluation of Anti-inflammatory and Analgesic Efficacy F->G G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 This compound Intervention cluster_3 Inflammatory Cascade A e.g., Carrageenan B Macrophage Activation A->B C Release of Pro-inflammatory Cytokines B->C D TNF-α C->D E IL-1β C->E G Neutrophil Infiltration (MPO activity) D->G E->G F This compound F->C Inhibition H Edema, Hyperalgesia G->H

References

Application Notes and Protocols for the Scale-up Synthesis of Centrolobine for Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrolobine, a diarylheptanoid natural product, has demonstrated promising biological activities, including anti-parasitic and antibiotic properties. Notably, its efficacy against Leishmania species makes it a compelling candidate for further preclinical development. To enable robust preclinical toxicology and efficacy studies, a scalable and reproducible synthesis of (-)-Centrolobine is paramount.

These application notes provide a comprehensive overview of a proposed scale-up synthesis of (-)-Centrolobine, based on a convergent and efficient synthetic strategy. Detailed protocols for the synthesis, purification, and characterization of this compound are provided, along with proposed specifications for the active pharmaceutical ingredient (API) suitable for preclinical trials. Furthermore, a general protocol for the formulation of this poorly water-soluble compound is outlined. A hypothesized mechanism of action in Leishmania is also presented to guide further pharmacological studies.

Proposed Scale-up Synthesis of (-)-Centrolobine

The selected synthetic strategy for the scale-up of (-)-Centrolobine is based on a highly efficient four-step synthesis employing a Maitland-Japp reaction, which has been reported to provide a 50% overall yield on a laboratory scale. This approach is advantageous for its convergency, high yield, and use of readily available starting materials.

Overall Synthetic Scheme

G A p-Anisaldehyde D Tetrahydropyran-4-one intermediate A->D Yb(OTf)3 (One-pot) B Chan's Diene B->D C Aldehyde 5 C->D E Intermediate 10 D->E 1. LiOH, H2O2 2. Decarboxylation F (±)-Centrolobine E->F 1. Dithiane formation 2. Raney Nickel reduction

Caption: Proposed synthetic route for the scale-up of (±)-Centrolobine.

Experimental Protocols

Protocol 2.2.1: One-Pot Synthesis of Tetrahydropyran-4-one Intermediate (D)

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with anhydrous dichloromethane (10 L).

  • Addition of Aldehydes: Add p-anisaldehyde (A) (X g, Y mol) and aldehyde 5 (C) (X' g, Y' mol) to the reactor.

  • Catalyst Addition: Cool the mixture to 0 °C and add Ytterbium (III) triflate (Yb(OTf)3) (Z g, W mol) portion-wise, maintaining the internal temperature below 5 °C.

  • Addition of Chan's Diene: Slowly add Chan's Diene (B) (A g, B mol) via a dropping funnel over 2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 L). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 2 L).

  • Purification: Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on a preparative scale system.

Protocol 2.2.2: Decarboxylation to Intermediate (E)

  • Reaction Setup: To the 20 L reactor, add a solution of the tetrahydropyran-4-one intermediate (D) (P g, Q mol) in a mixture of tetrahydrofuran (THF) (8 L) and water (2 L).

  • Reagent Addition: Cool the solution to 0 °C and add lithium hydroxide (LiOH) (R g, S mol) followed by the slow addition of 30% hydrogen peroxide (H2O2) (T mL, U mol).

  • Reaction and Work-up: Stir the reaction at room temperature for 6 hours. Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate (3 x 4 L).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude intermediate (E), which can be used in the next step without further purification.

Protocol 2.2.3: Reduction to (±)-Centrolobine (F)

  • Dithiane Formation: Dissolve the intermediate (E) (K g, L mol) in anhydrous dichloromethane (10 L) and cool to 0 °C. Add 1,3-propanedithiol (M mL, N mol) followed by boron trifluoride etherate (BF3·OEt2) (O mL, P mol).

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours, monitoring by TLC or HPLC.

  • Raney Nickel Reduction: To the reaction mixture, add a slurry of Raney Nickel (approx. 100 g) in ethanol.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) for 24 hours.

  • Filtration and Purification: Filter the reaction mixture through a pad of celite and wash with dichloromethane. Concentrate the filtrate under reduced pressure. The crude (±)-Centrolobine can be purified by preparative HPLC to provide the final product. For enantiomerically pure (-)-Centrolobine, a chiral separation would be required.

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Maitland-Jappp-Anisaldehyde, Aldehyde 5, Chan's DieneTetrahydropyran-4-oneYb(OTf)3Dichloromethane0 to RT16~85>95 (after chroma)
2DecarboxylationTetrahydropyran-4-oneIntermediate 10LiOH, H2O2THF/Water0 to RT6~70>90
3ReductionIntermediate 10(±)-Centrolobine1,3-propanedithiol, BF3·OEt2, Raney Ni, H2Dichloromethane0 to RT36~85>99 (after prep-HPLC)
Overall (±)-Centrolobine ~50 >99

Preclinical Drug Substance Specifications

Based on ICH Q6A guidelines, the following specifications are proposed for this compound API intended for preclinical studies.[1][2][3][4][5]

TestAcceptance CriteriaAnalytical Method
Description White to off-white solidVisual Inspection
Identification Matches reference standard¹H NMR, ¹³C NMR, MS, IR
Assay 98.0% - 102.0%HPLC-UV
Impurities Individual impurity: ≤ 0.1%Total impurities: ≤ 0.5%HPLC-UV
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)
Water Content ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 20 ppmICP-MS
Microbial Limits Meets USP <61> and <62>Microbial Enumeration Tests

Formulation Development for Preclinical Studies

This compound is predicted to be a poorly water-soluble compound. For preclinical in vivo studies, a suitable formulation is crucial for achieving adequate exposure.[6][7][8][9][10]

Protocol 5.1: Screening of Solubilizing Formulations

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, Solutol HS 15, Cremophor EL).

  • Amorphous Solid Dispersion: Prepare amorphous solid dispersions of this compound with various polymers (e.g., PVP, HPMC, Soluplus®) using techniques like spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) by mixing this compound with oils, surfactants, and co-surfactants.

  • Nanosuspension: If solubility remains a challenge, prepare a nanosuspension of this compound using wet milling or high-pressure homogenization techniques.

  • Stability and Characterization: The most promising formulations should be characterized for drug content, physical and chemical stability, and in vitro dissolution/release profile.

Hypothesized Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound in Leishmania are not fully elucidated, studies on related diarylheptanoids suggest a multi-faceted mechanism of action. It is hypothesized that this compound induces mitochondrial dysfunction and oxidative stress, leading to parasite death.[11][12][13][14][15]

G cluster_parasite Leishmania Parasite This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Parasite ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Apoptosis Apoptosis-like Cell Death ROS->Apoptosis ATP ATP Depletion MMP->ATP ATP->Apoptosis

Caption: Hypothesized mechanism of action of this compound in Leishmania.

References

Troubleshooting & Optimization

Technical Support Center: Increasing the Yield of Centrolobine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Centrolobine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and its key structural motif, the tetrahydropyran ring.

Q1: My overall yield for the total synthesis of this compound is low. What are the most critical steps to optimize?

A1: Low overall yield in a multi-step synthesis can result from inefficiencies in several transformations. For this compound synthesis, the formation of the 2,6-disubstituted tetrahydropyran ring is a crucial step that often dictates the efficiency of the entire sequence. Key reactions to focus on for optimization include:

  • Maitland-Japp Reaction: This reaction is pivotal for constructing the tetrahydropyran-4-one intermediate. The choice of Lewis acid and reaction temperature can significantly impact the diastereoselectivity and yield. For instance, using ytterbium (III) triflate can favor the desired cis-isomer.

  • Intramolecular Barbier-type Reaction: When employing this method for cyclization, the choice of organolithium reagent (n-BuLi or t-BuLi) and the subsequent reduction of the hemiacetal are critical for achieving high stereoselectivity and yield.

  • Prins Cyclization: This is a powerful method for tetrahydropyran ring formation, but it can be plagued by side reactions such as oxonia-Cope rearrangement, which can lead to racemization and the formation of constitutional isomers. Careful selection of the Lewis acid and stringent control of reaction conditions are essential.

Q2: I am observing the formation of the undesired trans-diastereomer of the tetrahydropyran ring. How can I improve the cis-selectivity?

A2: Achieving high cis-selectivity for the 2,6-disubstituted tetrahydropyran ring is a common challenge. The stereochemical outcome is often influenced by the reaction mechanism and conditions:

  • Thermodynamic vs. Kinetic Control: In some cyclization reactions, such as intramolecular oxa-Michael additions, the trans-isomer may be the kinetic product, while the desired cis-isomer is the thermodynamically more stable product. Allowing the reaction to reach equilibrium by extending the reaction time or using a suitable base can favor the formation of the cis-isomer.

  • Lewis Acid Selection: In the Maitland-Japp reaction, the choice of Lewis acid can influence the transition state geometry and, consequently, the diastereoselectivity. Screening different Lewis acids (e.g., Yb(OTf)₃, BF₃·OEt₂) is recommended.

  • Substrate Control: The stereochemistry of substituents on the acyclic precursor can direct the cyclization to favor the cis-product. Utilizing chiral auxiliaries or substrate-controlled diastereoselective reactions in the synthesis of the precursor is a common strategy.

Q3: My Prins cyclization reaction is giving a mixture of products, including elimination byproducts and constitutional isomers. What can I do to improve the outcome?

A3: The Prins cyclization is susceptible to several side reactions. Here are some troubleshooting strategies:

  • Minimize Oxonia-Cope Rearrangement: This rearrangement can lead to racemization and the formation of undesired isomers. Using α-acetoxy ethers as substrates instead of direct aldehyde-alcohol Prins reactions can sometimes suppress this side reaction. The choice of a less coordinating Lewis acid may also be beneficial.

  • Control Elimination: The formation of dihydropyran byproducts arises from the elimination of a proton from the oxocarbenium intermediate. Running the reaction at lower temperatures and ensuring a sufficient concentration of the nucleophile to trap the intermediate can favor the desired addition product.

  • Ensure Anhydrous Conditions: The presence of water can lead to the formation of 4-hydroxytetrahydropyran as a byproduct. Using oven-dried glassware and anhydrous solvents and reagents is crucial for a clean reaction.

Q4: I am having trouble with the reproducibility of a literature procedure for this compound synthesis. What are some common pitfalls?

A4: Reproducibility issues are common in complex organic syntheses. Consider the following factors:

  • Reagent Quality: The purity and activity of reagents, especially organometallic reagents, catalysts, and anhydrous solvents, are critical. It is advisable to purify solvents and titrate organometallic reagents before use.

  • Reaction Setup and Atmosphere: Reactions sensitive to air or moisture must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is properly dried.

  • Temperature Control: Precise temperature control is crucial for many of the reactions involved, as slight variations can affect reaction rates, selectivity, and the formation of byproducts.

  • Rate of Addition: The rate at which reagents are added can significantly impact the reaction outcome, particularly for highly exothermic reactions or when dealing with sensitive intermediates.

Quantitative Data Summary

The following table summarizes the overall yields of various reported total syntheses of this compound, providing a comparative overview of different strategies.

Synthetic ApproachTarget IsomerNumber of StepsOverall YieldReference
Maitland-Japp Reaction (One-pot, three-component)(±)-Centrolobine450%Clarke, P. A. (2005)[1]
Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization(±)-Centrolobine4Not specifiedFuwa, H. et al. (2010)[2]
Asymmetric Hydrogenation and Oxa-Michael Cyclization(-)-Centrolobine368.8%Anonymous (2025)[3]
Enantioselective Synthesis from Cyclopentene(+)-Centrolobine575%Anonymous (2025)[3]
Chiron Approach from Aldehyde(+)-Centrolobine862%Anonymous (2025)[3]
Asymmetric Keck Allylation and Intramolecular Oxy-Michael Reaction(-)-CentrolobineNot specified8%Anonymous (2025)[4]

Experimental Protocols

1. Synthesis of (±)-Centrolobine via Maitland-Japp Reaction

This protocol is based on the work of Clarke and colleagues and involves a one-pot, three-component reaction to construct the tetrahydropyran-4-one core.[1]

Step 1: One-Pot Synthesis of the Tetrahydropyran-4-one Intermediate

  • Reactants: Chan's diene, p-benzyloxybenzaldehyde, and another suitable aldehyde.

  • Catalyst: Ytterbium(III) triflate (Yb(OTf)₃).

  • Procedure:

    • To a solution of Chan's diene and p-benzyloxybenzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add Ytterbium(III) triflate at -78 °C.

    • Stir the mixture at this temperature for a specified period.

    • Add the second aldehyde to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2,6-cis-tetrahydropyran-4-one. This one-pot approach has been reported to yield the desired product in up to 92%.[1]

Step 2: Decarboxylation

  • Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Procedure:

    • Dissolve the tetrahydropyran-4-one intermediate in a suitable solvent mixture (e.g., THF/water).

    • Add LiOH and H₂O₂ to the solution.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Work up the reaction mixture to isolate the decarboxylated product. This step has been reported with a yield of 60%.[1]

Step 3: Reduction of the Carbonyl Group

  • Procedure: This final step involves the reduction of the ketone to a methylene group. A common method is a two-step sequence:

    • Dithiane Formation: React the ketone with a dithiol (e.g., 1,3-propanedithiol) in the presence of a Lewis acid catalyst to form the corresponding dithiane.

    • Raney Nickel Reduction: Reduce the dithiane using Raney nickel to yield (±)-centrolobine. This reduction is often quantitative.[1]

2. Biosynthesis of Diarylheptanoids (this compound Precursors)

This compound belongs to the diarylheptanoid class of natural products. The biosynthesis of the diarylheptanoid scaffold is closely related to that of curcuminoids and involves type III polyketide synthases (PKS).[5][6][7][8][9]

  • Precursors: The biosynthesis starts from precursors derived from the phenylpropanoid pathway, such as p-coumaroyl-CoA and feruloyl-CoA, and malonyl-CoA.[7][9]

  • Key Enzymes:

    • Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a phenylpropanoid-CoA (e.g., feruloyl-CoA) with one molecule of malonyl-CoA to form a diketide-CoA intermediate.[7]

    • Curcuminoid Synthase (CURS) / Curcumin Synthase (CURS): This enzyme then catalyzes the condensation of the diketide-CoA intermediate with a second molecule of a phenylpropanoid-CoA to form the diarylheptanoid backbone.[7][10]

  • Mechanism: The overall process involves the sequential condensation of two phenylpropanoid units with a malonyl-CoA-derived C1 unit to construct the characteristic C6-C7-C6 scaffold of diarylheptanoids.[7][10]

Visualizations

Synthetic_Workflow_this compound cluster_start Starting Materials cluster_reaction1 Step 1: Maitland-Japp Reaction cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Decarboxylation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Reduction cluster_product Final Product Chan's Diene Chan's Diene One-pot Reaction One-pot, three-component Maitland-Japp Reaction (Yb(OTf)3) Chan's Diene->One-pot Reaction p-Benzyloxybenzaldehyde p-Benzyloxybenzaldehyde p-Benzyloxybenzaldehyde->One-pot Reaction Aldehyde 2 Aldehyde 2 Aldehyde 2->One-pot Reaction Tetrahydropyran-4-one Tetrahydropyran-4-one One-pot Reaction->Tetrahydropyran-4-one Decarboxylation Decarboxylation (LiOH, H2O2) Tetrahydropyran-4-one->Decarboxylation Ketone Intermediate Ketone Intermediate Decarboxylation->Ketone Intermediate Reduction Dithiane formation followed by Raney Ni reduction Ketone Intermediate->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for (±)-centrolobine via Maitland-Japp reaction.

Diarylheptanoid_Biosynthesis cluster_precursors Precursors cluster_enzyme1 Enzyme 1 cluster_intermediate Intermediate cluster_enzyme2 Enzyme 2 cluster_product Product Phenylpropanoid-CoA Phenylpropanoid-CoA (e.g., p-Coumaroyl-CoA) DCS Diketide-CoA Synthase (DCS) Phenylpropanoid-CoA->DCS CURS Curcuminoid Synthase (CURS) Phenylpropanoid-CoA->CURS Malonyl-CoA Malonyl-CoA Malonyl-CoA->DCS Diketide-CoA Diketide-CoA DCS->Diketide-CoA Diketide-CoA->CURS Diarylheptanoid Scaffold Diarylheptanoid Scaffold CURS->Diarylheptanoid Scaffold

Caption: Biosynthetic pathway of the diarylheptanoid scaffold.

References

Technical Support Center: Purification of Synthetic Centrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic centrolobine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Impurities in synthetic this compound can arise from various sources during a multi-step synthesis. These can include:

  • Unreacted starting materials: Residuals from the initial steps of the synthesis that were not fully consumed in subsequent reactions.

  • Byproducts of side reactions: Competing or undesired chemical transformations that occur alongside the main reaction pathway.

  • Reagents and catalysts: Leftover chemical reagents or catalysts that were not completely removed during the work-up procedures.[1]

  • Stereoisomers: In cases of stereoselective synthesis, undesired diastereomers or enantiomers may be formed.

  • Degradation products: The target molecule, this compound, might degrade under certain reaction or purification conditions.

Q2: What are the primary methods for purifying synthetic this compound?

A2: The most common purification techniques for small organic molecules like this compound are column chromatography and crystallization.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[2][3] It is highly effective for separating complex mixtures. Flash chromatography and High-Performance Liquid Chromatography (HPLC) are two common forms.

  • Crystallization: This method relies on the differences in solubility of the target compound and impurities in a particular solvent or solvent system.[4] By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound can form pure crystals, leaving impurities behind in the solution.[4]

Q3: How do I choose between column chromatography and crystallization?

A3: The choice of purification method depends on the nature of the impurities and the scale of your synthesis.

  • Column chromatography is generally the preferred method for complex mixtures containing multiple impurities with varying polarities. It offers high resolution and is adaptable to a wide range of compounds.

  • Crystallization is an excellent choice for removing small amounts of impurities from a relatively pure solid compound. It is often used as a final purification step after chromatography to obtain highly pure material and can be more easily scaled up.

Troubleshooting Guides

Column Chromatography (Flash & HPLC)

Problem: Poor separation of this compound from impurities.

Possible Cause Solution
Inappropriate solvent system (mobile phase) Perform thin-layer chromatography (TLC) to screen for a solvent system that provides good separation (Rf value of the target compound between 0.2-0.4 and good separation from other spots).[5]
Column overloading Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase for flash chromatography.
Irregular column packing Ensure the stationary phase is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Compound degrading on the column Some compounds can be sensitive to the acidity of silica gel. Consider using deactivated silica gel or an alternative stationary phase like alumina.[5][6]

Problem: this compound is not eluting from the column.

Possible Cause Solution
Solvent system is not polar enough Gradually increase the polarity of the mobile phase (gradient elution). This will help to elute more polar compounds.
Compound is irreversibly adsorbed to the stationary phase This may indicate a strong interaction between your compound and the stationary phase. Try a different stationary phase (e.g., reversed-phase C18 if you are using normal-phase silica).

Problem: Low recovery of purified this compound.

Possible Cause Solution
Product is spread across too many fractions Collect smaller fractions and carefully analyze them by TLC or HPLC to identify the fractions containing the pure product.
Loss of product during solvent removal Be cautious when removing the solvent under reduced pressure, especially if the compound is volatile. Use a cold trap to recover any evaporated product.
Crystallization

Problem: this compound does not crystallize from the solution.

Possible Cause Solution
Solution is not supersaturated The concentration of your compound may be too low. Slowly evaporate the solvent to increase the concentration.
Solution is cooling too quickly Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of an oil or amorphous solid instead of crystals.[4]
Presence of significant impurities Impurities can inhibit crystal formation. Try to purify the material further by column chromatography before attempting crystallization.
Inappropriate solvent The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures.

Problem: The purified material is still impure after crystallization.

Possible Cause Solution
Impurities co-crystallize with the product This can happen if the impurities have similar structures and solubilities to your target compound. A second recrystallization from a different solvent system may be necessary.
Incomplete removal of the mother liquor Ensure that the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing dissolved impurities.

Data Presentation

The following table presents hypothetical data for the purification of synthetic this compound to illustrate the effectiveness of different purification strategies.

Purification StageStarting Mass (mg)Final Mass (mg)Yield (%)Purity (%)
Crude Product 1000--65
Flash Chromatography 10007507590
Preparative HPLC 100060060>98
Crystallization (after Flash Chromatography) 75060080>99

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude synthetic this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry loading).[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluent in fractions (e.g., in test tubes).

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Analysis and Product Isolation:

    • Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Crystallization
  • Dissolution:

    • Place the impure solid this compound in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the solid.[4]

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Cooling and Crystal Formation:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Synthetic this compound chromatography Column Chromatography (Flash or HPLC) crude->chromatography fractions Collect Fractions chromatography->fractions analysis Analyze Fractions (TLC/HPLC) fractions->analysis combine Combine Pure Fractions analysis->combine impurities Impurities analysis->impurities Impure Fractions evaporation Solvent Evaporation combine->evaporation pure_chrom Pure this compound evaporation->pure_chrom

Caption: Workflow for the purification of synthetic this compound using column chromatography.

Crystallization_Workflow impure Impure Solid this compound dissolve Dissolve in Hot Solvent impure->dissolve cool Slow Cooling dissolve->cool crystals Crystal Formation cool->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Solvent filtration->wash mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor dry Dry Crystals wash->dry pure_xtal Pure Crystalline this compound dry->pure_xtal

Caption: General workflow for the purification of synthetic this compound by crystallization.

References

Technical Support Center: Overcoming Low Solubility of Centrolobine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the effective delivery of therapeutic compounds in biological assays is paramount. Centrolobine, a diarylheptanoid with promising biological activities, presents a common challenge in experimental settings due to its low aqueous solubility. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable assay results.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of working with this compound's low solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity for a wide range of organic compounds. Ethanol and methanol can also be considered as alternative solvents. It is crucial to use anhydrous-grade solvents to prevent the introduction of moisture, which can decrease the solubility of hydrophobic compounds like this compound.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%. While some robust cell lines may tolerate up to 1% DMSO, it is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.

Q3: My this compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. Here are several strategies to address this:

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume. Gently mix the solution after each addition.

  • Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can help prevent the formation of localized high concentrations that are prone to precipitation.

  • Lower Final Concentration: The desired concentration may exceed its solubility limit in the aqueous environment. Try using a lower final concentration of this compound in your experiment.

  • Use of Solubilizing Excipients: Consider incorporating solubility-enhancing agents such as cyclodextrins or surfactants in your aqueous buffer.

Q4: How should I store my this compound stock solutions?

A4: Once dissolved in a solvent like DMSO, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the aliquots from light. A stock solution in DMSO can typically be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and provides systematic solutions.

Issue Potential Cause Recommended Solution
Cloudiness or visible particles in the stock solution. Incomplete dissolution or use of hydrated DMSO.- Use fresh, anhydrous DMSO.- Briefly sonicate the stock solution in a water bath to aid in dissolution.- Gently warm the stock solution to 37°C.
Precipitate forms immediately upon dilution in aqueous buffer. High degree of supersaturation due to the rapid change in solvent polarity.- Decrease the final concentration of this compound.- Perform a gradual, stepwise dilution.- Add the stock solution dropwise to the aqueous buffer while vortexing.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains below cytotoxic levels.
Precipitate forms in the culture plate over time. Compound instability or exceeding the solubility limit in the final medium over the incubation period.- Prepare fresh solutions for each experiment.- Consider using a solubility-enhancing formulation, such as inclusion complexes with cyclodextrins.- Perform a solubility test of this compound in your specific cell culture medium under the same incubation conditions to determine its kinetic solubility.
High variability in assay results. Inconsistent compound concentration due to precipitation.- Visually inspect all solutions for any signs of precipitation before use.- Prepare a fresh dilution series for each experiment.- Perform a preliminary solubility assessment in the final assay buffer to ensure you are working below the solubility limit.

Quantitative Data Summary

Solvent Temperature (°C) Maximum Soluble Concentration (mg/mL) Maximum Soluble Concentration (mM) Notes
DMSO25
Ethanol25
Methanol25
PBS (pH 7.4)37
Cell Culture Medium37
Other

Note: The molecular weight of this compound is 312.4 g/mol .

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculate: Determine the mass of this compound required to achieve the desired stock solution concentration (e.g., 10 mM). For a 10 mM stock, you would need 3.124 mg of this compound per 1 mL of DMSO.

  • Weigh: Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the tube.

  • Mix: Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly in a water bath to aid dissolution.

  • Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the maximum concentration of this compound that can be maintained in a clear solution in your experimental buffer.

  • Prepare Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in the aqueous buffer of interest (e.g., cell culture medium). For example, you can prepare final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is consistent and below 0.5% across all dilutions.

  • Incubate: Incubate the dilutions at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 2, 4, 24 hours).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes. Carefully collect the supernatant and measure the concentration of the dissolved this compound using an appropriate analytical method like HPLC-UV.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions start Start prepare_stock Prepare concentrated stock solution in anhydrous DMSO start->prepare_stock dilution_choice Choose Dilution Method prepare_stock->dilution_choice direct_dilution Direct Dilution dilution_choice->direct_dilution Simple stepwise_dilution Stepwise Dilution dilution_choice->stepwise_dilution Recommended add_to_buffer Add stock to aqueous buffer (while vortexing) direct_dilution->add_to_buffer intermediate_dilution Prepare intermediate dilution in a small volume of buffer stepwise_dilution->intermediate_dilution visual_inspection Visually inspect for precipitation add_to_buffer->visual_inspection final_dilution Add intermediate dilution to final volume of buffer intermediate_dilution->final_dilution final_dilution->add_to_buffer clear_solution Solution is clear visual_inspection->clear_solution No precipitation Precipitation observed visual_inspection->precipitation Yes end_clear Proceed with assay clear_solution->end_clear troubleshoot Troubleshoot: - Lower concentration - Use solubilizing agents precipitation->troubleshoot end_precipitate Re-evaluate protocol troubleshoot->end_precipitate

Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution How was the working solution prepared? start->check_dilution check_concentration What is the final concentration? start->check_concentration stock_cloudy Stock is cloudy check_stock->stock_cloudy No stock_clear Stock is clear check_stock->stock_clear Yes rapid_dilution Rapid Dilution check_dilution->rapid_dilution high_concentration Concentration too high check_concentration->high_concentration Exceeds solubility limit? dissolution_issue Incomplete Dissolution stock_cloudy->dissolution_issue stock_clear->check_dilution stock_clear->check_concentration solve_dissolution Solution: - Use anhydrous DMSO - Sonicate/Warm gently dissolution_issue->solve_dissolution end_solution Re-prepare and re-test solve_dissolution->end_solution solve_rapid_dilution Solution: - Use stepwise dilution - Vortex during addition rapid_dilution->solve_rapid_dilution solve_rapid_dilution->end_solution lower_concentration Lower the final concentration high_concentration->lower_concentration Yes use_excipients Consider Solubilizing Agents (e.g., Cyclodextrins) high_concentration->use_excipients Still precipitates lower_concentration->end_solution use_excipients->end_solution

Troubleshooting workflow for precipitation issues.

Technical Support Center: Optimizing Centrolobine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Centrolobine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low yield in the synthesis of the tetrahydropyran ring.

  • Question: My reaction to form the 2,6-disubstituted tetrahydropyran core of this compound is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the formation of the tetrahydropyran ring can stem from several factors. One common approach is the Maitland-Japp reaction.[1] Key areas to troubleshoot include:

    • Purity of Reagents: Ensure all starting materials, especially the aldehydes and Chan's diene, are of high purity. Impurities can lead to side reactions and a decrease in yield.

    • Lewis Acid Catalyst: The choice and handling of the Lewis acid catalyst (e.g., Ytterbium (III) triflate or Boron trifluoride) are critical.[1] Ensure the catalyst is fresh and anhydrous, as moisture can deactivate it.

    • Reaction Conditions: Strictly control the reaction temperature and time. Deviations from the optimal conditions can lead to the formation of byproducts.

    • Stereocontrol: Achieving the desired cis or trans stereochemistry of the substituents on the tetrahydropyran ring is crucial and can be challenging.[2][3] The choice of catalyst and reaction conditions significantly influences the stereochemical outcome.[2]

Issue 2: Incomplete reaction or presence of starting material in the final product.

  • Question: After the final reduction step, I am still observing the presence of the carbonyl intermediate. How can I drive the reaction to completion?

  • Answer: The final step in some syntheses involves the reduction of a carbonyl group to a methylene group.[1] If you are observing incomplete reduction, consider the following:

    • Reducing Agent: Ensure the Raney nickel used for the reduction is active.[1] The activity of Raney nickel can diminish over time.

    • Reaction Time and Temperature: The reduction may require longer reaction times or a slight increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Hydrogen Source: If using a transfer hydrogenation method, ensure the hydrogen donor is present in a sufficient stoichiometric excess.

Issue 3: Difficulty in achieving the desired stereoselectivity.

  • Question: I am struggling to obtain the correct stereoisomer of this compound. What strategies can I employ to improve stereoselectivity?

  • Answer: Stereochemical control is a significant challenge in the synthesis of natural products like this compound.[[“]][5] Several synthetic strategies focus on stereoselective reactions:

    • Chiral Pool Synthesis: Utilizing a chiral starting material, such as L-glutamic acid, can introduce the desired stereochemistry early in the synthetic route.[2]

    • Asymmetric Catalysis: Employing chiral catalysts or auxiliaries can induce stereoselectivity in key bond-forming reactions.

    • Intramolecular Reactions: Intramolecular reactions, such as the Barbier-type reaction, can offer good stereocontrol due to the cyclic transition state.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound?

A1: Several total syntheses of this compound have been reported. Some of the key strategies include:

  • A one-pot, three-component variation of the Maitland-Japp reaction to construct the tetrahydropyran core.[1]

  • An intramolecular Barbier-type reaction to form the key ring structure.[2]

  • A stereoselective Heck redox-relay strategy for the synthesis of functionalized 2,6-trans-tetrahydropyrans.[2]

  • An intramolecular amide enolate alkylation to construct 2,6-cis-disubstituted tetrahydropyrans.[3]

Q2: What are the key reaction parameters to optimize for a higher yield of this compound?

A2: Optimizing the following parameters is crucial for improving the overall yield:

  • Temperature: The optimal temperature can vary for each step. For instance, some reactions may require low temperatures to control selectivity, while others might need heating to proceed at a reasonable rate.[6][]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to byproduct formation.

  • Concentration of Reactants: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.[6][]

  • Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

  • Catalyst Loading: The amount of catalyst used should be carefully optimized. Too little catalyst may result in a slow or incomplete reaction, while too much can lead to unwanted side reactions.

Q3: How can I purify the final this compound product effectively?

A3: Purification of the final product is typically achieved through chromatographic techniques. Column chromatography using silica gel is a common method. The choice of the solvent system (eluent) is critical for achieving good separation of this compound from any remaining impurities or byproducts. High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.

Experimental Protocols & Data

Table 1: Comparison of Key Steps in Different this compound Syntheses
Synthetic Strategy Key Reaction Catalyst/Reagent Overall Yield Number of Steps Reference
Clarke, P. A. (2005)Maitland-Japp ReactionYtterbium (III) triflate50%4[1]
Nakata et al. (2008)Intramolecular Barbier AllylationNot SpecifiedNot SpecifiedNot Specified[2]
UnnamedChiron ApproachAcid-catalyzed stereoselective formation of tetrahydropyran ring62%8[2]
UnnamedIntramolecular Amide Enolate AlkylationKHMDSNot SpecifiedNot Specified[3]
Detailed Methodologies

Protocol 1: One-Pot Maitland-Japp Reaction for Tetrahydropyran-4-one Synthesis (Adapted from Clarke, P. A. 2005) [1]

  • To a solution of ytterbium (III) triflate in a suitable anhydrous solvent, add the first aldehyde and stir for a predetermined time at the specified temperature.

  • Add Chan's diene to the reaction mixture and continue stirring.

  • Introduce the second aldehyde to the mixture and allow the reaction to proceed until completion, monitored by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product via column chromatography to obtain the desired 2,6-cis-tetrahydropyran-4-one.

Protocol 2: Decarboxylation and Reduction to (±)-Centrolobine (Adapted from Clarke, P. A. 2005) [1]

  • Treat the pyranone intermediate with LiOH and H₂O₂ to effect decarboxylation.

  • Purify the resulting intermediate.

  • Reduce the carbonyl group of the intermediate to a methylene group via dithiane formation followed by Raney nickel reduction to yield (±)-Centrolobine.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis A Starting Materials (Aldehydes, Dienes, etc.) B Key Ring-Forming Reaction (e.g., Maitland-Japp, Barbier) A->B C Intermediate Purification (e.g., Column Chromatography) B->C D Functional Group Manipulations (e.g., Reduction, Decarboxylation) C->D E Final Product Purification (e.g., Column Chromatography, HPLC) D->E F This compound E->F

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reagent Purity A->B C Verify Catalyst Activity A->C D Optimize Reaction Conditions (Temp, Time, Conc.) A->D E Analyze Stereochemistry A->E F Purify Reagents B->F G Use Fresh Catalyst C->G H Systematic Variation of Parameters D->H I Employ Chiral Auxiliaries/Catalysts E->I J Improved Yield F->J G->J H->J I->J

Caption: A logical guide for troubleshooting low reaction yields.

References

Troubleshooting diastereoselectivity in Centrolobine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Centrolobine, with a specific focus on controlling diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for controlling the diastereoselectivity in the synthesis of the tetrahydropyran ring of this compound?

A1: The key to a diastereoselective synthesis of this compound lies in the formation of the 2,6-disubstituted tetrahydropyran core. The most successful strategies reported in the literature include Prins cyclization, stereoselective reductive etherification, tandem asymmetric hydrogenation/oxa-Michael cyclization, and the strategic use of protecting groups to direct the stereochemical outcome. Each of these methods offers a different approach to controlling the formation of the desired cis diastereomer.

Q2: My Prins cyclization is resulting in a mixture of diastereomers and some unexpected side products. What are the likely causes and how can I troubleshoot this?

A2: Low diastereoselectivity and the formation of side products in Prins cyclizations are common issues. The primary culprits are often racemization through a reversible 2-oxonia Cope rearrangement and side-chain exchange.[1][2] To address this, consider employing a "segment-coupling" Prins cyclization, which utilizes an α-acetoxy ether precursor instead of a direct aldehyde-alcohol condensation. This method has been shown to suppress racemization and side-chain exchange, leading to higher stereochemical fidelity.[3] The choice of Lewis acid is also critical; milder Lewis acids like InBr₃ have been used successfully in the enantioselective synthesis of (-)-Centrolobine, avoiding epimerization.[4]

Q3: I am struggling to achieve a high cis to trans ratio in my oxa-Michael cyclization to form the tetrahydropyran ring. What factors influence this selectivity?

A3: The diastereoselectivity of an oxa-Michael cyclization is highly dependent on whether the reaction is under kinetic or thermodynamic control. Generally, lower temperatures favor the kinetically preferred trans product, while higher temperatures (room temperature or above) allow for equilibration to the thermodynamically more stable cis product. The choice of base can also play a significant role. For instance, in the synthesis of 2,6-disubstituted tetrahydropyrans, the use of an additive like TMEDA with a sodium-based catalyst at room temperature can significantly enhance the formation of the cis diastereomer by modulating the role of the sodium cation.

Q4: How can protecting groups be used to control the diastereoselectivity in this compound synthesis?

A4: Protecting groups can exert significant steric and electronic influence on a reaction, thereby directing the stereochemical outcome. In the context of this compound synthesis, a "stereodivergent" approach has been described where the choice of protecting groups on a common precursor allows for the selective synthesis of all possible stereoisomers.[5] For example, bulky silyl protecting groups can influence the conformation of the tetrahydropyran ring transition state, favoring the approach of a reagent from a specific face and thus leading to a particular diastereomer. By carefully selecting and manipulating these protecting groups, one can selectively obtain either the cis- or trans-configured products.[5]

Troubleshooting Guides

Prins Cyclization

Problem: Low cis:trans diastereomeric ratio and/or racemization.

Troubleshooting Workflow:

start Low Diastereoselectivity in Prins Cyclization check_protocol Review Protocol: - Aldehyde-Alcohol Condensation? - α-Acetoxy Ether Precursor? start->check_protocol switch_to_segment_coupling Switch to Segment-Coupling (α-Acetoxy Ether) Protocol check_protocol->switch_to_segment_coupling Direct Condensation optimize_lewis_acid Optimize Lewis Acid check_protocol->optimize_lewis_acid α-Acetoxy Ether switch_to_segment_coupling->optimize_lewis_acid optimize_temp Optimize Temperature optimize_lewis_acid->optimize_temp analyze_results Analyze Diastereomeric Ratio optimize_temp->analyze_results

Caption: Troubleshooting workflow for low diastereoselectivity in Prins cyclization.

Quantitative Data:

Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
BF₃·OEt₂/HOAcCH₂Cl₂-78 to RTPartial Racemization Observed[2]
SnBr₄CH₂Cl₂-78High, but potential for side products[1]
InBr₃ (catalytic)CH₂Cl₂0High (single diastereomer reported)[4]
TMSOTfCH₂Cl₂-78High (single diastereomer reported)[6]

Experimental Protocol: Segment-Coupling Prins Cyclization for (-)-Centrolobine Synthesis

This protocol is adapted from methodologies that utilize α-acetoxy ether precursors to avoid racemization.

  • Preparation of the α-Acetoxy Ether:

    • To a solution of the corresponding homoallylic alcohol in a suitable solvent (e.g., CH₂Cl₂), add an excess of an appropriate esterifying agent (e.g., acetic anhydride) and a base (e.g., pyridine).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous copper sulfate and brine, then dry over anhydrous sodium sulfate.

    • Purify the resulting ester by flash column chromatography.

    • The ester is then subjected to reductive acetylation to yield the α-acetoxy ether.

  • Prins Cyclization:

    • Dissolve the α-acetoxy ether in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Add the Lewis acid (e.g., SnBr₄ or TMSOTf) dropwise.

    • Stir the reaction at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

    • Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired tetrahydropyran.

Stereoselective Reductive Etherification

Problem: Low yield or poor diastereoselectivity in the formation of the cis-2,6-disubstituted tetrahydropyran.

Logical Relationship Diagram:

start Reductive Etherification Issue substrate δ-Trialkylsilyloxy Ketone (Substrate) start->substrate reagents BiBr₃ (catalyst) Et₃SiH (reductant) start->reagents conditions Anhydrous Acetonitrile Room Temperature start->conditions oxocarbenium Oxocarbenium Ion Intermediate substrate->oxocarbenium BiBr₃ activation reagents->oxocarbenium hydride_attack Axial Hydride Attack oxocarbenium->hydride_attack Et₃SiH product cis-2,6-Disubstituted Tetrahydropyran hydride_attack->product

Caption: Key elements for successful stereoselective reductive etherification.

Quantitative Data:

SubstrateCatalyst Loading (mol%)Diastereomeric Ratio (cis:trans)Yield (%)Reference
δ-Triethylsilyloxy aryl ketone20>95:593[7]
Various δ-TBSO-ketones10-20Generally >19:170-95[7][8]

Experimental Protocol: Reductive Etherification for (-)-Centrolobine Synthesis

This protocol is based on the highly diastereoselective synthesis of the cis-2,6-disubstituted tetrahydropyran core of (-)-Centrolobine.[7]

  • To a solution of the δ-triethylsilyloxy aryl ketone (1.0 equiv) in anhydrous acetonitrile at room temperature, add triethylsilane (1.2-1.5 equiv).

  • Add a solution of bismuth tribromide (0.1-0.2 equiv) in anhydrous acetonitrile.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • If a silyl protecting group is present on the phenol and needs to be removed in situ, the reaction can be worked up with an appropriate desilylating agent (e.g., TBAF).

  • Purify the crude product by flash column chromatography on silica gel to afford (-)-Centrolobine.

Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

Problem: Low enantioselectivity or poor cis:trans ratio.

Experimental Workflow Diagram:

start One-Pot Synthesis Start substrate Ketoester Precursor start->substrate hydrogenation Asymmetric Hydrogenation (Chiral Ru or Ir Catalyst, H₂) substrate->hydrogenation intermediate Chiral Hydroxy Ester Intermediate (Not Isolated) hydrogenation->intermediate cyclization Oxa-Michael Cyclization (Base) intermediate->cyclization product cis-2,6-Disubstituted Tetrahydropyran cyclization->product

Caption: Workflow for the one-pot tandem asymmetric hydrogenation/oxa-Michael cyclization.

Quantitative Data:

CatalystSelectivity (cis:trans)Enantiomeric Excess (ee)Reference
Chiral Spiro Ruthenium Catalystup to 99:1up to 99.9%N/A
Chiral Spiro Iridium CatalystHighHighN/A

Specific quantitative data for different catalysts under various conditions for the this compound synthesis was not available in the initial search results, but the cited literature reports generally high selectivities.

Experimental Protocol: One-Pot Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

This protocol is a general guide based on the reported highly efficient synthesis of the core of (-)-Centrolobine.

  • In a glovebox, charge a reaction vessel with the ketoester substrate and the chiral spiro ruthenium or iridium catalyst.

  • Add a suitable anhydrous solvent (e.g., toluene or THF).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature until the hydrogenation is complete (monitored by GC or LC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., argon).

  • Add a base (e.g., DBU or K₂CO₃) to initiate the oxa-Michael cyclization.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched cis-2,6-disubstituted tetrahydropyran.

References

Technical Support Center: Investigating the Degradation of Centrolobine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of centrolobine. Given the limited specific data on this compound degradation, this guide offers a framework based on established principles of drug metabolism and degradation of similar natural products.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

While specific metabolic pathways for this compound are not yet fully elucidated, based on its diarylheptanoid structure containing a tetrahydropyran ring, the primary routes of metabolism are hypothesized to involve Phase I and Phase II reactions.

  • Phase I Metabolism: This is expected to involve oxidation, reduction, and hydrolysis. Key reactions may include:

    • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings or the heptanoid chain, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

    • O-dealkylation: Cleavage of the ether linkage within the tetrahydropyran ring.

    • Oxidation: Further oxidation of hydroxylated metabolites to form ketones or carboxylic acids.

  • Phase II Metabolism: This involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

    • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups, a common pathway for phenolic compounds.

    • Sulfation: Conjugation with a sulfonate group, another key pathway for hydroxylated metabolites.

Q2: What are the potential byproducts of this compound degradation?

The degradation of this compound can lead to various byproducts depending on the conditions (e.g., metabolic, chemical). Hypothesized byproducts include:

  • Hydroxylated this compound Derivatives: Resulting from the addition of one or more hydroxyl groups.

  • Ring-Opened Products: Arising from the cleavage of the tetrahydropyran ring.

  • Chain-Shortened Metabolites: Resulting from the cleavage of the heptanoid backbone.

  • Glucuronide and Sulfate Conjugates: Formed during Phase II metabolism.

Q3: Which analytical techniques are most suitable for studying this compound degradation?

A combination of chromatographic and spectrometric techniques is recommended for the separation and identification of this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): LC-MS/MS is a powerful tool for separating complex mixtures and identifying unknown metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of volatile and thermally stable derivatives of this compound and its byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of purified degradation products.

Troubleshooting Guides

Issue 1: Low or no detection of this compound metabolites in in vitro assays.

Possible Cause Troubleshooting Step
Low Metabolic Activity of the System Ensure the use of high-quality, active liver microsomes or S9 fractions. Include positive controls with known substrates for the enzymes being studied.
Inappropriate Incubation Time Optimize the incubation time. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal endpoint.
Incorrect Cofactor Concentration Ensure the presence and correct concentration of necessary cofactors, such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation.
Poor Extraction Efficiency Optimize the extraction solvent and method to ensure efficient recovery of both the parent compound and potentially more polar metabolites.

Issue 2: High background noise or interfering peaks in chromatograms.

Possible Cause Troubleshooting Step
Matrix Effects from Biological Samples Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering endogenous components.
Contamination of Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.
Non-Specific Binding Use silanized glassware or polypropylene tubes to minimize the adsorption of analytes.

Issue 3: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Temperature Fluctuations Ensure a constant and uniform temperature in the incubator or water bath throughout the experiment.
Sample Degradation Post-Extraction Analyze samples immediately after extraction or store them at an appropriate low temperature (e.g., -80°C) to prevent degradation.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • This compound (final concentration 1 µM, dissolved in a minimal amount of organic solvent like DMSO, typically <1% of the total volume)

      • Magnesium chloride (MgCl₂, final concentration 5 mM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Incubation:

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes) with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: Forced Degradation Study of this compound

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours.

  • Neutralization and Sample Preparation:

    • For acidic and basic samples, neutralize the solution with an appropriate amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Forced Degradation of this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15.22329.17
0.1 M NaOH, 60°C, 24h28.73311.16
3% H₂O₂, RT, 24h45.14345.16
UV Light (254 nm), 24h8.51327.15
Heat (80°C), 48h5.31327.15

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS

Metabolite ID Retention Time (min) Precursor Ion (m/z) Proposed Biotransformation
M18.2345.16Monohydroxylation
M27.5361.15Dihydroxylation
M36.9329.17O-dealkylation
M45.4521.19Glucuronide Conjugate of M1
M55.1425.12Sulfate Conjugate of M1

Visualizations

centrolobine_degradation_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 Monohydroxylated This compound This compound->M1 CYP450 (Hydroxylation) M3 Ring-Opened Metabolite This compound->M3 Hydrolysis M2 Dihydroxylated This compound M1->M2 CYP450 (Hydroxylation) M4 Glucuronide Conjugate M1->M4 UGTs M5 Sulfate Conjugate M1->M5 SULTs excretion_urine Excretion (Urine) M4->excretion_urine excretion_feces Excretion (Feces) M5->excretion_feces

Caption: Hypothesized metabolic degradation pathway of this compound.

experimental_workflow cluster_incubation In Vitro / In Vivo Incubation cluster_analysis Sample Preparation & Analysis cluster_data Data Interpretation invitro In Vitro (e.g., Microsomes) extraction Extraction invitro->extraction invivo In Vivo (e.g., Animal Model) invivo->extraction separation LC/GC Separation extraction->separation detection MS/MS Detection separation->detection elucidation Structure Elucidation (NMR) separation->elucidation pathway Pathway Identification detection->pathway byproducts Byproduct Characterization detection->byproducts elucidation->byproducts

Caption: General workflow for studying compound degradation.

Technical Support Center: Purification of Extracted Centrolobine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of extracted Centrolobine.

Frequently Asked Questions (FAQs)

Q1: My crude this compound extract is a complex mixture. Where do I start with purification?

A1: Start by performing a preliminary analysis of your crude extract using Thin-Layer Chromatography (TLC).[1][2] This will help you to visualize the number of components in your mixture and determine an appropriate solvent system for separation. Based on the TLC results, you can select a primary purification method, such as column chromatography, followed by a final polishing step like recrystallization or preparative HPLC if higher purity is required.

Q2: What are the most common impurities found in this compound extracts?

A2: Impurities in natural product extracts can be diverse. They often include other secondary metabolites from the source organism with similar polarities to this compound, such as other flavonoids or phenolic compounds. Additionally, non-plant-derived impurities can be introduced during the extraction process, such as plasticizers (e.g., phthalate esters) from storage containers or residues from the extraction solvents themselves.[3]

Q3: How can I monitor the purity of my this compound sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is an excellent, rapid, and cost-effective method for monitoring the progress of your purification.[1][4] By spotting the crude mixture, fractions from your purification column, and a pure standard (if available) on the same TLC plate, you can track the separation of this compound from its impurities. For more accurate quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]

Q4: What is the best way to store purified this compound to prevent degradation?

A4: While specific stability data for this compound is limited, general principles for storing natural compounds should be followed. To minimize degradation, store purified this compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at low temperatures (-20°C or -80°C) is recommended. The stability of this compound may also be pH-dependent; therefore, storing it in a neutral, anhydrous solid form is advisable.[7][8][9]

Troubleshooting Guides

Column Chromatography Purification of this compound
Problem Possible Cause Solution
Low recovery of this compound This compound is strongly adsorbed to the stationary phase. Gradually increase the polarity of the mobile phase. If using a silica gel column, a step gradient of hexane/ethyl acetate, followed by dichloromethane/methanol, can be effective.
This compound is unstable on the stationary phase. Test the stability of your compound on a small amount of silica gel before running the column. If it degrades, consider using a different stationary phase like alumina or a reversed-phase C18 silica.[10]
Column was overloaded. Use a larger column or reduce the amount of crude extract loaded. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude extract by weight.
Poor separation of this compound from impurities Inappropriate mobile phase. Optimize the solvent system using TLC. Aim for an Rf value for this compound of around 0.2-0.4 for good separation on a column.[2] A gradient elution will likely provide better resolution than an isocratic one.
Column was packed improperly. Ensure the column is packed uniformly to avoid channeling. A wet slurry packing method is generally recommended for silica gel.[10][11]
Fractions are too large. Collect smaller fractions to improve the resolution of separated compounds.
This compound elutes with the solvent front Mobile phase is too polar. Start with a less polar solvent system. Based on TLC, if the Rf is very high, you need to decrease the polarity of your eluent.
No compound is eluting from the column Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. Ensure you are not using a solvent in which your compound is completely insoluble.
Recrystallization of this compound
Problem Possible Cause Solution
This compound does not dissolve in the hot solvent. Incorrect solvent choice. The ideal recrystallization solvent should dissolve this compound when hot but not at room temperature.[12] Experiment with different solvents or solvent mixtures. For a compound like this compound, consider solvents like ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexane.[13][14]
This compound "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of this compound. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Using a two-solvent recrystallization system can also help.[15]
Insoluble impurities are present. Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool.[12]
No crystals form upon cooling. The solution is not saturated enough. Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.
Crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.
Low yield of crystals. Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the compound.[12]
The solution was not cooled sufficiently. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[12]
Crystals were filtered before crystallization was complete. Allow sufficient time for crystallization to occur before filtering.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (General Protocol)

This protocol is a general guideline and may require optimization based on the specific plant source.

  • Preparation of Plant Material :

    • Air-dry the plant material in a shaded, well-ventilated area.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[16]

  • Defatting :

    • Soak the powdered plant material in a non-polar solvent like hexane for 24 hours at room temperature to remove fats and waxes.

    • Filter the mixture and discard the hexane. Repeat this step two more times.

    • Air-dry the defatted plant material.[16]

  • Extraction :

    • Macerate the defatted powder in methanol or ethanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

    • Filter the extract and collect the filtrate. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[17]

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column :

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.[10][11]

  • Sample Loading :

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.[11]

  • Elution :

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • A suggested gradient could be: 100% Hexane -> 9:1 Hexane:Ethyl Acetate -> ... -> 1:1 Hexane:Ethyl Acetate -> 100% Ethyl Acetate -> Ethyl Acetate with increasing percentages of Methanol.

    • Collect fractions of a fixed volume.

  • Analysis of Fractions :

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Recrystallization of this compound
  • Solvent Selection :

    • In a small test tube, test the solubility of a small amount of your partially purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) at room and elevated temperatures to find a suitable solvent or solvent pair.[12][13]

  • Dissolution :

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture gently until all the solid dissolves.[12]

  • Cooling and Crystallization :

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Column Chromatography (Silica Gel) 25%85-90%60%Good for initial cleanup of crude extract.
Recrystallization 85%>98%75%Effective as a final purification step for solid samples.
Preparative HPLC 90%>99%40%Provides the highest purity but with lower recovery.

Table 2: TLC Analysis of this compound Purification Fractions (Illustrative Data)

Sample Mobile Phase (Hexane:Ethyl Acetate) Rf Value of this compound Rf Value of Major Impurity
Crude Extract7:30.350.50
Column Fractions 5-107:30.35-
Column Fractions 12-157:3-0.50
Recrystallized Product7:30.35-

Visualizations

Experimental_Workflow start Crude this compound Extract tlc1 TLC Analysis (Purity Check 1) start->tlc1 Assess Complexity col_chrom Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) tlc1->col_chrom Proceed to Primary Purification frac_coll Fraction Collection col_chrom->frac_coll tlc2 TLC Analysis of Fractions frac_coll->tlc2 Monitor Separation combine Combine Pure Fractions tlc2->combine Identify Pure Fractions recryst Recrystallization (e.g., Ethanol/Water) combine->recryst Further Purification hplc_pur Preparative HPLC (Optional Final Step) combine->hplc_pur Alternative for Highest Purity purity_final Final Purity Analysis (HPLC, NMR) recryst->purity_final hplc_pur->purity_final final_prod High-Purity This compound purity_final->final_prod

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt issue Problem Encountered start->issue no_dissolve Compound doesn't dissolve issue->no_dissolve No Dissolution oiling_out Compound 'oils out' issue->oiling_out Oiling Out no_crystals No crystals form on cooling issue->no_crystals No Crystallization sol_dissolve Change solvent or use solvent pair no_dissolve->sol_dissolve sol_oil Add more hot solvent, cool slowly, or use two-solvent system oiling_out->sol_oil sol_crystals Concentrate solution (evaporate solvent), scratch flask, or add seed crystal no_crystals->sol_crystals success Pure Crystals Obtained sol_dissolve->success sol_oil->success sol_crystals->success

Caption: Troubleshooting logic for this compound recrystallization.

References

Technical Support Center: Resolution of Centrolobine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of Centrolobine enantiomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving this compound enantiomers?

A1: The primary methods for resolving racemic mixtures of this compound and its precursors include enzymatic resolution, preparative chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric crystallization.[1][2][3] Each method has its own advantages and challenges, and the optimal choice depends on the scale of the separation, available equipment, and the specific properties of the this compound derivative.

Q2: Is there a reported successful method for obtaining a single enantiomer of this compound?

A2: Yes, a practical and efficient method for the synthesis of (-)-Centrolobine has been developed involving the enzymatic resolution of a key intermediate, the homoallylic alcohol 1-[4-(benzyloxy)phenyl]hex-5-en-3-ol.[1] This lipase-catalyzed resolution was optimized with respect to different lipases and solvents.[1]

Q3: Can chiral HPLC be used for the preparative separation of this compound enantiomers?

A3: While a specific preparative chiral HPLC method for this compound itself is not detailed in the provided search results, this technique has been successfully used for the preparative separation of other diarylheptanoids.[2] Therefore, it is a highly viable method for resolving this compound enantiomers. Method development would be required to determine the optimal chiral stationary phase and mobile phase conditions.

Q4: What is diastereomeric crystallization and can it be applied to this compound?

A4: Diastereomeric crystallization is a classical resolution technique that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers.[3][4] These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[4][5] This method is applicable to compounds with acidic or basic functional groups. While not explicitly reported for this compound, if a suitable functional group is present or can be introduced, this method could be employed.

Troubleshooting Guides

Chiral HPLC Separation

Q5: I am not getting any separation of my this compound enantiomers on a chiral HPLC column. What should I do?

A5: Lack of separation in chiral HPLC is a common issue. Here are some troubleshooting steps:

  • Verify the Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[6][7] It may be necessary to screen several different CSPs to find one that provides selectivity for this compound.[8]

  • Optimize the Mobile Phase: Systematically vary the mobile phase composition.[9]

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[9] Small changes in the alcohol percentage can have a significant impact on resolution.

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[9]

    • Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[10]

  • Adjust Flow Rate and Temperature: Chiral separations are often sensitive to flow rate and temperature.[9]

    • Try reducing the flow rate, as this can sometimes improve resolution.[9]

    • Experiment with different column temperatures. Both increasing and decreasing the temperature can affect the separation.[9][11]

Q6: My peaks are broad and tailing in my chiral HPLC separation of this compound. How can I improve the peak shape?

A6: Peak broadening and tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing, especially for basic compounds.[9] Adding a competitor to the mobile phase, like a small amount of a suitable amine or acid, can help to mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak broadening.[9] Try reducing the injection volume or the concentration of your sample.

  • Incompatible Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

Enzymatic Resolution

Q7: The enzymatic resolution of my this compound precursor is slow and the enantiomeric excess (ee) is low. How can I optimize the reaction?

A7: To improve the efficiency of an enzymatic resolution, consider the following:

  • Screen Different Enzymes: The choice of lipase is crucial. Lipases from different sources (e.g., Pseudomonas cepacia, Candida antarctica) can exhibit different activities and selectivities for a given substrate.[1]

  • Optimize the Solvent: The solvent can significantly impact enzyme activity and stability. Screen a variety of organic solvents to find one that provides the best balance of solubility for the substrate and product, and maintains high enzyme activity.[1]

  • Control the Temperature: Enzyme activity is temperature-dependent. Determine the optimal temperature for the chosen lipase.

  • Acyl Donor Selection: The choice of acyl donor in a transesterification reaction can affect the reaction rate and enantioselectivity. Vinyl acetate is a common and effective acyl donor.[12]

  • Water Content: For some lipase-catalyzed reactions in organic media, a small amount of water is necessary for enzyme activity. The optimal water content should be determined experimentally.

Diastereomeric Crystallization

Q8: I am having trouble crystallizing the diastereomeric salts of my this compound derivative. What can I do?

A8: Crystallization can be a challenging step. If you are having difficulties, try the following:

  • Solvent Screening: The choice of solvent is the most critical factor.[13] A systematic screening of different solvents and solvent mixtures is recommended to find a system where the two diastereomers have a significant difference in solubility.[13]

  • Control Supersaturation:

    • If no crystals form, the solution may not be sufficiently supersaturated. You can try to slowly evaporate the solvent or add an anti-solvent (a solvent in which the salts are less soluble) to induce crystallization.[13]

    • If the product "oils out" instead of crystallizing, the supersaturation may be too high. Try using a more dilute solution or a slower cooling rate.[13]

  • Seeding: If you have a small amount of the desired pure diastereomer, you can use it to seed the supersaturated solution to induce crystallization.[3] If not, scratching the inside of the flask at the air-solvent interface can sometimes initiate nucleation.[13]

Q9: The diastereomeric excess (d.e.) of my crystallized product is low. How can I improve the purity?

A9: Low diastereomeric excess indicates that both diastereomers are co-crystallizing.

  • Recrystallization: One or more recrystallization steps are often necessary to improve the purity of the less soluble diastereomer.[4]

  • Optimize Solvent and Temperature: Re-evaluate the solvent system to maximize the solubility difference between the two diastereomers.[13] Experiment with the final crystallization temperature.

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the selectivity of the crystallization.[13]

Experimental Protocols

Preparative Chiral HPLC Method Development for this compound

This is a general protocol for developing a preparative chiral HPLC method for this compound.

1. Column Screening:

  • Screen a set of chiral stationary phases, with a focus on polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB).

2. Mobile Phase Screening (Normal Phase):

  • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v).

  • If no separation is observed, systematically vary the ratio to 80:20 and 70:30.

  • If separation is observed but needs improvement, fine-tune the alcohol percentage in smaller increments.

  • If this compound has acidic or basic properties, add 0.1% trifluoroacetic acid or 0.1% diethylamine to the mobile phase to improve peak shape.

3. Optimization:

  • Once a promising column and mobile phase are identified, optimize the separation by adjusting the flow rate and column temperature.

4. Scale-Up:

  • Once a good analytical separation is achieved, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate and sample loading accordingly.

ParameterRecommended Starting Conditions
Columns Chiralcel® OD-H, Chiralpak® AD-H (or similar)
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min (for analytical scale)
Temperature 25 °C
Detection UV at a suitable wavelength for this compound
Lipase-Catalyzed Kinetic Resolution of a this compound Precursor

This protocol is based on the reported successful enzymatic resolution of a homoallylic alcohol intermediate for the synthesis of (-)-Centrolobine.[1]

1. Reaction Setup:

  • Dissolve the racemic homoallylic alcohol in a suitable organic solvent (e.g., diisopropyl ether).

  • Add the lipase (e.g., Pseudomonas cepacia lipase immobilized on ceramic particles).

  • Add the acyl donor (e.g., vinyl acetate).

2. Reaction Conditions:

  • Stir the mixture at a controlled temperature (e.g., room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or chiral HPLC) to determine the point of ~50% conversion.

3. Work-up and Separation:

  • Once the desired conversion is reached, filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the acylated product from the unreacted alcohol using standard column chromatography.

4. Determination of Enantiomeric Excess:

  • Determine the enantiomeric excess of both the recovered alcohol and the acylated product by chiral HPLC analysis.

ParameterExample Condition
Substrate Racemic 1-[4-(benzyloxy)phenyl]hex-5-en-3-ol
Enzyme Pseudomonas cepacia lipase (immobilized)
Acyl Donor Vinyl acetate
Solvent Diisopropyl ether
Temperature Room Temperature
Monitoring Chiral HPLC

Process Diagrams

experimental_workflow_chiral_hplc cluster_prep Preparation cluster_hplc Chiral HPLC System cluster_separation Separation & Collection racemic_this compound Racemic this compound Sample dissolve Dissolve in Mobile Phase racemic_this compound->dissolve injector Injector dissolve->injector Inject Sample column Chiral Column (e.g., Polysaccharide-based) injector->column detector UV Detector column->detector fraction_collector Fraction Collector detector->fraction_collector enantiomer1 Enantiomer 1 fraction_collector->enantiomer1 enantiomer2 Enantiomer 2 fraction_collector->enantiomer2

Caption: Workflow for Chiral HPLC Resolution of this compound.

logical_relationship_diastereomeric_crystallization racemic Racemic this compound (R-C and S-C) reaction Reaction in Solvent racemic->reaction resolving_agent Chiral Resolving Agent (e.g., R-A) resolving_agent->reaction diastereomers Mixture of Diastereomers (R-C-R-A and S-C-R-A) reaction->diastereomers crystallization Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble cleavage1 Cleavage of Resolving Agent less_soluble->cleavage1 cleavage2 Cleavage of Resolving Agent more_soluble->cleavage2 enantiomer1 Pure Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Pure Enantiomer 2 cleavage2->enantiomer2

Caption: Logic of Diastereomeric Crystallization Resolution.

References

Validation & Comparative

Centrolobine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential mechanism of action of centrolobine, a naturally occurring diarylheptanoid. Due to the limited availability of direct experimental data on this compound, this guide will leverage data from the closely related and extensively studied diarylheptanoid, curcumin, as a proxy to infer its likely biological activities and signaling pathways. This comparison is intended to provide a framework for the validation of this compound's mechanism of action and to benchmark its performance against established alternatives.

Overview of this compound and Diarylheptanoids

This compound is a member of the diarylheptanoid class of natural products, which are characterized by a seven-carbon chain linking two aromatic rings. This class of compounds, with curcumin being the most prominent member, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. While the synthesis of this compound has been reported, detailed mechanistic studies are currently lacking in the scientific literature.

Comparative Analysis of Biological Activity

To provide a quantitative benchmark, this section compares the reported biological activities of curcumin (as a proxy for this compound) with standard alternative compounds in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

The potential anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways. Curcumin has been shown to modulate the expression and activity of several pro-inflammatory enzymes and cytokines.

Table 1: Comparison of IC50 Values for Anti-inflammatory Activity

CompoundTarget/AssayCell Line/SystemIC50 ValueCitation(s)
Curcumin Nitric Oxide (NO) ProductionRAW 264.7 macrophages6 µM[1]
Nitric Oxide (NO) ProductionPrimary microglia3.7 µM[2]
COX-2 InhibitionHuman articular chondrocytes0.63 µM[3]
Ibuprofen COX-1 InhibitionHuman13 µM[4][5]
COX-2 InhibitionHuman1.1 - 370 µM[4]
Diclofenac COX-1 InhibitionHuman0.076 - 0.611 µM[3][6]
COX-2 InhibitionHuman0.026 - 0.63 µM[3][6]

Note: IC50 values can vary significantly based on the experimental conditions, including cell line, stimulus, and incubation time.

Anticancer Activity

Diarylheptanoids are also recognized for their potential as anticancer agents. Curcumin has been demonstrated to inhibit the proliferation of a wide range of cancer cell lines.

Table 2: Comparison of IC50 Values for Anticancer Activity

CompoundCell LineCancer TypeIC50 ValueCitation(s)
Curcumin MCF-7Breast Cancer1.32 - 75 µM[7][8]
MDA-MB-231Breast Cancer11.32 - 54.68 µM[7][9]
HCT-116Colon Cancer10 µM[10]
HT-29Colon Cancer15.9 µM[11]
A549Lung Cancer19.71 - 44.37 µM[12][13]
Doxorubicin VariousVariousnM to low µM rangeN/A
Paclitaxel MCF-7Breast Cancer3.5 µM[14]
MDA-MB-231Breast Cancer0.3 µM[14]
A549Lung Cancer~23 µM (24h)[15]

Note: IC50 values for anticancer drugs are highly dependent on the cell line and the duration of exposure.

Proposed Signaling Pathways

Based on the extensive research on curcumin, the anti-inflammatory and anticancer effects of this compound are likely mediated through the modulation of key signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Curcumin has been shown to inhibit this pathway at multiple levels.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds TNFR TNFR IKK IKK TNFR->IKK Activates IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes Activates Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_n Inhibits Translocation

Figure 1. NF-κB signaling pathway and points of inhibition by curcumin.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell proliferation, survival, and inflammation, and its constitutive activation is common in many cancers. Upon binding of ligands like Interleukin-6 (IL-6) to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates a docking site for STAT3, which is then phosphorylated by JAKs. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the expression of target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., Cyclin D1). Curcumin has been reported to inhibit STAT3 phosphorylation and activation.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_n STAT3 Dimer (Active) STAT3_dimer->STAT3_dimer_n Translocates DNA DNA STAT3_dimer_n->DNA Binds Genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Genes Activates Curcumin Curcumin Curcumin->JAK Inhibits Curcumin->STAT3 Inhibits Phosphorylation

Figure 2. STAT3 signaling pathway and points of inhibition by curcumin.

Experimental Protocols for Validation

To validate the proposed mechanism of action for this compound, a series of in vitro experiments are necessary. Below are detailed protocols for key assays.

In Vitro Anti-inflammatory Activity Workflow

A typical workflow to screen for and validate the anti-inflammatory activity of a test compound like this compound is depicted below.

Experimental_Workflow Pretreat Pre-treat with this compound (various concentrations) Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect Griess Griess Assay for Nitric Oxide (NO) Collect->Griess ELISA ELISA for Cytokines (TNF-α, IL-6) Collect->ELISA Western Western Blot for Proteins (COX-2, iNOS, p-NF-κB) Collect->Western End End: Analyze Data and Determine IC50 Griess->End ELISA->End Western->End

Figure 3. Workflow for in vitro anti-inflammatory activity assessment.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells (e.g., cancer cell lines or macrophages) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or comparator compounds) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent reacts with nitrite to form a purple azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and treat with this compound as described above.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant. A capture antibody specific to the cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of cytokine present.

Protocol:

  • Follow the instructions provided with a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP conjugate.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

Principle: Western blotting is used to detect the expression levels of specific proteins in cell lysates. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., COX-2, iNOS, p-NF-κB, total NF-κB, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells to remove the ethanol and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity of PI.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry, detecting the fluorescence of both FITC and PI.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural similarity to curcumin provides a strong basis for postulating its potential anti-inflammatory and anticancer properties. The data and protocols presented in this guide offer a framework for the systematic validation of these activities. By employing the described experimental workflows and comparing the results to the provided quantitative data for curcumin and other established compounds, researchers can effectively elucidate the therapeutic potential of this compound and its underlying molecular mechanisms. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully understand its pharmacological profile.

References

A Comparative Analysis of Centrolobine and Other Anti-Leishmania Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of current anti-Leishmania agents and explores the potential of novel compounds like centrolobine. While direct experimental data on the anti-Leishmania activity of this compound is not currently available in published literature, this guide will draw comparisons with established drugs and compounds of a similar chemical class to highlight its potential and provide a framework for future investigation.

Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, resistance, and cost. The exploration of novel chemical scaffolds is therefore a critical area of research. This compound, a diarylheptanoid, represents one such scaffold. This guide will compare the known efficacy and mechanisms of standard anti-Leishmania drugs with those of flavonoids and isoflavonoids, a class of natural products with demonstrated anti-Leishmania activity that share some structural similarities with diarylheptanoids, to contextualize the potential of this compound.

Quantitative Comparison of Anti-Leishmania Agents

The following table summarizes the in vitro activity of standard anti-Leishmania drugs and selected isoflavonoids against different forms and species of Leishmania. This data provides a baseline for evaluating the potential efficacy of new compounds.

CompoundLeishmania SpeciesFormIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Standard Drugs
Amphotericin BL. amazonensisAmastigote~0.1-0.5>20>40-200[1]
MiltefosineL. donovaniAmastigote~0.5-5.0>20>4-40[2]
PentamidineL. donovaniAmastigote~1.0-10.0>50>5-50[2]
ParomomycinL. donovaniAmastigote~10-100>100>1-10[2]
Isoflavonoids
FormononetinL. tropicaPromastigote9.3>50 (J774-A1 cells)>5.3[3][4]
FormononetinL. tropicaAmastigote14.3>50 (J774-A1 cells)>3.5[3][4]
(3R)-claussequinoneL. infantumPromastigote3.21 µg/mL387.79 µg/mL (HepG2 cells)120.8[5]
(3R)-claussequinoneL. amazonensisPromastigote2.47 µg/mL387.79 µg/mL (HepG2 cells)157.0[5]
(3R)-claussequinoneL. infantumAmastigote4.61 µg/mL387.79 µg/mL (HepG2 cells)84.1[5]

Mechanisms of Action: Established Drugs vs. Potential Scaffolds

Understanding the molecular targets and pathways affected by anti-Leishmania agents is crucial for developing new therapies and overcoming resistance.

Standard Anti-Leishmania Drugs:

  • Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane, leading to the formation of pores and subsequent cell death.[2] Its selectivity is based on its higher affinity for ergosterol over the cholesterol found in mammalian cell membranes.[2]

  • Miltefosine: This alkylphosphocholine analog has a multi-faceted mechanism of action. It is known to interfere with lipid metabolism and signal transduction pathways in the parasite and can also induce apoptosis-like cell death.[2]

  • Pentavalent Antimonials (SbV): These compounds are pro-drugs that are reduced to the active trivalent form (SbIII) within the amastigote. SbIII is thought to interfere with the parasite's thiol metabolism, specifically by inhibiting trypanothione reductase, a key enzyme in the parasite's antioxidant defense system.[2]

  • Paromomycin: An aminoglycoside antibiotic, paromomycin inhibits protein synthesis by binding to the ribosomal RNA of the parasite.

  • Pentamidine: The exact mechanism of this aromatic diamidine is not fully elucidated but is believed to involve interference with DNA, RNA, and protein synthesis.

Flavonoids and Isoflavonoids:

The anti-Leishmania mechanisms of flavonoids and isoflavonoids are diverse and not as well-defined as those of the standard drugs. However, studies have pointed to several potential modes of action:

  • Induction of Oxidative Stress: Some flavonoids can increase the production of reactive oxygen species (ROS) within the parasite, leading to oxidative damage and cell death.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of respiratory chain enzymes have been observed with some flavonoids.

  • Inhibition of Key Enzymes: Flavonoids have been shown to inhibit various parasitic enzymes, including topoisomerases and protein kinases.[6]

  • Immunomodulation: Some compounds, like formononetin, can modulate the host immune response by stimulating the production of nitric oxide (NO) and pro-inflammatory cytokines like IFN-γ and iNOS in infected macrophages, which enhances parasite killing.[3][4]

Given that this compound is a natural product, its potential mechanism of action could be multifaceted, possibly involving one or more of the pathways targeted by flavonoids. Experimental validation is necessary to elucidate its specific targets.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of anti-Leishmania agents. Below are outlines of key experimental protocols.

In Vitro Susceptibility Assays:

  • Leishmania Culture: Promastigotes are cultured in appropriate liquid media (e.g., M199, Schneider's) supplemented with fetal bovine serum (FBS) at 25-28°C. Axenic amastigotes can be obtained by transforming promastigotes through temperature and pH shifts. Intracellular amastigotes are typically maintained in macrophage cell lines (e.g., J774-A1, THP-1).

  • Drug Susceptibility of Promastigotes:

    • Logarithmic phase promastigotes are seeded in 96-well plates.

    • Serial dilutions of the test compound are added.

    • After 48-72 hours of incubation, parasite viability is assessed using methods such as:

      • MTT Assay: Measures the activity of mitochondrial dehydrogenases.

      • Resazurin Assay: Measures metabolic activity.

      • Direct Counting: Using a hemocytometer.

    • The 50% inhibitory concentration (IC50) is calculated.

  • Drug Susceptibility of Amastigotes:

    • Axenic Amastigotes: The protocol is similar to that for promastigotes, but with culture conditions suitable for amastigotes.

    • Intracellular Amastigotes:

      • Macrophages are seeded in 96-well plates and allowed to adhere.

      • The macrophages are then infected with stationary phase promastigotes.

      • After infection, extracellular parasites are removed, and serial dilutions of the test compound are added.

      • Following a 48-72 hour incubation, the number of intracellular amastigotes is determined by:

        • Microscopy: Giemsa staining followed by counting the number of amastigotes per 100 macrophages.

        • High-Content Imaging: Automated imaging and analysis.

        • Reporter Gene Assays: Using parasites expressing luciferase or other reporter proteins.

      • The 50% effective concentration (EC50) is calculated.

Cytotoxicity Assay:

  • Mammalian cells (e.g., macrophages, HepG2, Vero cells) are seeded in 96-well plates.

  • Serial dilutions of the test compound are added.

  • After 48-72 hours, cell viability is assessed using assays like MTT or resazurin.

  • The 50% cytotoxic concentration (CC50) is determined.

  • The Selectivity Index (SI) is calculated as CC50 / IC50 (or EC50), with a higher SI indicating greater selectivity for the parasite over host cells.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in anti-Leishmania drug discovery and action, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed signaling pathway for an immunomodulatory anti-Leishmania agent.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation Promastigote Assay Promastigote Assay Amastigote Assay Amastigote Assay Promastigote Assay->Amastigote Assay Active Compounds Cytotoxicity Assay Cytotoxicity Assay Amastigote Assay->Cytotoxicity Assay Potent Compounds Mechanism of Action Mechanism of Action Cytotoxicity Assay->Mechanism of Action Selective Compounds Target Identification Target Identification Pathway Analysis Pathway Analysis Animal Model Animal Model Efficacy & Toxicity Efficacy & Toxicity Animal Model->Efficacy & Toxicity Pre-clinical Development Pre-clinical Development Efficacy & Toxicity->Pre-clinical Development Compound Library Compound Library Compound Library->Promastigote Assay Primary Screen Mechanism of Action->Animal Model Promising Candidates

Caption: A generalized workflow for the discovery and development of new anti-Leishmania drugs.

Signaling_Pathway cluster_macrophage Infected Macrophage Compound Compound TLR_Activation TLR Activation Compound->TLR_Activation Stimulates NFkB_Pathway NF-κB Pathway TLR_Activation->NFkB_Pathway iNOS_Expression iNOS Expression NFkB_Pathway->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Leishmania Leishmania NO_Production->Leishmania Inhibits Parasite_Death Parasite_Death NO_Production->Parasite_Death IFNg_Receptor IFN-γ Receptor JAK_STAT_Pathway JAK-STAT Pathway IFNg_Receptor->JAK_STAT_Pathway IRF1_Expression IRF-1 Expression JAK_STAT_Pathway->IRF1_Expression IRF1_Expression->iNOS_Expression Enhances Leishmania->Parasite_Death IFN-g IFN-g IFN-g->IFNg_Receptor

Caption: A proposed signaling pathway for an immunomodulatory anti-Leishmania compound.

Conclusion

While there is a clear lack of research on the anti-Leishmania properties of this compound, this comparative guide demonstrates that related chemical classes, such as flavonoids and isoflavonoids, hold significant promise as starting points for the development of new therapeutics. The data and protocols presented here provide a framework for the systematic evaluation of novel compounds like this compound. Future research should focus on the in vitro screening of this compound against various Leishmania species, followed by cytotoxicity and mechanism of action studies to determine its potential as a viable anti-Leishmania drug candidate.

References

Validating the Target Engagement of Centrolobine in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for validating the target engagement of a novel compound, "Centrolobine," offering insights into their principles, experimental protocols, and data interpretation.

The successful development of targeted therapies hinges on a clear understanding of a drug's mechanism of action, starting with the direct interaction between the drug and its protein target(s) in a cellular context. This guide will explore and compare several powerful techniques for assessing this engagement, including the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL).

Core Methodologies for Target Engagement Validation

Several robust methods have been developed to confirm and quantify the interaction between a small molecule, such as this compound, and its cellular targets.[1] Each approach offers unique advantages and is suited to different stages of the drug discovery pipeline.

Comparison of Target Engagement Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photoaffinity Labeling (PAL)
Principle Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[1]Ligand binding protects the target protein from proteolytic degradation.A photoreactive version of the ligand forms a covalent bond with its target upon UV irradiation.[1]
Labeling Requirement Label-free.Label-free.Requires chemical modification of the ligand to introduce a photoreactive group and often a reporter tag.
Throughput Can be adapted for high-throughput screening.Moderate throughput.Lower throughput, often used for target identification and validation.
Cellular Context Can be performed in cell lysates, intact cells, and even tissues.Typically performed in cell lysates.Can be performed in cell lysates and intact cells.
Information Gained Confirms direct target engagement and can be used to determine target occupancy and apparent affinity in a cellular context.Identifies potential binding partners by observing changes in protein stability.Directly identifies the binding protein(s) and can pinpoint the binding site through subsequent mass spectrometry analysis.
Key Advantages Physiologically relevant as it can be performed in intact cells without modifying the compound.[1]Does not require compound modification and is relatively straightforward to implement.Provides direct evidence of interaction and can identify transient or weak binders.
Key Limitations Not all proteins exhibit a significant thermal shift upon ligand binding. Can be influenced by downstream cellular events in intact cells.Limited to targets that are susceptible to proteolysis. May not be suitable for all protein classes.Synthesis of the photoaffinity probe can be challenging and may alter the compound's binding properties. UV irradiation can cause cellular damage.[1]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions or lysates at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[1]

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[1]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Lysate Preparation: Prepare a total cell lysate from the cell line of interest.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE and Western blotting for the putative target protein. A decrease in protein degradation (i.e., a more intense band) in the presence of this compound suggests target engagement.

Photoaffinity Labeling (PAL) Protocol
  • Probe Synthesis: Synthesize a photoaffinity probe of this compound containing a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne).

  • Probe Incubation: Incubate cells or cell lysates with the this compound photoaffinity probe.[1]

  • UV Irradiation: Expose the mixture to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partners.[1]

  • Target Enrichment (if tagged): If a reporter tag is present, enrich the covalently labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag).

  • Target Identification: Identify the labeled proteins by mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of these techniques, the following diagrams illustrate their workflows.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation start Cells vehicle Vehicle Control start->vehicle This compound This compound start->this compound heat_vehicle Heat Gradient vehicle->heat_vehicle heat_this compound Heat Gradient This compound->heat_this compound lysis_vehicle Lysis & Centrifugation heat_vehicle->lysis_vehicle lysis_this compound Lysis & Centrifugation heat_this compound->lysis_this compound wb_vehicle Western Blot / MS lysis_vehicle->wb_vehicle wb_this compound Western Blot / MS lysis_this compound->wb_this compound result Compare Melting Curves wb_vehicle->result wb_this compound->result

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

DARTS_Workflow cluster_incubation Lysate Incubation cluster_digestion Proteolysis cluster_analysis Analysis cluster_result Result Interpretation start Cell Lysate vehicle Vehicle Control start->vehicle This compound This compound start->this compound protease_vehicle Add Protease vehicle->protease_vehicle protease_this compound Add Protease This compound->protease_this compound sds_page_vehicle SDS-PAGE & Western Blot protease_vehicle->sds_page_vehicle sds_page_this compound SDS-PAGE & Western Blot protease_this compound->sds_page_this compound result Compare Protein Stability sds_page_vehicle->result sds_page_this compound->result

Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.

PAL_Workflow cluster_incubation Probe Incubation cluster_crosslinking Covalent Crosslinking cluster_enrichment Target Enrichment cluster_identification Target Identification start Cells / Lysate probe This compound Photoaffinity Probe start->probe uv UV Irradiation probe->uv enrich Affinity Purification uv->enrich ms Mass Spectrometry enrich->ms

Caption: Photoaffinity Labeling (PAL) Workflow.

Hypothetical Signaling Pathway for this compound

Assuming this compound is found to target a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt pathway, the following diagram illustrates its potential mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates/Inhibits This compound This compound This compound->PI3K Inhibits Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: Hypothetical Inhibition of the PI3K/Akt Pathway by this compound.

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a multifaceted process that often requires the use of orthogonal methods. CETSA and DARTS offer powerful, label-free approaches to confirm direct target binding in a cellular context, while PAL provides an invaluable tool for unambiguous target identification. The choice of methodology will depend on the specific research question, the properties of the compound, and the available resources. By employing these techniques, researchers can build a robust data package to support the continued development of promising therapeutic candidates.

References

Cross-reactivity studies of Centrolobine with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the hypothetical cross-reactivity of Centrolobine, a natural product with known biological activities, against a panel of representative enzymes. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction

This compound, a diarylheptanoid, has garnered interest for its potential therapeutic properties. Understanding its enzymatic selectivity is crucial for predicting potential off-target effects and elucidating its mechanism of action. This document outlines a hypothetical study designed to assess the cross-reactivity of this compound with a selection of enzymes from different classes. The objective is to provide a framework for similar real-world investigations.

Experimental Data

A hypothetical screening of this compound against a panel of five enzymes was conducted to determine its inhibitory activity. The half-maximal inhibitory concentration (IC50) was determined for each enzyme. The results are summarized in the table below.

Enzyme TargetEnzyme ClassSubstrateThis compound IC50 (µM)Positive Control IC50 (µM)Control Inhibitor
Cyclooxygenase-2 (COX-2)OxidoreductaseArachidonic Acid15.20.1Celecoxib
Cathepsin KHydrolase (Cysteine Protease)Z-Gly-Pro-Arg-AMC> 1000.05Odanacatib
Acetylcholinesterase (AChE)Hydrolase (Serine Hydrolase)Acetylthiocholine55.80.02Donepezil
Phosphodiesterase-4 (PDE4)Hydrolase (Phosphodiesterase)cAMP8.30.01Roflumilast
p38 Mitogen-Activated Protein Kinase (p38 MAPK)Transferase (Kinase)ATF22.50.005Doramapimod

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Enzymes. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Experimental Protocols

The following protocols describe the general methodology used to generate the hypothetical data in this guide.

Enzyme Inhibition Assays

  • General Principle: The inhibitory effect of this compound was assessed by measuring the enzymatic activity in the presence of varying concentrations of the compound. The activity was determined by monitoring the rate of conversion of a specific substrate to a product.

  • Cyclooxygenase-2 (COX-2) Assay:

    • Recombinant human COX-2 was pre-incubated with a range of this compound concentrations (0.1 µM to 100 µM) or the positive control (Celecoxib) for 15 minutes at room temperature.

    • The enzymatic reaction was initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 was measured using a commercially available enzyme immunoassay (EIA) kit.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Cathepsin K Assay:

    • Recombinant human Cathepsin K was pre-incubated with varying concentrations of this compound (0.1 µM to 100 µM) or the positive control (Odanacatib) in an assay buffer containing dithiothreitol (DTT) for 10 minutes at 37°C.

    • The fluorogenic substrate, Z-Gly-Pro-Arg-AMC, was added to start the reaction.

    • The increase in fluorescence due to the release of AMC was monitored over time using a fluorescence plate reader (Excitation/Emission = 360/460 nm).

    • IC50 values were determined from the dose-response curves.

  • Acetylcholinesterase (AChE) Assay:

    • The assay was performed using a modified Ellman's method. Electric eel AChE was incubated with different concentrations of this compound (0.1 µM to 100 µM) or the positive control (Donepezil) for 20 minutes at 25°C.

    • The reaction was initiated by the addition of acetylthiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • The formation of the yellow 5-thio-2-nitrobenzoate anion was measured spectrophotometrically at 412 nm.

    • IC50 values were calculated from the resulting inhibition curves.

  • Phosphodiesterase-4 (PDE4) Assay:

    • Recombinant human PDE4 was incubated with a serial dilution of this compound (0.1 µM to 100 µM) or the positive control (Roflumilast).

    • The substrate, cAMP, was added, and the reaction was allowed to proceed for 30 minutes at 30°C.

    • The amount of remaining cAMP was quantified using a competitive binding assay, such as a LANCE Ultra cAMP kit.

    • IC50 values were derived from the concentration-response data.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK) Assay:

    • Active human p38 MAPK was incubated with varying concentrations of this compound (0.1 µM to 100 µM) or the positive control (Doramapimod) in a kinase assay buffer.

    • The kinase reaction was initiated by the addition of ATP and the substrate, a recombinant ATF2 fusion protein.

    • The level of phosphorylated ATF2 was quantified using a specific antibody in an ELISA format or by using a phosphospecific antibody in a Western blot analysis.

    • IC50 values were calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Enzyme_Stock Enzyme Stock Solution Incubation Incubate Enzyme with this compound Enzyme_Stock->Incubation Centrolobine_Dilutions This compound Serial Dilutions Centrolobine_Dilutions->Incubation Substrate_Solution Substrate Solution Reaction_Initiation Initiate Reaction with Substrate Substrate_Solution->Reaction_Initiation Incubation->Reaction_Initiation Data_Acquisition Measure Product Formation Reaction_Initiation->Data_Acquisition Dose_Response_Curve Generate Dose-Response Curve Data_Acquisition->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Figure 1: A generalized workflow for determining the IC50 of this compound.

p38_MAPK_pathway Stress_Signal Stress Signal (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Signal->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets This compound This compound This compound->p38_MAPK Inhibition Inflammation_Apoptosis Inflammation, Apoptosis Downstream_Targets->Inflammation_Apoptosis

Figure 2: Simplified p38 MAPK signaling pathway, a potential target of this compound.

Discussion

The hypothetical data suggest that this compound exhibits varied inhibitory activity against the tested enzymes. It shows the most potent (though still moderate) activity against p38 MAPK and PDE4, with IC50 values of 2.5 µM and 8.3 µM, respectively. The inhibitory effect on COX-2 is less pronounced, and it has weak to no activity against Cathepsin K and AChE at the tested concentrations.

This profile suggests that at lower micromolar concentrations, this compound might primarily exert its effects through the inhibition of p38 MAPK and PDE4. The p38 MAPK pathway is a key regulator of inflammation and cellular stress responses. Inhibition of this kinase could explain potential anti-inflammatory effects of this compound. Similarly, PDE4 is involved in the degradation of cAMP, a second messenger that plays a crucial role in inflammation and other cellular processes.

The lack of significant inhibition of Cathepsin K and AChE suggests a degree of selectivity. However, the moderate inhibition of COX-2 indicates potential for broader off-target effects at higher concentrations.

Conclusion

This guide presents a hypothetical cross-reactivity study of this compound. The illustrative data and protocols provide a template for researchers to conduct their own investigations into the enzymatic selectivity of this and other natural products. Real-world experimental validation is essential to confirm these hypothetical findings and to fully characterize the pharmacological profile of this compound. Such studies are critical for advancing our understanding of its therapeutic potential and for identifying any potential liabilities.

Head-to-head comparison of different Centrolobine synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

Centrolobine, a natural product first isolated from the heartwood of Centrolobium robustum, has attracted significant attention from the scientific community due to its antibiotic and antiparasitic properties. This has led to the development of several distinct synthetic strategies for its total synthesis. This guide provides a comparative analysis of some of the prominent synthetic routes to (-)-Centrolobine and its racemic form, offering insights into their efficiency, key chemical transformations, and overall practicality for researchers and drug development professionals.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound has been approached through various methodologies, each with its own set of advantages and challenges. The key to a successful synthesis lies in the stereoselective construction of the cis-2,6-disubstituted tetrahydropyran core. The following table summarizes the key quantitative data from several notable total syntheses of this compound, providing a clear overview for comparison.

Synthetic Route Key Strategy Number of Steps Overall Yield Stereochemistry Control
Solladié (2002) Stereoselective reduction of a β-ketosulfoxide and intramolecular cyclization.[1][2]926%Substrate-controlled
Chaładaj, Kowalczyk, & Jurczak (2007) Enantioselective hetero-Diels-Alder reaction, Luche reduction, and Ireland-Claisen rearrangement.[3][4]940%Catalyst-controlled
Clarke (2005) One-pot, three-component Maitland-Japp reaction.[5]450%Produces racemic mixture
Rychnovsky (2002) Segment-coupling Prins cyclization.[6][7]730%Reagent-controlled
Unnamed (2012) Tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization.[8]3 (from cyclization precursor)68.8%Catalyst-controlled

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic strategies employed to construct the core structure of this compound. Each pathway highlights a different key chemical reaction for the formation of the tetrahydropyran ring, showcasing the versatility of modern organic synthesis.

G cluster_solladie Solladié (2002) cluster_chaladaj Chaładaj et al. (2007) cluster_clarke Clarke (2005) cluster_rychnovsky Rychnovsky (2002) s1 Glutaric Anhydride s2 β-Keto Sulfoxide s1->s2 Condensation s3 Hydroxyketone s2->s3 Stereoselective Reduction s4 cis-Tetrahydropyran s3->s4 Intramolecular Cyclization This compound (-)-Centrolobine s4->this compound Wittig Reaction & Deprotection c1 Anisaldehyde c2 Dihydropyran c1->c2 Hetero-Diels-Alder c3 Rearranged Intermediate c2->c3 Luche Reduction & Ireland-Claisen Rearrangement c4 cis-Tetrahydropyran c3->c4 Hydrogenation c4->this compound Deprotection & Reduction p1 Chan's Diene + 2 Aldehydes p2 Tetrahydropyran-4-one p1->p2 One-Pot Maitland-Japp Reaction p3 (±)-Centrolobine p2->p3 Reduction & Decarboxylation p3->this compound Racemic Product r1 Aldehyde + Homoallylic Alcohol r2 α-Acetoxy Ether r1->r2 Reductive Acetylation r3 cis-Tetrahydropyran r2->r3 Prins Cyclization r3->this compound Final Steps start Starting Materials start->s1 start->c1 start->p1 start->r1

Caption: A flowchart comparing four different synthetic routes to this compound.

Experimental Protocols

Below are the detailed experimental methodologies for key steps in two of the discussed synthetic routes. These protocols are provided to give a deeper understanding of the practical aspects of the syntheses.

The key step in this synthesis is the formation of the cis-disubstituted tetrahydropyran framework through an intramolecular cyclization of an enantiopure hydroxyketone.

  • Reaction: Intramolecular cyclization of hydroxyketone 3.

  • Procedure: To a solution of the hydroxyketone (1 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere, triethylsilane (Et3SiH, 2 mmol) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 mmol) are added. The reaction mixture is stirred at this temperature for 2 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cis-disubstituted tetrahydropyran.

This route utilizes an enantioselective hetero-Diels-Alder (HDA) reaction to set the initial stereochemistry.

  • Reaction: (salen)Cr(III)-catalyzed reaction of anisaldehyde with Danishefsky's diene.

  • Procedure: To a solution of the chiral (salen)Cr(III) complex (0.1 mmol) in acetone (5 mL) at room temperature is added anisaldehyde (1 mmol). The mixture is stirred for 15 minutes, and then Danishefsky's diene (1.5 mmol) is added. The reaction is stirred for 24 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the dihydropyran product.

Conclusion

The total synthesis of this compound has been successfully achieved through a variety of elegant and efficient strategies. For racemic this compound, Clarke's four-step synthesis utilizing a Maitland-Japp reaction is remarkably efficient.[5] For the enantioselective synthesis of (-)-Centrolobine, the route by Chaładaj, Kowalczyk, and Jurczak offers a high overall yield of 40% over nine steps, featuring a key hetero-Diels-Alder reaction.[3] Solladié's pioneering enantioselective synthesis provides a solid overall yield of 26% and was instrumental in determining the absolute configuration of the natural product.[1] Rychnovsky's work on Prins cyclizations presents another viable, albeit slightly lower-yielding, approach.[6][7] The more recent development of a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization demonstrates the continuous effort towards more concise and efficient routes.[8]

The choice of a particular synthetic route will ultimately depend on the specific needs of the research, including the desired stereochemistry, scalability, and the availability of starting materials and reagents. This comparative guide provides the necessary data to aid in this decision-making process for researchers in the field.

References

Benchmarking Centrolobine's Activity Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Centrolobine, a natural compound with demonstrated anti-inflammatory, anticancer, and antimicrobial properties. Due to a lack of publicly available quantitative data on the specific molecular targets of this compound, this comparison is made against well-established inhibitors of pathways generally associated with these activities. The data presented for known inhibitors is intended to serve as a benchmark for future quantitative studies on this compound.

Executive Summary

This compound, a diarylheptanoid, has shown promise in preclinical studies as a multi-target therapeutic agent. This guide benchmarks its potential efficacy against three widely used drugs:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for inflammation.

  • Doxorubicin: A potent chemotherapy agent for various cancers.

  • Penicillin: A beta-lactam antibiotic for bacterial infections.

While direct quantitative comparisons are currently limited by the absence of specific IC50 and MIC values for this compound against defined molecular targets, this document outlines the established mechanisms of the comparator drugs and the putative pathways for this compound, providing a framework for future research and experimental design.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the known inhibitory concentrations of Celecoxib, Doxorubicin, and Penicillin against their respective targets and relevant biological systems. Data for this compound is currently unavailable and represents a critical knowledge gap that future research should address.

Table 1: Anti-inflammatory Activity – COX-2 Inhibition

CompoundTargetAssay SystemIC50
This compound Presumed: COX-2-Data not available
Celecoxib COX-2Sf9 cells40 nM[1]
Ovine COX-19.4 µM[2]
Human recombinant COX-20.08 µM[2]

Table 2: Anticancer Activity – Cytotoxicity in Cancer Cell Lines

CompoundCell LineAssayIC50
This compound --Data not available
Doxorubicin HepG2 (Hepatocellular Carcinoma)MTT Assay (24h)12.2 µM[3]
BFTC-905 (Bladder Cancer)MTT Assay (24h)2.3 µM[3]
MCF-7 (Breast Cancer)MTT Assay (24h)2.5 µM[3]
A549 (Lung Cancer)MTT Assay1.50 µM[4]
HeLa (Cervical Cancer)MTT Assay1.00 µM[4]

Table 3: Antimicrobial Activity – Minimum Inhibitory Concentration (MIC)

CompoundBacterial StrainMIC Range (µg/mL)
This compound -Data not available
Penicillin G Staphylococcus aureus0.4 - 24[5][6]
Streptococcus pneumoniae≤0.06 - ≥2[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

1. COX-2 Inhibition Assay (for Anti-inflammatory Activity)

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Methodology (based on Celecoxib IC50 determination):

    • Enzyme Source: Recombinant human or ovine COX-2 is used.

    • Substrate: Arachidonic acid is provided as the substrate.

    • Incubation: The enzyme, substrate, and various concentrations of the test compound (e.g., this compound, Celecoxib) are incubated together.

    • Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or radioimmunoassay.

    • IC50 Calculation: The concentration of the compound that inhibits 50% of the COX-2 enzyme activity is determined by plotting the percentage of inhibition against the compound concentration.

2. MTT Assay (for Anticancer Activity)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in 96-well plates.

    • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT reagent is added to each well and incubated to allow formazan formation by viable cells.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • IC50 Calculation: The concentration of the compound that reduces the viability of the cells by 50% is calculated from the dose-response curve.

3. Broth Microdilution Method (for Antimicrobial Activity - MIC Determination)

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Methodology:

    • Serial Dilution: The antimicrobial agent (e.g., this compound, Penicillin) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth)[8][9].

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound (putative) This compound->COX-2 Celecoxib Celecoxib Celecoxib->COX-2

Caption: Putative anti-inflammatory mechanism of this compound via COX-2 inhibition.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound (putative) This compound->Caspase-3 Doxorubicin Doxorubicin Doxorubicin->DNA Damage

Caption: Postulated apoptotic pathway induction by this compound.

antimicrobial_workflow cluster_synthesis Peptidoglycan Synthesis Precursors Precursors Transglycosylase Transglycosylase Precursors->Transglycosylase Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cell Wall Cell Wall Transpeptidase->Cell Wall This compound This compound (putative) This compound->Transpeptidase Penicillin Penicillin Penicillin->Transpeptidase

Caption: this compound's potential disruption of bacterial cell wall synthesis.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent with anti-inflammatory, anticancer, and antimicrobial activities. However, to fully understand its pharmacological profile and benchmark its efficacy against existing drugs, further research is imperative. The immediate next steps should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound for each of its biological activities.

  • Quantitative Analysis: Determining the IC50 and MIC values of this compound against its identified targets and in relevant cellular and microbial assays.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation, cancer, and infectious diseases.

The data and frameworks presented in this guide are intended to catalyze these future research endeavors, ultimately paving the way for the potential clinical development of this compound.

References

Comparative Efficacy of Centrolobine: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Centrolobine's efficacy with established anti-leishmanial agents remains challenging due to the limited availability of public data on its in vitro and in vivo activities. Despite extensive searches for experimental data on this compound's anti-leishmanial, anti-inflammatory, antioxidant, and anticancer properties, no specific quantitative efficacy data, such as IC50 values or in vivo inhibition rates, could be retrieved.

This guide, therefore, provides a framework for comparing this compound's potential efficacy against well-established anti-leishmanial drugs: Amphotericin B, Miltefosine, and Sodium Stibogluconate. The following sections detail the in vitro and in vivo efficacy of these alternative treatments, along with the experimental protocols used to generate this data. This information can serve as a benchmark for evaluating any future experimental results obtained for this compound.

In Vitro Efficacy Comparison

The in vitro efficacy of anti-leishmanial drugs is typically determined by their ability to inhibit the growth of the parasite, both in its free-living (promastigote) and intracellular (amastigote) stages. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits 50% of the parasite's growth.

DrugLeishmania SpeciesFormIC50Citation
Amphotericin B L. donovaniPromastigote0.16 ± 0.32 µg/mL[1]
L. donovaniAmastigote0.026 - 0.076 µg/mL[2]
L. martiniquensisPromastigote0.040 µg/mL[3]
L. amazonensisAmastigote6 ng/mL[4]
Miltefosine L. donovaniPromastigote0.18 - 13.6 µM[2]
L. donovaniAmastigote2.8 - 5.8 µM[2]
L. tropicaPromastigote0.3548 µg/mL[5]
Sodium Stibogluconate L. donovaniAmastigote9 - 28 µg SbV/ml[2]

In Vivo Efficacy Comparison

In vivo studies, typically conducted in animal models like BALB/c mice, are crucial for assessing a drug's efficacy in a living organism. Key parameters include the reduction in parasite burden in target organs (e.g., liver, spleen) and the resolution of disease symptoms.

DrugAnimal ModelLeishmania SpeciesDosing RegimenEfficacyCitation
Amphotericin B BALB/c miceL. donovani12.5 mg/kg for 28 daysSignificant reduction in spleen parasite burden[1]
Miltefosine BALB/c miceL. amazonensis13 mg/kg/day for 15 daysClinical cure with no relapse within 15 weeks[6]
Sodium Stibogluconate BALB/c miceL. donovani300 mg Sb(V)/kg (single dose)>97% reduction in liver parasite burden in responsive strains[7]
BALB/c miceL. donovani300 mg SbV/kgSignificantly lower parasite burdens in spleen, liver, and bone marrow[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key in vitro and in vivo assays used in the evaluation of anti-leishmanial drugs.

In Vitro Assays

1. Promastigote Susceptibility Assay:

  • Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at a specific temperature (e.g., 26°C).

  • Drug Preparation: The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure: Promastigotes in the logarithmic growth phase are seeded in 96-well plates. The compounds at various concentrations are added to the wells.

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using methods like the MTT assay or by direct counting using a hemocytometer.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

2. Amastigote Susceptibility Assay:

  • Host Cell Culture: A suitable host cell line (e.g., murine macrophages like J774 or peritoneal macrophages) is cultured and seeded in plates.

  • Infection: Host cells are infected with stationary-phase promastigotes, which differentiate into amastigotes within the host cells.

  • Drug Treatment: After infection and removal of free parasites, the infected cells are treated with various concentrations of the test and reference compounds.

  • Incubation: The treated cells are incubated for a specific duration (e.g., 48-72 hours).

  • Parasite Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining or by using reporter gene-expressing parasites.

  • Data Analysis: The IC50 value is determined based on the reduction in the number of amastigotes per host cell.

In Vivo Assay

1. Murine Model of Leishmaniasis:

  • Animal Model: BALB/c mice are a commonly used susceptible model for Leishmania infection.

  • Infection: Mice are infected with Leishmania promastigotes (e.g., via intravenous or subcutaneous injection).

  • Drug Administration: Once the infection is established (e.g., development of lesions or hepatosplenomegaly), treatment with the test compound and reference drugs is initiated. The route of administration (e.g., oral, intraperitoneal) and dosing regimen are critical parameters.

  • Efficacy Evaluation: At the end of the treatment period, the parasite burden in the liver, spleen, and other relevant tissues is quantified using methods like the Leishman-Donovan Unit (LDU) calculation from tissue smears, quantitative PCR, or limiting dilution assay.

  • Data Analysis: The percentage of parasite inhibition in treated groups is calculated relative to the untreated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the study design.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Inhibits Translocation GeneExpression Target Gene Expression (e.g., Pro-inflammatory Cytokines) TranscriptionFactor->GeneExpression Regulates BiologicalEffect Biological Effect (e.g., Anti-inflammatory Response) GeneExpression->BiologicalEffect

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

G cluster_workflow In Vitro to In Vivo Efficacy Correlation Workflow InVitro In Vitro Studies (Promastigote & Amastigote Assays) IC50 Determine IC50 values InVitro->IC50 Correlation IVIVC Analysis IC50->Correlation InVivo In Vivo Studies (Murine Model) Efficacy Assess Efficacy (% Parasite Inhibition) InVivo->Efficacy Efficacy->Correlation Conclusion Conclusion on Therapeutic Potential Correlation->Conclusion

Caption: General workflow for establishing in vitro-in vivo correlation.

References

A Comparative Overview of Centrolobine Enantiomers: Unraveling Stereochemistry in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological effects of Centrolobine enantiomers remains a burgeoning field of study. While extensive research has been dedicated to the synthesis of these chiral molecules, particularly the (-)-enantiomer, direct comparative studies detailing the differential biological activities of the (+)- and (-)-Centrolobine enantiomers are not extensively available in current scientific literature. This guide, therefore, provides a summary of the known biological properties of this compound, complemented by a broader discussion on the pivotal role of stereochemistry in determining the pharmacological profiles of chiral compounds.

The selective synthesis of all stereoisomers of this compound has been accomplished, providing the foundational tools for in-depth biological evaluation.[1] However, the bulk of existing research has centered on the synthesis and preliminary biological screening of (-)-Centrolobine.

Biological Activity Profile of this compound

While a direct comparative analysis is limited, studies on this compound have indicated its potential in various therapeutic areas. The primary focus of the available literature has been on the synthesis of (-)-Centrolobine, with some studies alluding to its biological potential.[2][3]

Biological ActivityEnantiomer StudiedSummary of Findings
Leishmanicidal Activity (-)-Centrolobine(-)-Centrolobine has been identified as a potential agent against Leishmania.
Antitubercular Activity Racemic & DerivativesAnalogues and derivatives of this compound have been evaluated for their activity against M. tuberculosis.

The Critical Role of Enantioselectivity in Biological Systems

The differential effects of enantiomers are a cornerstone of pharmacology and drug development. Enantiomers of a chiral drug can exhibit significant differences in their biological activities, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, enzyme inhibition).[4][5][6]

One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. This disparity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. This stereospecific interaction is often likened to a "lock and key" mechanism, where only one enantiomer (the key) fits correctly into the chiral binding site (the lock) to elicit a biological response.

For instance, studies on 6-prenylflavanone enantiomers have demonstrated synergistic cytotoxic effects on HeLa cells, with individual enantiomers showing different potencies.[7] Similarly, the enantiomers of the atropisomeric compound BINAM show starkly different cytotoxic activities in human cancer cells, with the (R)-enantiomer acting as a spindle poison while the (S)-enantiomer is inactive.[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of the biological effects of compounds like this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., (+)- and (-)-Centrolobine) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compounds for a certain period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Quantification: The production of nitric oxide (NO) is measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (inhibitors).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.[9]

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Stereoselectivity_in_Drug_Action cluster_Enantiomers Chiral Drug cluster_Receptor Biological Target (Chiral) Enantiomer_R R-Enantiomer Receptor_Site Receptor Binding Site Enantiomer_R->Receptor_Site Specific Binding (High Affinity) Enantiomer_S S-Enantiomer Enantiomer_S->Receptor_Site Non-specific or No Binding (Low Affinity) Biological_Response Therapeutic Effect Receptor_Site->Biological_Response Elicits Response

Figure 1. Stereoselective interaction of enantiomers with a chiral receptor.

Experimental_Workflow_for_Biological_Activity Start Synthesis of This compound Enantiomers In_Vitro_Assays In Vitro Biological Assays Start->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) In_Vitro_Assays->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC Determination) In_Vitro_Assays->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay In_Vitro_Assays->Enzyme_Inhibition Data_Analysis Data Analysis and IC50/EC50 Determination Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis Mechanism_of_Action Mechanism of Action Studies Data_Analysis->Mechanism_of_Action Signaling_Pathways Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathways Conclusion Comparative Biological Effect Profile Signaling_Pathways->Conclusion

Figure 2. A generalized workflow for assessing the biological activity of enantiomers.

Conclusion

While the direct comparative biological data for this compound enantiomers is currently sparse, the established principles of stereochemistry in drug action strongly suggest that the (+)- and (-)-forms of this compound are likely to exhibit distinct biological profiles. The extensive body of work on the synthesis of these enantiomers has paved the way for future in-depth comparative studies. Such research is essential to fully elucidate the therapeutic potential of each enantiomer and to guide the development of potentially more effective and safer therapeutic agents derived from the this compound scaffold. Further investigations into the cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibitory activities of both (+)- and (-)-Centrolobine are warranted to unlock their full pharmacological potential.

References

Safety Operating Guide

Proper Disposal of Centrolobine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of centrolobine, a diarylheptanoid compound. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on the general guidelines for the disposal of potentially hazardous, non-halogenated organic compounds.

Key Information and Data Presentation

PropertyInformationCitation
Chemical Name This compound
Chemical Class Diarylheptanoid[1][2]
Physical State Solid
Known Biological Activity Cytotoxic, Anti-tumor, Anti-inflammatory, Antioxidant[1][2][3][4]
Inferred Hazards Potentially toxic, environmental hazard
Disposal Category Non-halogenated organic solid waste; Non-halogenated organic liquid waste (for solutions)[5][6][7][8]

Experimental Protocols: Waste Generation and Handling

Experimental use of this compound will typically generate the following waste streams, each requiring a specific disposal pathway:

  • Solid this compound Waste: Unused or expired pure this compound powder.

  • This compound Solutions: Solutions of this compound in organic solvents (e.g., ethanol, DMSO, acetone).

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, and glassware that have come into contact with this compound.

It is imperative to never dispose of this compound or its solutions down the drain. [5] Organic substances can be harmful to aquatic life and may interfere with wastewater treatment processes.

Step-by-Step Disposal Procedures

The following step-by-step procedures provide guidance for the safe disposal of different forms of this compound waste.

Solid this compound Waste
  • Segregation: Collect all solid this compound waste in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic solids.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Chemical Waste").

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

This compound Solutions
  • Segregation: Collect all liquid waste containing this compound in a designated, leak-proof, and sealed hazardous waste container.

  • Waste Stream Compatibility: Do not mix halogenated and non-halogenated solvents in the same waste container.[5] Since this compound does not contain halogens, its solutions should be disposed of in the "non-halogenated organic liquid waste" stream.

  • Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound, Ethanol"), their approximate concentrations, and the associated hazards (e.g., "Toxic," "Flammable Liquid").

  • Storage: Store the sealed container in a designated satellite accumulation area, preferably in secondary containment to prevent spills.

  • Disposal: Contact your institution's EHS for collection and disposal.

Contaminated Labware
  • Solid Contaminated Waste: Disposable items such as gloves, paper towels, and pipette tips should be placed in a designated, labeled hazardous waste bag or container for solid waste.

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The solvent rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid liquid This compound Solution waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container (Non-Halogenated) liquid->liquid_container labware_container Segregate: - Solid Waste Container - Sharps Container labware->labware_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage labware_container->storage disposal Arrange for EHS Pickup and Disposal storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a general guide. Researchers are legally and ethically obligated to follow the specific hazardous waste disposal regulations set forth by their institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and requirements.

References

Essential Safety and Logistical Information for Handling Centrolobine

Author: BenchChem Technical Support Team. Date: December 2025

Centrolobine is a diarylheptanoid, a class of natural products that may exhibit biological activity.[1][2][3][4] Therefore, it is crucial to handle this compound with a high degree of caution to minimize potential exposure to researchers and the environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical for personal safety.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Handling Solid Compound Safety glasses with side shieldsNitrile or neoprene gloves, lab coatRecommended if weighing outside a ventilated enclosure (e.g., N95 respirator)
Preparing Solutions Chemical splash goggles or face shieldNitrile or neoprene gloves, chemically resistant lab coat or apronRequired if not working in a fume hood or other ventilated enclosure
Administering to Cell Cultures or Animals Safety glasses with side shieldsNitrile or neoprene gloves, lab coatNot generally required if performed in a biological safety cabinet
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene gloves, disposable coverallsRespirator with appropriate cartridges for organic vapors and particulates

General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound from receipt to experimental use is critical to minimize exposure risks.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name and any available hazard information.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage container should be tightly sealed and clearly labeled.

  • Store in a locked cabinet or an area with restricted access.

3. Preparation of Solutions:

  • All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or other ventilated enclosure.

  • Use an analytical balance with a draft shield when weighing the solid compound to minimize the generation of dust.

  • When preparing dilutions, add the stock solution to the diluent to minimize splashing.

4. Experimental Use:

  • Clearly label all vessels containing this compound solutions with the compound name, concentration, and date of preparation.

  • When performing experiments, ensure that all manipulations are carried out in a manner that minimizes the generation of aerosols or dust.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure workplace safety.[5][6][7] All waste containing this compound must be treated as hazardous waste.

1. Solid Waste:

  • Contaminated solid waste, including unused this compound powder, contaminated gloves, weighing papers, paper towels, and disposable lab coats, should be collected in a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

2. Liquid Waste:

  • Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.[5][6] The container should be labeled "Hazardous Waste" and "this compound Solutions".

3. Sharps Waste:

  • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.

4. Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.

Emergency Procedures

Spills:

  • Evacuate the immediate area and alert others.

  • Wear the appropriate PPE for cleaning spills as outlined in the table above.

  • For solid spills, gently cover with an absorbent material to avoid raising dust.

  • For liquid spills, absorb with a chemical absorbent material.

  • Carefully collect all contaminated materials into a labeled hazardous waste container.

  • Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.

Visualized Workflow for Handling this compound

Safe_Handling_of_this compound Workflow for Safe Handling of this compound cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures receiving Receiving & Inspection Inspect container for damage. Verify label. Wear PPE. storage Storage Cool, dry, well-ventilated area. Tightly sealed and labeled container. receiving->storage weighing Weighing & Solution Prep In fume hood. Use draft shield. Minimize dust. storage->weighing experiment Experimental Use Clearly label all solutions. Minimize aerosols. weighing->experiment spill Spills Evacuate, wear PPE, absorb, and collect as hazardous waste. weighing->spill exposure Personal Exposure Wash affected area, move to fresh air, seek immediate medical attention. weighing->exposure solid_waste Solid Waste Collect in labeled hazardous waste container. experiment->solid_waste liquid_waste Liquid Waste Collect in separate, labeled hazardous waste container. experiment->liquid_waste sharps_waste Sharps Waste Use designated, puncture-resistant sharps container. experiment->sharps_waste experiment->spill experiment->exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centrolobine
Reactant of Route 2
Reactant of Route 2
Centrolobine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.